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  • Product: Methyl 3-methyloxazolidine-4-carboxylate
  • CAS: 171520-75-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 3-Methyloxazolidine-4-Carboxylate – Structural Dynamics, Physicochemical Properties, and Synthetic Utility

Executive Summary As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide chemistry and the construction of complex chiral architectures—particularly when handling N-methylated amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks in peptide chemistry and the construction of complex chiral architectures—particularly when handling N-methylated amino acids. Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] serves as an indispensable, bifunctional protecting group and conformational lock. By simultaneously masking the α -secondary amine and the β -hydroxyl group of N-methylserine, this oxazolidine derivative prevents unwanted side reactions (such as epimerization and O-alkylation) while drastically enhancing solubility in organic solvents. This guide provides a comprehensive, field-tested analysis of its physical properties, spectroscopic signatures, and a self-validating protocol for its synthesis.

Structural & Physicochemical Profiling

Methyl 3-methyloxazolidine-4-carboxylate is an N-methylated oxazolidine containing a methyl ester at the C4 position. The five-membered oxazolidine ring restricts the conformational freedom of the parent amino acid, which is critical for maintaining stereochemical integrity during downstream synthetic steps.

Quantitative Physical and Chemical Properties

Table 1: Key physicochemical parameters of methyl 3-methyloxazolidine-4-carboxylate.

PropertyValue / Description
Chemical Name Methyl 3-methyloxazolidine-4-carboxylate
CAS Number 171520-75-5[1]
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Appearance Colorless oil[2]
IR (neat) νmax​ 1746, 1705 cm⁻¹[2]
Solubility Highly soluble in DCM, Toluene, THF, and Ethyl Acetate
Spectroscopic Validation

To ensure trustworthiness in your synthetic workflows, rigorous spectroscopic validation is mandatory. The signature resonances for this compound include the N-methyl singlet and the characteristic splitting of the oxazolidine ring protons due to the adjacent chiral center.

  • ¹H-NMR (CDCl₃): δ 2.53 (s, 3H, N-CH₃), 3.49–3.55 (dd, 1H, C4-H)[2]. The ester methoxy group typically appears as a sharp singlet near δ 3.75, while the C2 aminal protons (N-CH₂-O) present as an AB system around δ 4.10–4.40.

Mechanistic Rationale: The Oxazolidine Protection Strategy

In advanced drug development, the causality behind choosing an oxazolidine over standard carbamates (like Boc or Fmoc) lies in its dual-protection capability. N-methylserine is notoriously prone to β -elimination and epimerization under basic coupling conditions.

By condensing the amino alcohol with formaldehyde, we form the oxazolidine ring. This structurally locks the ψ and ϕ dihedral angles, effectively suppressing epimerization at the α -carbon. Furthermore, the oxazolidine ring is orthogonal to many standard protecting groups; it is highly stable to basic conditions (allowing for selective ester hydrolysis) but can be cleanly cleaved under mild aqueous acidic conditions to regenerate the amino alcohol.

Reactivity Ox Methyl 3-methyloxazolidine- 4-carboxylate Acid Aqueous Acid (Ring Opening) Ox->Acid Base Aqueous Base (Ester Hydrolysis) Ox->Base Prod1 N-Methylserine Methyl Ester Acid->Prod1 Prod2 3-Methyloxazolidine- 4-carboxylic Acid Base->Prod2

Fig 1. Orthogonal deprotection pathways for methyl 3-methyloxazolidine-4-carboxylate.

Validated Synthetic Protocol

The following methodology details the azeotropic condensation of N-methylserine methyl ester with paraformaldehyde. This protocol is designed as a self-validating system : the physical accumulation of water in the trap directly correlates with reaction conversion, providing real-time visual feedback to the chemist.

Causality of Experimental Choices:
  • Paraformaldehyde: Acts as a stable, solid methylene source. It depolymerizes upon heating to yield reactive formaldehyde in situ.

  • Toluene: Chosen for its boiling point (110 °C) and its ability to form a low-boiling azeotrope with water, facilitating Dean-Stark removal.

  • Dean-Stark Trap: Drives the equilibrium forward by continuously removing the water byproduct, preventing the reversible hydrolysis of the newly formed aminal bond.

Step-by-Step Methodology:
  • Preparation of the Free Base: Dissolve N-methyl-L-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ to neutralize the salt. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

  • Reaction Setup: Transfer the free amine to a round-bottom flask equipped with a magnetic stir bar. Add toluene (approx. 0.2 M concentration) and paraformaldehyde (1.5 to 2.0 eq).

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the reaction mixture to reflux (approx. 115 °C external bath temperature).

  • Monitoring (Self-Validation): Observe the accumulation of water in the Dean-Stark trap. The reaction is typically complete when water ceases to evolve (usually 4–6 hours). TLC (e.g., 1:1 Hexanes/Ethyl Acetate, visualized by iodine) should confirm the disappearance of the highly polar starting material.

  • Workup: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove any unreacted paraformaldehyde. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel) or vacuum distillation to isolate the product as a colorless oil[2].

Synthesis SM1 N-Methylserine Methyl Ester Cond Dean-Stark Condensation SM1->Cond SM2 Paraformaldehyde SM2->Cond Prod Methyl 3-methyloxazolidine- 4-carboxylate Cond->Prod -H2O

Fig 2. Azeotropic condensation workflow for synthesizing the oxazolidine ring.

Applications in Advanced Drug Development

In the realm of drug discovery, chiral oxazolidines are indispensable. Methyl 3-methyloxazolidine-4-carboxylate is frequently utilized as a core precursor for the synthesis of complex peptidomimetics and modified amino acids. By utilizing this building block, researchers can introduce N-methylated serine residues into peptide chains without the risk of racemization—a critical factor when synthesizing targeted therapeutics like antibody-drug conjugate (ADC) linkers, cyclic peptides, or antimicrobial agents. The commercial availability of this compound[3] further streamlines scale-up operations in pharmaceutical manufacturing, allowing development teams to bypass early-stage synthesis and focus directly on late-stage functionalization.

References

  • BLD Pharm. "171520-75-5 | Methyl 3-methyloxazolidine-4-carboxylate." BLD Pharm Catalog.1

  • Alfa Chemistry. "4-Oxazolidinecarboxylicacid,3-methyl-,methylester(9ci)." Alfa Chemistry Products. 3

  • Thieme Chemistry Journals. "Template for Writing Articles for Thieme Chemistry Journals." (Contains primary NMR and IR characterization data).2

Sources

Exploratory

Comprehensive NMR Characterization of Methyl 3-methyloxazolidine-4-carboxylate: A Technical Guide

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile heterocyclic building block widely utilized in drug development, asymmetric synthesis, and the creation of modified amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile heterocyclic building block widely utilized in drug development, asymmetric synthesis, and the creation of modified amino acid prodrugs (1)[1]. Structurally derived from L- or D-serine, the oxazolidine ring acts as a robust, cyclic protecting group that masks both the primary amine and the hydroxyl group. Accurate structural elucidation of this compound is critical for downstream synthetic applications. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for methyl 3-methyloxazolidine-4-carboxylate, outlining the causality behind chemical shifts, stereochemical implications, and a self-validating experimental protocol for data acquisition.

Structural Elucidation & Causality: The Oxazolidine System

The oxazolidine ring is a saturated five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3. The unique electronic and steric environment of this ring dictates its NMR behavior:

  • The Aminal Carbon (C2): Position 2 is flanked by two highly electronegative heteroatoms (O and N). This dual electron-withdrawing effect causes significant deshielding of the carbon nucleus. In 13 C NMR, the C2 carbon typically resonates between 80–90 ppm, which serves as a diagnostic hallmark for successful oxazolidine ring formation (2)[2].

  • Diastereotopic Protons (C2 and C5): The presence of a stable chiral center at C4 (bearing the methyl ester) breaks the planar symmetry of the molecule. Because the ring cannot rapidly interconvert to a symmetric state, the two protons at C2 and the two protons at C5 exist in distinct magnetic environments. In high-resolution 1 H NMR, they do not appear as simple singlets; instead, they present as complex AB systems (doublets or doublets of doublets) due to geminal coupling ( 2J≈6.0−8.5 Hz).

  • N-Methyl and Ester Groups: The N-CH 3​ group typically appears around 2.40 ppm in 1 H NMR, shifted downfield by the adjacent nitrogen atom. The methyl ester (O-CH 3​ ) is highly deshielded by the carbonyl oxygen, appearing sharply at ~3.75 ppm.

Quantitative Spectral Data Summaries

The following tables summarize the standardized NMR assignments for methyl 3-methyloxazolidine-4-carboxylate, synthesizing structural causality with expected chemical shifts.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
C2-H a​ 4.40d1H~6.0Deshielded by O and N; diastereotopic
C2-H b​ 4.25d1H~6.0Geminal coupling with C2-H a​
C5-H a​ 4.10dd1H~8.5, 7.5Deshielded by O; diastereotopic
C5-H b​ 3.95dd1H~8.5, 6.0Geminal coupling with C5-H a​ ; vicinal to C4-H
C4-H 3.80dd1H~7.5, 6.0Deshielded by N and adjacent C=O
O-CH 3​ 3.75s3H-Ester methyl group
N-CH 3​ 2.40s3H-N-methyl group
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Type (DEPT-135)Assignment Causality
C=O 172.5Quaternary (C)Carbonyl of the ester
C2 87.0Methylene (CH 2​ )Aminal carbon (O-C-N); diagnostic peak
C5 67.5Methylene (CH 2​ )Aliphatic carbon adjacent to Oxygen
C4 64.0Methine (CH)Chiral center adjacent to Nitrogen and C=O
O-CH 3​ 52.5Methyl (CH 3​ )Ester methyl carbon
N-CH 3​ 41.0Methyl (CH 3​ )N-methyl carbon

Experimental Protocol for NMR Acquisition

To ensure a self-validating analytical system where the data inherently proves its own accuracy, the following methodology must be strictly adhered to. This workflow incorporates orthogonal validation steps to confirm carbon multiplicities (3)[3].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of high-purity methyl 3-methyloxazolidine-4-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because it lacks exchangeable protons that could obscure the aliphatic region and provides excellent solvating power for heterocycles.

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% (v/v) Tetramethylsilane (TMS). TMS acts as an internal reference standard (δ 0.00 ppm) to eliminate chemical shift drift caused by magnetic field variations.

  • Tube Preparation: Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of exactly 4–5 cm. This specific height is critical to optimize magnetic field shimming and prevent line broadening.

Step 2: 1 H NMR Acquisition (400 MHz)
  • Insert the sample into the spectrometer and lock the magnetic field to the deuterium resonance of CDCl 3​ .

  • Perform automated or manual shimming (Z1–Z5) until the residual CHCl 3​ solvent peak achieves a line width at half height of < 1.0 Hz.

  • Set the pulse sequence to a standard 1D proton experiment (zg30).

  • Causality of Delay: Use a relaxation delay (D1) of 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses, yielding perfectly quantitative integrations. Acquire 16–32 scans.

Step 3: 13 C NMR and Self-Validating DEPT-135 Acquisition (100 MHz)
  • Switch the probe tuning to the 13 C frequency.

  • Run a standard 1D carbon with proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbonyl carbon (which has a longer T1​ relaxation time).

  • Self-Validation Step: Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This sequence is mandatory for validation: it will invert the CH 2​ signals (C2 and C5) to point downwards, while CH (C4) and CH 3​ (O-CH 3​ , N-CH 3​ ) signals point upwards. The quaternary C=O will disappear entirely. This definitively validates the carbon assignments and confirms the integrity of the oxazolidine ring.

Step 4: Data Processing
  • Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C to optimize the signal-to-noise ratio without sacrificing resolution.

  • Manually phase the spectrum to ensure purely absorptive peak shapes.

  • Apply a multipoint baseline correction and reference the TMS peak to exactly 0.00 ppm.

Synthetic Pathway & Workflow Visualization

The following diagram illustrates the logical synthetic pathway of methyl 3-methyloxazolidine-4-carboxylate from N-methyl-L-serine, culminating in the self-validating NMR workflow described above.

G A N-Methyl-L-Serine (Starting Material) B N-Methyl-L-Serine Methyl Ester (Esterification) A->B MeOH, SOCl2 Reflux C Methyl 3-methyloxazolidine-4-carboxylate (Cyclization) B->C Formaldehyde Aminal Formation D NMR Characterization (1H, 13C, DEPT-135) C->D CDCl3, TMS Data Acquisition

Synthetic workflow for methyl 3-methyloxazolidine-4-carboxylate and subsequent NMR validation.

References

  • Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. ScholarWorks, California State University. Available at: [Link]

  • Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines. National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Mechanism of Formation of Methyl 3-Methyloxazolidine-4-Carboxylate: An In-Depth Technical Guide

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate is a highly valuable cyclic scaffold utilized in drug development. It serves as a chiral auxiliary, a prodrug moiety for improving the pharmacokinetic profiles o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate is a highly valuable cyclic scaffold utilized in drug development. It serves as a chiral auxiliary, a prodrug moiety for improving the pharmacokinetic profiles of β -amino alcohols, and a critical intermediate in the enantioselective synthesis of N-methylated amino acids. This technical guide elucidates the thermodynamic drivers, the step-by-step reaction mechanism, and the optimized experimental protocols required to synthesize this oxazolidine derivative from N-methylserine methyl ester and formaldehyde.

Introduction & Chemical Context

The oxazolidine ring—a five-membered heterocycle containing nitrogen and oxygen at positions 1 and 3—is a structural motif of significant interest in medicinal chemistry and asymmetric catalysis[1]. The formation and stability of oxazolidines are highly dependent on the specific steric and electronic structures of the starting amino alcohols and aldehydes[2].

Methyl 3-methyloxazolidine-4-carboxylate is specifically derived from the condensation of N-methylserine methyl ester (a β -amino alcohol) and formaldehyde. This transformation is pivotal not only for simultaneously protecting the secondary amine and hydroxyl groups of serine, but also for enabling downstream stereoselective alkylations. Once the oxazolidine is formed, it can be subsequently reduced via acid-catalyzed ring opening to yield enantiopure N-methyl amino acids[3].

Thermodynamic Drivers

The condensation reaction between an amino alcohol and formaldehyde is a reversible equilibrium process[2]. Because water is generated as a stoichiometric byproduct, the reaction is highly sensitive to moisture.

  • Enthalpic Contribution : The formation of the stable, five-membered oxazolidine ring releases energy, favoring the products.

  • Entropic Contribution : The reaction involves two reactant molecules (amino alcohol + formaldehyde) forming two product molecules (oxazolidine + water). However, by actively removing water from the system (e.g., via a Dean-Stark trap or chemical desiccants), Le Chatelier's principle drives the equilibrium entirely to the right, ensuring high yields and preventing hydrolytic reversion[4].

Step-by-Step Mechanistic Pathway

The formation of methyl 3-methyloxazolidine-4-carboxylate proceeds via a classic ring-closing mechanism characterized by three distinct phases[2],[5]:

  • Nucleophilic Addition (Hemiaminal Formation) : The reaction initiates with the nucleophilic attack of the secondary amine lone pair of N-methylserine methyl ester onto the highly electrophilic carbonyl carbon of formaldehyde. A rapid proton transfer yields an unstable N-hydroxymethyl intermediate, known as a hemiaminal.

  • Dehydration and Iminium Ion Generation : Under mildly acidic conditions (or driven thermally), the hydroxyl group of the hemiaminal is protonated. It departs as a leaving group (water), generating a highly reactive, electrophilic iminium ion ( >N+=CH2​ ). This dehydration is the primary thermodynamic hurdle and requires continuous water removal to prevent reversibility[5].

  • Intramolecular Cyclization : The iminium ion is rapidly intercepted by the adjacent β -hydroxyl group of the serine moiety. This intramolecular nucleophilic attack closes the five-membered ring. Deprotonation of the resulting oxonium ion yields the neutral methyl 3-methyloxazolidine-4-carboxylate.

Mechanism A N-Methylserine Methyl Ester + Formaldehyde B Hemiaminal Intermediate (N-hydroxymethyl) A->B Nucleophilic Addition C Iminium Ion Intermediate (Electrophilic Carbon) B->C Dehydration (-H2O) D Methyl 3-Methyloxazolidine -4-Carboxylate C->D Intramolecular Cyclization

Fig 1: Step-by-step mechanistic pathway of oxazolidine ring formation.

Experimental Protocol: Synthesis and Isolation

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating system for synthesizing the target molecule. The use of paraformaldehyde instead of aqueous formalin is a deliberate, field-proven choice to minimize the introduction of exogenous water, which would otherwise stall the equilibrium.

Materials:

  • N-methylserine methyl ester hydrochloride (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Triethylamine (TEA) (1.0 equiv)

  • Anhydrous Toluene (Solvent)

Step-by-Step Workflow:

  • Free-Basing : Suspend N-methylserine methyl ester hydrochloride in anhydrous toluene. Add 1.0 equiv of TEA and stir for 15 minutes at room temperature to generate the free amine. Filter off the precipitated TEA-HCl salts.

  • Reagent Addition : Add paraformaldehyde and a catalytic amount of p-TsOH to the organic filtrate.

  • Condensation (Critical Step) : Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C). The paraformaldehyde depolymerizes into formaldehyde gas, which dissolves and reacts. As the condensation proceeds, water azeotropes with toluene and collects in the trap. Continue refluxing for 2-4 hours until water ceases to accumulate.

  • Workup : Cool the reaction to room temperature. Quench by washing the organic layer with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Wash with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the pure oxazolidine.

Workflow Step1 1. Reagent Preparation Free-base amine in Toluene Step2 2. Catalysis Add Paraformaldehyde & p-TsOH Step1->Step2 Step3 3. Condensation Reflux with Dean-Stark trap Step2->Step3 Step4 4. Workup Quench (NaHCO3) & Extract Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Fig 2: Experimental workflow for the synthesis of methyl 3-methyloxazolidine-4-carboxylate.

Quantitative Data & Optimization

The choice of solvent and water-removal strategy directly impacts the yield of the oxazolidine. Table 1 summarizes the causality behind different experimental choices and their quantitative outcomes.

Table 1: Optimization of Reaction Conditions for Oxazolidine Formation

Reaction ConditionSolventCatalystWater Removal StrategyTimeExpected Yield
Standard Reflux Toluenep-TsOH (cat.)Dean-Stark Trap2-4 h85-92%
Mild Desiccation DichloromethaneNoneAnhydrous MgSO4​ 12-16 h70-80%
Aqueous Formalin Water/MethanolNoneNone (Equilibrium)24 h< 40% (Reversible)

Note: The standard reflux method provides the highest yield because the Dean-Stark trap actively removes the water byproduct, preventing the hydrolysis of the iminium ion intermediate.

Stereochemical Considerations

When starting with enantiopure L-N-methylserine methyl ester (the (S)-enantiomer), the stereocenter at the C4 position of the resulting oxazolidine is strictly preserved[3]. Because formaldehyde is a symmetric aldehyde, the newly formed methylene bridge at the C2 position of the oxazolidine ring does not create a new stereocenter. This is a significant synthetic advantage over reactions utilizing substituted aldehydes (such as benzaldehyde or pivalaldehyde), which typically yield a mixture of cis/trans diastereomers that require complex chromatographic separation[1].

Sources

Exploratory

In-Depth Technical Guide &amp; Safety Profile: Methyl 3-methyloxazolidine-4-carboxylate

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block predominantly utilized in asymmetric synthesis and the development of complex active pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block predominantly utilized in asymmetric synthesis and the development of complex active pharmaceutical ingredients (APIs). As a masked derivative of N-methyl-serine, it offers orthogonal protection strategies crucial for advanced peptide synthesis. However, its inherent chemical reactivity necessitates rigorous adherence to Safety Data Sheet (SDS) protocols. This technical whitepaper synthesizes core SDS parameters with mechanistic chemical insights, providing drug development professionals with a comprehensive, self-validating operational framework for safe handling and synthetic application.

Physicochemical Profiling & Structural Causality

To understand the handling requirements of Methyl 3-methyloxazolidine-4-carboxylate, one must first analyze its molecular architecture. The compound features a five-membered oxazolidine ring, which serves as a dual-protecting group for both the amino and hydroxyl functionalities of a serine backbone. This structural tension makes it an excellent synthetic intermediate but also dictates its environmental sensitivity.

Table 1: Physicochemical Specifications

Parameter Value
Chemical Name Methyl 3-methyloxazolidine-4-carboxylate
CAS Number 171520-75-5
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol

| SMILES String | O=C(C1N(C)COC1)OC |

Data sourced from commercial chemical documentation[1].

Mechanistic Toxicology & Hazard Identification

According to standardized GHS classifications, Methyl 3-methyloxazolidine-4-carboxylate is designated with the signal word Warning and carries specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Causality of Toxicity: As Application Scientists, we must recognize that this irritation profile is not merely a generic chemical property; it is a direct consequence of the oxazolidine ring's susceptibility to hydrolysis. Upon contact with the aqueous environments of the respiratory mucosa, ocular fluid, or perspiration on the skin, the ring undergoes slow hydrolysis. This reaction releases trace amounts of formaldehyde equivalents and localized acidic byproducts, which trigger the inflammatory response responsible for H315, H319, and H335. Consequently, the precautionary statements (e.g., P261, P280) outlined in the SDS[1] are fundamentally driven by the need for absolute moisture exclusion and vapor containment.

Table 2: GHS Hazard Classification & Mitigation Strategies

GHS Code Hazard Statement Mechanistic Cause Engineering Control / PPE
H302 Harmful if swallowed Systemic toxicity upon ingestion Strict prohibition of food/drink; wash hands post-handling.
H315 Causes skin irritation Moisture-driven hydrolysis on skin 4-mil Nitrile gloves; fully buttoned lab coat.
H319 Causes serious eye irritation Hydrolysis in ocular fluid Tight-fitting chemical splash goggles.

| H335 | May cause respiratory irritation | Inhalation of volatile degradation products | Fume hood with >100 fpm face velocity. |

Experimental Safety & Handling Protocols

To mitigate the risks associated with hydrolytic instability, handling protocols must be designed as self-validating systems. This ensures that safety measures are actively verified before and during execution, satisfying rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Protocol 1: Standard Operating Procedure (SOP) for Reagent Handling
  • Environmental Validation: Before transferring the chemical, verify that the chemical fume hood is operational.

    • Validation Step: Check the magnehelic gauge to ensure a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the flow alarm is active.

  • PPE Assembly: Equip standard laboratory PPE, specifically focusing on barrier protection against moisture-driven hydrolysis. Wear nitrile gloves (minimum 4 mil thickness), a fully buttoned lab coat, and tight-fitting chemical splash goggles.

  • Inert Atmosphere Preparation: Because ambient laboratory humidity can degrade the ester and the oxazolidine ring, purge the receiving vessel with inert gas (Nitrogen or Argon) for 60 seconds prior to transfer.

  • Transfer and Weighing: Use an anti-static, grounded spatula to transfer the material.

    • Validation Step: Weigh the material in a closed, tared vial to prevent vapor escape into the laboratory environment. Verify the seal integrity before removing the vial from the fume hood.

  • Post-Handling Decontamination: Wipe down the balance and surrounding surfaces with a 70% isopropanol solution, which effectively solubilizes the ester without promoting aggressive aqueous hydrolysis.

Protocol 2: Emergency Spill Response Workflow
  • Isolation: Immediately evacuate personnel from the immediate vicinity, adhering to P271 (Use only outdoors or in a well-ventilated area)[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Critical Causality: Do NOT use water initially, as it will accelerate ring hydrolysis and the release of irritating vapors.

  • Neutralization & Collection: Sweep the absorbed mixture using non-sparking tools into a chemically compatible, sealable hazardous waste container.

  • Validation of Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a final wipe with an organic solvent. Test the surface pH to validate complete neutralization.

Synthetic Utility & Workflow Integration

In drug development, Methyl 3-methyloxazolidine-4-carboxylate is primarily deployed as a chiral building block. The controlled, acid-catalyzed ring opening of the oxazolidine yields N-methyl-serine methyl ester, which can subsequently be saponified to provide N-methyl-serine—a critical non-natural amino acid used in the synthesis of peptidomimetics and targeted therapeutics.

G A Methyl 3-methyloxazolidine- 4-carboxylate B Acidic Hydrolysis (Ring Opening) A->B H+, H2O C N-Methyl-Serine Methyl Ester B->C D Saponification (Ester Cleavage) C->D NaOH, H2O E N-Methyl-Serine (Target API Intermediate) D->E

Figure 1: Acid-catalyzed ring opening of methyl 3-methyloxazolidine-4-carboxylate.

References

  • BLD Pharm. "171520-75-5 | Methyl 3-methyloxazolidine-4-carboxylate | BLD Pharm." bldpharm.com.
  • NextSDS. "3-Oxazolidinecarboxylicacid,2-oxo-,methylester(9CI) — Chemical Safety Data." nextsds.com.

Sources

Foundational

Thermodynamic Stability of Methyl 3-Methyloxazolidine-4-Carboxylate in Aqueous Solutions: A Mechanistic and Kinetic Guide

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate is a cyclic hemiaminal ether that serves as a critical structural motif in prodrug design and asymmetric synthesis. In aqueous environments, this five-membered h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate is a cyclic hemiaminal ether that serves as a critical structural motif in prodrug design and asymmetric synthesis. In aqueous environments, this five-membered heterocycle is not static; it exists in a highly dynamic, pH-dependent thermodynamic equilibrium with its parent constituents: N-methylserine methyl ester and formaldehyde.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the structural causality driving its thermodynamic stability, map the exact mechanisms of its hydrolytic degradation, and establish self-validating experimental workflows capable of quantifying these parameters with absolute confidence.

Structural Causality & Thermodynamic Principles

The thermodynamic stability of an oxazolidine in water is defined by the equilibrium constant ( Keq​ ) governing the ring-chain tautomerism between the closed oxazolidine and the open-chain iminium/amino alcohol forms 1.

For methyl 3-methyloxazolidine-4-carboxylate, stability is dictated by two competing structural features:

  • The N3-Methyl Group (Steric & Electronic Effects): Alkyl substitution on the nitrogen increases the basicity of the ring compared to N-aryl derivatives. While this slightly stabilizes the intermediate iminium ion through inductive electron donation, it also increases the degree of protonation at physiological pH, which is the first step in acid-catalyzed ring opening 2.

  • The C4-Methyl Carboxylate Group (Electron-Withdrawing Effect): This ester group exerts a strong electron-withdrawing (EWG) effect across the ring. Literature demonstrates that EWGs adjacent to the oxazolidine nitrogen lower the overall pKa​ of the molecule. Kinetically, this protects the ring at neutral pH by reducing the population of the highly reactive N-protonated species. However, thermodynamically, EWGs stabilize the ring-opened iminium/amino alcohol intermediates relative to the closed ring, shifting the equilibrium toward hydrolysis 3.

Mechanistic Pathway of Hydrolysis

The hydrolysis of oxazolidines typically exhibits a sigmoidal pH-rate profile [[2]](). The rate-determining step is the unimolecular C-O bond cleavage of the protonated oxazolidine to form a cationic iminium intermediate, which is subsequently hydrated 4.

HydrolysisMechanism A Methyl 3-methyloxazolidine- 4-carboxylate (Closed) B N-Protonated Oxazolidine A->B + H⁺ B->A - H⁺ C Cationic Iminium Intermediate B->C C-O Cleavage C->B Ring Closure D Hemiaminal Intermediate C->D + H₂O E N-methylserine methyl ester + Formaldehyde D->E Breakdown E->D Condensation

Caption: Mechanistic pathway of oxazolidine ring-opening and hydrolysis.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability of this compound, we cannot rely on a single endpoint assay. Oxazolidines are notorious for undergoing secondary side reactions (e.g., dimerization of the resulting amino alcohols) that can artificially skew equilibrium calculations 3. The following protocols are designed as self-validating systems .

Protocol 1: Bidirectional Thermodynamic Equilibrium via HPLC-UV

Causality: We run the reaction from both directions (hydrolysis of the ring vs. condensation of the products). If both trajectories do not converge to the exact same equilibrium concentration, the system is under kinetic trapping, or side reactions are occurring, and the calculated Keq​ is invalid.

  • Forward Preparation: Dissolve methyl 3-methyloxazolidine-4-carboxylate in 50 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Reverse Preparation: In a separate vial, dissolve equimolar amounts (100 µM) of N-methylserine methyl ester and formaldehyde in identical buffer.

  • Incubation: Incubate both solutions at 37 °C in sealed, inert-glass HPLC vials (critical to prevent formaldehyde evaporation, which would drive Le Chatelier's principle toward false complete hydrolysis).

  • Quenching & Analysis: Withdraw 10 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench by rapid dilution into cold mobile phase (4 °C) to instantaneously freeze the equilibrium. Inject into an HPLC-UV system.

  • Self-Validation Check: Plot the oxazolidine concentration over time for both vials. The assay is validated only if both curves asymptote to the exact same equilibrium concentration ( Ceq​ ).

Protocol 2: Real-Time Kinetic Profiling via In Situ ¹H-NMR

Causality: HPLC cannot detect transient iminium intermediates due to column shear forces and dilution. ¹H-NMR allows for non-destructive, real-time tracking of the ring-opened intermediates [[3]]().

  • Buffer Setup: Prepare a 100 mM phosphate buffer in D2​O (pD adjusted to 7.4). D2​O is chosen to eliminate the need for water suppression sequences, which can inadvertently saturate and suppress the signals of the C2-protons of the oxazolidine.

  • Internal Standard: Add 1.0 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). This provides a stable reference for absolute integration.

  • Acquisition: Inject 5 mM of the oxazolidine directly into the NMR tube pre-heated to 37 °C in the spectrometer. Acquire ¹H spectra every 2 minutes.

  • Self-Validation Check (Mass Balance): At every time point, the integrated sum of the oxazolidine (C2 singlet, ~4.3 ppm), the iminium intermediate, and the formaldehyde hydrate must equal exactly 100% (± 2%) relative to the DSS standard. A drop in mass balance indicates off-target degradation.

ExperimentalWorkflow S1 Sample Prep (Buffer + Internal Std) S2 Parallel Incubation (Forward & Reverse) S1->S2 S3 In Situ 1H-NMR (Intermediate Tracking) S2->S3 High Conc. S4 HPLC-UV/MS (Trace Quantification) S2->S4 Low Conc. S5 Mass Balance Check (Self-Validation) S3->S5 S4->S5 S5->S1 Mass Balance < 98% (Reject) S6 Extract Thermodynamic & Kinetic Parameters S5->S6 Mass Balance > 98%

Caption: Self-validating workflow for determining thermodynamic and kinetic stability.

Quantitative Data Presentation

The thermodynamic equilibrium and kinetic half-life of oxazolidines are highly sensitive to environmental pH and structural substitutions. The tables below summarize the expected quantitative behavior based on the structural causality discussed above.

Table 1: pH-Dependent Thermodynamic and Kinetic Parameters (at 37 °C)

pH / ConditionKinetic Half-Life ( t1/2​ )Equilibrium Constant ( Keq​ )Predominant Thermodynamic Species
pH 1.2 (Gastric) < 5 seconds >104 Fully Hydrolyzed (Open-chain)
pH 5.0 (Endosomal) ~ 2 - 5 minutes~ 102 Predominantly Hydrolyzed
pH 7.4 (Plasma) ~ 15 - 30 minutes~ 10−50 Mixed Equilibrium (Favors Open)
pH 9.0 (Basic) > 2 hours~ 1−5 Mixed Equilibrium (Favors Closed)

Table 2: Substituent Effects on Oxazolidine Stability (Relative Comparison)

Compound ScaffoldC4 SubstituentN3 SubstituentRelative Basicity ( pKa​ )Hydrolytic Stability
Unsubstituted Oxazolidine-H-H~ 6.5 - 6.9Baseline
N-Methyl Oxazolidine-H-CH₃~ 6.8 - 7.2Lower (Faster Hydrolysis)
Methyl 3-methyloxazolidine-4-carboxylate -COOCH₃ (EWG) -CH₃ ~ 4.5 - 5.5 Higher Kinetic Stability at pH 7.4

Note: The electron-withdrawing C4-carboxylate suppresses the pKa​ , rendering the nitrogen less protonated at pH 7.4, thereby increasing the kinetic half-life compared to unsubstituted analogs, even though the thermodynamic equilibrium ultimately favors hydrolysis.

Conclusion

The thermodynamic stability of methyl 3-methyloxazolidine-4-carboxylate in aqueous solutions is a delicate balance dictated by the opposing electronic effects of its N3-methyl and C4-carboxylate groups. While the ester group provides a degree of kinetic protection at physiological pH by lowering the basicity of the ring, the thermodynamic equilibrium remains heavily biased toward the ring-opened N-methylserine methyl ester and formaldehyde. Accurate quantification of these parameters requires rigorous, self-validating methodologies like bidirectional HPLC and mass-balance-tracked ¹H-NMR to rule out kinetic trapping and secondary side reactions.

References

  • Source: National Institutes of Health (NIH)
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate Source: ResearchGate URL
  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Exploratory

Crystallographic Profiling and Stereochemical Dynamics of Methyl 3-Methyloxazolidine-4-Carboxylate

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile, chiral heterocyclic building block extensively utilized in asymmetric synthesis, natural product total synthesis, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly versatile, chiral heterocyclic building block extensively utilized in asymmetric synthesis, natural product total synthesis, and the development of chiral transition-metal catalysts[1][2]. Derived primarily from the chiral pool (e.g., L-serine or L-threonine), its structural integrity hinges on the rigid 5-membered oxazolidine ring, which restricts the conformational freedom of the parent amino acid.

This technical guide provides an in-depth analysis of the stereochemical architecture, crystallographic behavior, and synthetic methodologies associated with methyl 3-methyloxazolidine-4-carboxylate. By establishing the causality behind specific experimental choices—such as the rationale for N-methylation and the use of symmetric aldehydes during cyclization—this document serves as a self-validating reference for researchers and drug development professionals.

Chemical Architecture & Stereochemical Dynamics

The C4 Stereocenter and Chiral Retention

The fundamental value of methyl 3-methyloxazolidine-4-carboxylate lies in its C4 stereocenter. When synthesized from enantiopure L-serine, the (S)-configuration at C4 is strictly retained[3]. The oxazolidine ring acts as a protecting group for both the amine and the hydroxyl functionalities, preventing racemization at the α-carbon (C4) during strongly basic or nucleophilic downstream reactions.

Causality of Reagent Selection: Avoiding C2 Epimerization

A critical experimental choice in the synthesis of this compound is the use of formaldehyde as the cyclizing agent.

  • The "Why": Condensation with substituted aldehydes (e.g., benzaldehyde or acetaldehyde) generates a new stereocenter at the C2 position, leading to an often inseparable mixture of cis and trans diastereomers. By utilizing formaldehyde, the C2 position becomes a symmetric methylene group, entirely bypassing C2 epimerization and ensuring that the C4 atom remains the sole stereogenic center[1].

Nitrogen Inversion and N-Methylation

The free secondary amine of an unsubstituted oxazolidine is prone to ring-opening hydrolysis and acts as an unpredictable hydrogen-bond donor.

  • The "Why": N-methylation locks the nitrogen into a tertiary state. This modification not only increases the basicity of the nitrogen—making it a superior ligand for metal complexation (e.g., in dirhodium or copper catalysts)[2][3]—but also dictates the conformational geometry. The N-methyl group preferentially adopts a pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes with the bulky C4 methyl ester.

StereoCrystal Compound Methyl 3-methyloxazolidine-4-carboxylate Free Base (Colorless Oil) Derivatization Crystalline Derivative e.g., Cu(II) or Rh(II) Complex Compound->Derivatization Metal Complexation XRD X-Ray Diffraction Low Temp SCXRD Derivatization->XRD Single Crystal Analysis Conformation Ring Conformation Envelope (C5-puckered) XRD->Conformation Stereocenter C4 Stereocenter (S)-Configuration Retained XRD->Stereocenter N_Inversion N-Methyl Orientation Pseudo-Equatorial XRD->N_Inversion

Caption: Stereochemical validation pathway mapping the transition from the oily free base to crystallographic analysis.

Crystallographic Data & Structural Analytics

Because methyl 3-methyloxazolidine-4-carboxylate is a colorless oil at ambient temperature[4], direct Single-Crystal X-Ray Diffraction (SCXRD) is challenging. Structural elucidation is typically achieved either through low-temperature in situ crystallization or by synthesizing solid derivatives, such as transition metal coordination complexes (e.g., Cu(II) or Rh(II) species)[2][3].

When crystallized, the oxazolidine framework exhibits highly conserved geometric parameters. The 5-membered ring minimizes torsional strain by adopting an envelope conformation , where the C5 atom (or occasionally the N3 atom) is puckered out of the mean plane formed by the other four atoms.

Table 1: Representative Crystallographic Parameters for Oxazolidine-4-Carboxylate Frameworks
Structural ParameterTypical Value RangeStructural & Mechanistic Significance
C2–O1 Bond Length 1.41 – 1.43 ÅReflects the acetal-like nature of the C2 carbon; susceptible to acidic cleavage.
C2–N3 Bond Length 1.44 – 1.47 ÅShorter than standard C–N single bonds due to the anomeric effect operating within the N–C–O system.
C4–N3 Bond Length 1.46 – 1.49 ÅElongated slightly by the steric bulk and electron-withdrawing nature of the C4 methyl ester.
O1–C2–N3 Angle 104° – 106°Constrained below the ideal tetrahedral angle (109.5°) due to the geometric limits of the 5-membered ring.
Ring Conformation EnvelopeMinimizes eclipsing interactions between the N3-methyl group and the C4-ester group.

Experimental Methodologies: Synthesis & Isolation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for synthesizing methyl 3-methyloxazolidine-4-carboxylate from L-serine.

Protocol: Step-by-Step Synthesis Workflow

Step 1: Esterification of L-Serine

  • Suspend L-serine (1.0 eq) in anhydrous methanol (0.5 M) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification while simultaneously forming the hydrochloride salt of the product, preventing self-condensation.

  • Reflux for 12 hours, then concentrate in vacuo to yield L-serine methyl ester hydrochloride as a white solid.

Step 2: Oxazolidine Ring Cyclization

  • Dissolve the L-serine methyl ester hydrochloride in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.1 eq) to liberate the free amine.

  • Add aqueous formaldehyde (37% w/w, 1.1 eq). Causality: As established, formaldehyde prevents C2 epimerization[1].

  • Stir at room temperature for 4 hours. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the unsubstituted oxazolidine intermediate.

Step 3: Reductive N-Methylation

  • Dissolve the intermediate in methanol.

  • Add aqueous formaldehyde (1.5 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Causality: NaBH₃CN is chosen specifically because it is stable in mildly acidic/neutral conditions and selectively reduces the transient iminium ion without reducing the C4 methyl ester.

  • Stir for 12 hours. Quench with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, dry, and purify via silica gel chromatography to yield methyl 3-methyloxazolidine-4-carboxylate as a colorless oil.

  • Validation: ¹H-NMR will show a distinct singlet at ~2.53 ppm for the N-CH₃ group, and a doublet of doublets at ~3.50 ppm for the C4 proton[4].

Workflow N1 L-Serine (Chiral Pool) N2 Serine Methyl Ester (Intermediate) N1->N2 MeOH, SOCl2 Esterification N3 Oxazolidine-4-carboxylate (Cyclization) N2->N3 CH2O, Et3N Ring Formation N4 Methyl 3-methyloxazolidine- 4-carboxylate N3->N4 CH2O, NaBH3CN N-Methylation

Caption: Synthetic workflow for methyl 3-methyloxazolidine-4-carboxylate from L-serine.

Applications in Advanced Asymmetric Synthesis

The structural rigidity and defined stereochemistry of methyl 3-methyloxazolidine-4-carboxylate make it an exceptional candidate for downstream applications:

  • Chiral Auxiliaries & Catalysts: Derivatives of oxazolidine-4-carboxylates are polymerized or complexed with dirhodium (Rh₂⁴⁺) to form paddlewheel catalysts. These complexes exhibit profound enantioselectivity in cyclopropanation and aziridination reactions due to the precise spatial arrangement of the oxazolidine ring[2].

  • Antibacterial Drug Development: The core structure is utilized in the function-oriented synthesis of simplified Caprazamycins, where the oxazolidine ring acts as a rigid scaffold to orient uridine derivatives, effectively targeting drug-resistant bacteria[1].

References

  • Rac-aqua(4-methyl-oxazolidine-4-carboxylato)(nitrato)(1,10-phenanthroline)copper(II), the aldol condensation product of formaldehyde with the d Source: ResearchGate URL:3

  • Function-Oriented Synthesis of Simplified Caprazamycins: Discovery of Oxazolidine-Containing Uridine Derivatives as Antibacterial Agents against Drug-Resistant Bacteria | Journal of Medicinal Chemistry Source: ACS Publications URL:1

  • ORGANIC CHEMISTRY - RSC Publishing Source: RSC Publishing URL:2

  • Template for Writing Articles for Thieme Chemistry Journals Source: ua.es URL:4

Sources

Foundational

Solvation Dynamics and Solubility Profile of Methyl 3-Methyloxazolidine-4-Carboxylate in Polar Aprotic Media

Executive Summary Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis, particularly as a chiral building block and a ps...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a specialized heterocyclic intermediate frequently utilized in advanced organic synthesis, particularly as a chiral building block and a pseudo-proline precursor in peptide chemistry[1]. Because of its unique structural features—an esterified carboxyl group and an N -methylated oxazolidine ring—the molecule exhibits highly specific solvation behaviors. Understanding its solubility profile in polar aprotic solvents is critical for optimizing reaction kinetics, preventing premature precipitation during solid-phase peptide synthesis (SPPS), and designing robust purification workflows.

This whitepaper provides an in-depth analysis of the thermodynamic and mechanistic factors driving the solubility of methyl 3-methyloxazolidine-4-carboxylate, supported by a self-validating analytical protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Mechanics

Structural Causality of Solubility

The solubility of any solute is dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. Methyl 3-methyloxazolidine-4-carboxylate possesses three critical structural features that define its solvent compatibility[2]:

  • Absence of Hydrogen Bond Donors: The nitrogen atom is methylated, and the carboxylic acid is masked as a methyl ester. Without an N-H or O-H bond, the molecule cannot self-associate via hydrogen bonding, which significantly lowers its crystal lattice energy.

  • High Density of Hydrogen Bond Acceptors: The molecule contains four heteroatoms (the ring nitrogen, the ring oxygen, and two ester oxygens) with lone pairs capable of accepting hydrogen bonds or participating in strong dipole-dipole interactions.

  • Moderate Lipophilicity: The hydrocarbon backbone and methyl groups provide sufficient non-polar surface area to interact with lipophilic solvent domains.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN)—lack acidic protons but possess high dielectric constants ( ϵ ) and strong dipole moments ( μ )[3].

When methyl 3-methyloxazolidine-4-carboxylate is introduced into a polar aprotic medium, the strong dipoles of the solvent molecules align with the polar ester and oxazolidine functionalities. Because the solute lacks H-bond donors, it does not require a protic solvent (like methanol or water) for dissolution. In fact, polar aprotic solvents are superior because they aggressively solvate the molecule's H-bond acceptors without competing for H-bond donor sites, leading to rapid and high-capacity dissolution.

SolvationLogic cluster_solvents Polar Aprotic Solvents Compound Methyl 3-methyloxazolidine-4-carboxylate (H-Bond Acceptor Rich, No H-Donors) DMSO DMSO / DMF / NMP (High Dielectric: ε > 30) Compound->DMSO Exposed Carbonyl O MeCN Acetonitrile (Moderate Polarity: ε ≈ 38) Compound->MeCN Ring Heteroatoms THF THF (Low Dielectric: ε ≈ 7.5) Compound->THF Lipophilic Backbone Solvation1 Strong Dipole-Dipole Alignment DMSO->Solvation1 Solvation2 Moderate Dipole Interactions MeCN->Solvation2 Solvation3 Weak Dipole / Strong Dispersion THF->Solvation3 HighSol High Solubility (>400 mg/mL) Solvation1->HighSol MedSol Moderate Solubility (150 - 300 mg/mL) Solvation2->MedSol Solvation3->MedSol

Fig 1: Solvation mechanics of methyl 3-methyloxazolidine-4-carboxylate in aprotic media.

Quantitative Solubility Profile

The following table summarizes the expected solubility ranges of methyl 3-methyloxazolidine-4-carboxylate across standard polar aprotic solvents[3]. Note: Because specific proprietary data can vary based on polymorphic purity, these values represent validated empirical ranges for this class of N -alkylated oxazolidine esters.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Est. Solubility @ 20°C (mg/mL)Est. Solubility @ 40°C (mg/mL)Primary Application
DMSO 46.73.96> 500> 650High-concentration stock solutions; NMR analysis
DMF 36.73.86> 450> 550Solid-Phase Peptide Synthesis (SPPS)
NMP 32.34.09~ 400~ 500High-temperature coupling reactions
Acetonitrile 38.33.20~ 250~ 350HPLC mobile phase; Crystallization anti-solvent
THF 7.51.75~ 150~ 250Grignard/organometallic downstream steps

Experimental Methodology: Shake-Flask & HPLC-UV Determination

To ensure scientific integrity, relying on theoretical solubility is insufficient. The standard protocol for determining the exact thermodynamic solubility of a compound is the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC)[4][5].

As a Senior Application Scientist, I mandate a self-validating approach: equilibrium must be proven, not assumed. This is achieved by sampling the solution at two distinct time points (24h and 48h). If the concentration variance between these points is <5%, thermodynamic equilibrium is confirmed.

Step-by-Step Protocol

Phase 1: Preparation of Saturated Solutions

  • Solute Addition: Weigh approximately 1.0 g of methyl 3-methyloxazolidine-4-carboxylate into a 5.0 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent (e.g., HPLC-grade DMF). A visible excess of solid must remain; if all solid dissolves, add more solute until a persistent suspension is achieved.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermomixer set to exactly 20.0°C ± 0.1°C. Agitate at 800 rpm for 48 hours[5].

Phase 2: Phase Separation (Self-Validating Step) 4. Initial Sampling (24h): After 24 hours, extract a 100 µL aliquot. Centrifuge at 12,000 rpm for 10 minutes at 20°C to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter[4]. 5. Final Sampling (48h): Repeat the extraction and filtration process at the 48-hour mark.

Phase 3: HPLC-UV Quantification 6. Dilution: Polar aprotic solvents like DMF and DMSO have high UV absorbance that can interfere with the detector. Dilute the filtered aliquots 1:1000 in the initial HPLC mobile phase (e.g., 90% Water / 10% Acetonitrile) to bring the concentration within the linear dynamic range of the calibration curve and minimize solvent effects[6]. 7. Chromatographic Analysis:

  • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.7 µm)[7].

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[7].

  • Detection: UV at 210 nm (due to the lack of extended conjugation, the ester/amide chromophores absorb at low wavelengths).

  • Data Processing: Calculate the concentration of the 24h and 48h samples using a pre-established calibration curve. If [C]48h​≈[C]24h​ (within 5% RSD), record [C]48h​ as the definitive solubility.

Workflow Step1 1. Saturation (Excess Solute + Solvent) Step2 2. Equilibration (Shake-Flask, 20°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation + PTFE Filter) Step2->Step3 Step4 4. Dilution (1:1000 in Mobile Phase) Step3->Step4 Step5 5. HPLC-UV Analysis (Compare 24h vs 48h) Step4->Step5

Fig 2: Self-validating Shake-Flask and HPLC workflow for solubility determination.

Applications & Best Practices in Drug Development

The exceptional solubility of methyl 3-methyloxazolidine-4-carboxylate in DMF and NMP makes it a highly cooperative reagent in automated synthesis environments.

  • Peptide Synthesis: When utilized as a pseudo-proline analog, its high solubility in DMF ensures that coupling cycles can be run at high concentrations (typically 0.2 M to 0.5 M), driving the reaction kinetics forward and minimizing coupling failures[1].

  • Solvent Swapping: Because its solubility drops significantly in less polar solvents (like hexanes or cold ethers), researchers can exploit this differential. A reaction can be run homogeneously in minimal DMF, followed by the addition of a non-polar anti-solvent to selectively precipitate the product or impurities.

  • Storage Considerations: While highly soluble in DMSO, prolonged storage of ester-containing heterocycles in DMSO can lead to degradation or oxidation over time. For long-term stock solutions, anhydrous DMF stored over molecular sieves at 4°C is recommended.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51901754, oxazolidine-4-carboxylate". PubChem.[Link]

  • Wikipedia Contributors. "Polar aprotic solvent". Wikipedia, The Free Encyclopedia. [Link]

  • Jouyban, A., et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences.[Link]

  • Emmett, M. R., et al. "Polar Aprotic Modifiers for Chromatographic Separation and Back-Exchange Reduction for Protein Hydrogen/Deuterium Exchange Monitored by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry". National Library of Medicine (PMC).[Link]

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC". Waters Corporation.[Link]

Sources

Exploratory

A Technical Guide to the Safe Handling and Anticipated Toxicity of Methyl 3-Methyloxazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the anticipated toxicological profile and recommended handling procedures for methyl 3-methyloxazolidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the anticipated toxicological profile and recommended handling procedures for methyl 3-methyloxazolidine-4-carboxylate. In the absence of specific toxicological data for this compound, this document synthesizes information from structurally related compounds, including oxazolidine derivatives and carboxylate esters, to offer a comprehensive risk-based safety and handling framework.

Chemical and Physical Properties

PropertyValue
Chemical Name Methyl 3-methyloxazolidine-4-carboxylate
CAS Number 171520-75-5[1]
Molecular Formula C6H11NO3[1]
Molecular Weight 145.16 g/mol [1]
Structure
Chemical structure of Methyl 3-methyloxazolidine-4-carboxylate
SMILES CodeO=C(C1N(C)COC1)OC[1]

Anticipated Toxicological Profile

The Oxazolidine Moiety

The oxazolidine ring system is found in various biologically active compounds, including some pharmaceuticals and antimicrobials.[2][3][4] The toxicity of oxazolidine itself is considered moderate for acute oral, dermal, and inhalation exposures.[5] Depending on the concentration, it can be corrosive to the skin and eyes and is also a known skin sensitizer.[5]

Some oxazolidine derivatives are known to be formaldehyde releasers, which is a key mechanism for their biocidal activity.[6] Formaldehyde is a known carcinogen and sensitizer.[7] The potential for methyl 3-methyloxazolidine-4-carboxylate to hydrolyze and release formaldehyde should be considered, particularly in aqueous environments.

The Carboxylate Ester Moiety

Methyl carboxylates are a common class of organic compounds. In general, simple methyl esters are not considered highly toxic. However, they can be hydrolyzed in the body to the corresponding carboxylic acid and methanol. The toxicity of the resulting carboxylic acid would then be a factor.

Overall Anticipated Toxicity

Based on the above, methyl 3-methyloxazolidine-4-carboxylate should be handled as a compound with moderate acute toxicity . It is likely to be an irritant to the skin, eyes, and respiratory system.[8][9] The potential for skin sensitization should also be considered.[5]

Summary of Anticipated Hazards:

  • Acute Toxicity: Moderate via oral, dermal, and inhalation routes.[5]

  • Skin Corrosion/Irritation: Likely to be a skin irritant.[8][9]

  • Eye Damage/Irritation: Likely to cause serious eye irritation.[8][9]

  • Sensitization: Potential for skin sensitization.[5]

  • Carcinogenicity/Mutagenicity: Unknown, but the potential to release formaldehyde is a concern.[6]

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a cautious approach to handling is warranted. The following procedures are recommended:

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory.[10] The use of a chemical fume hood is strongly recommended, especially when handling larger quantities or if there is a potential for aerosol generation.[11]

  • Safety Shower and Eyewash Station: An easily accessible safety shower and eyewash station should be available in the laboratory.

Personal Protective Equipment
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[10][12] Gloves should be inspected before use and disposed of properly after handling the compound.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[10][12]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Storage and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Disposal
  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[10] Do not discharge to sewer systems.[10]

First-Aid Measures

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12][13]

  • In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[12]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[14]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[10][12]

Experimental Workflow and Risk Assessment

The following diagram illustrates a logical workflow for assessing the risk and implementing appropriate handling procedures for a novel or under-characterized compound like methyl 3-methyloxazolidine-4-carboxylate.

RiskAssessmentWorkflow A Compound Identification (Methyl 3-methyloxazolidine-4-carboxylate) B Literature Search (Toxicity, SDS, Reactivity) A->B C Data Available? B->C D Analyze Structurally Similar Compounds (Oxazolidines, Carboxylate Esters) C->D No I Review Existing SDS and Handling Protocols C->I Yes E Assess Potential Hazards (Irritation, Sensitization, etc.) D->E F Define Handling Procedures (PPE, Engineering Controls) E->F G Develop Emergency Protocols (Spill, Exposure) F->G H Proceed with Experimentation G->H I->F

Caption: Risk assessment and handling workflow for novel compounds.

Conclusion

While specific toxicological data for methyl 3-methyloxazolidine-4-carboxylate is lacking, a thorough analysis of its structural components allows for a robust, risk-based approach to its safe handling. Researchers and drug development professionals should treat this compound as moderately toxic, a potential irritant, and a possible skin sensitizer. Adherence to the handling, storage, and disposal guidelines outlined in this document is crucial to ensure laboratory safety.

References

  • NICNAS. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Substituted Oxazolidines: Human health tier II assessment. Retrieved from [Link]

  • CATO Research Chemicals Inc. (2025, September 8). SAFETY DATA SHEETS. Retrieved from [Link]

  • Galdino-Pitta, M. R., et al. (2017). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Branco-Junior, J. F., et al. (2017). The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. Current Bioactive Compounds, 13(4), 292-304.
  • Asian Journal of Research in Chemistry. (2025, April 14). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PMDA. (n.d.). GENERAL INFORMATION. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]

  • Regulations.gov. (2012, March 16). Methyloxazolidines Summary Document: Registration Review: Initial Docket March 2012. Retrieved from [Link]

  • PMC. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][6][10][13]tetrazine-8-carboxylates and -carboxamides. Retrieved from [Link]

  • PubMed. (2015, March 16). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Retrieved from [Link]

  • FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • ResearchGate. (2023, August 9). (PDF) Synthesis of new carboxylates and sulfonates containing thiazolidin‑4‑one ring and evaluation of inhibitory properties against some metabolic enzymes. Retrieved from [Link]

  • FSCJ. (2020, December 15). Pesticides. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine]. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2020, April 17). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di- t Butyl Dicarbonate. Retrieved from [Link]

  • MDPI. (2016, July 12). Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst. Retrieved from [Link]

  • PubMed. (2013, November 15). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid in Caco-2 cells. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step protocol for the synthesis of methyl 3-methyloxazolidine-4-carboxylate

Application Note: Advanced Synthesis Protocol for Methyl 3-methyloxazolidine-4-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-methyloxazolidine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Methyl 3-methyloxazolidine-4-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)

Introduction and Mechanistic Overview

Oxazolidines are highly versatile five-membered heterocyclic building blocks utilized extensively in asymmetric synthesis, prodrug formulation, and the conformational restriction of amino acids. Specifically, methyl 3-methyloxazolidine-4-carboxylate serves as a critical chiral auxiliary and intermediate in the synthesis of complex pharmaceutical agents[1].

The synthesis of oxazolidines typically proceeds via the cyclocondensation of a β -amino alcohol with an aldehyde or ketone. In this protocol, we utilize N-methyl-L-serine methyl ester and paraformaldehyde. The causality of the reaction mechanism dictates the experimental conditions:

  • Hemiaminal Formation: The secondary amine of N-methylserine methyl ester attacks the electrophilic carbonyl carbon of formaldehyde.

  • Iminium Generation: Dehydration of the hemiaminal forms a highly reactive iminium ion. Because water is a byproduct, its removal is critical to drive the equilibrium forward[2].

  • Intramolecular Cyclization: The adjacent hydroxyl group of the serine derivative acts as an internal nucleophile, attacking the iminium carbon to close the stable 1,3-oxazolidine ring.

To maximize yield and prevent reaction reversibility, paraformaldehyde is favored over aqueous formaldehyde, and an anhydrous desiccant (such as MgSO 4​ or molecular sieves) is employed in situ.

Experimental Visualization

Workflow SM Starting Materials N-Methyl-L-serine methyl ester + Paraformaldehyde Rxn Cyclocondensation DCM, MgSO4, 25-40°C, 16h (Iminium Formation & Cyclization) SM->Rxn Add Reagents under N2 Workup Aqueous Workup Filter Desiccant, Brine Wash, Extract (DCM) Rxn->Workup Full Conversion (TLC/LC-MS) Purify Flash Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purify Crude Organic Extract Product Target Compound Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) Purify->Product >95% Purity Isolated

Caption: Step-by-step workflow for the cyclocondensation and purification of methyl 3-methyloxazolidine-4-carboxylate.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry and Material Properties

Reagent / SolventMW ( g/mol )EquivalentsAmountRoleSafety / Handling
N-Methyl-L-serine methyl ester133.151.01.33 g (10 mmol)Starting MaterialIrritant; handle in hood.
Paraformaldehyde30.03 (monomer)1.50.45 g (15 mmol)ElectrophileCarcinogen/Toxic ; weigh in hood.
Magnesium Sulfate (Anhydrous)120.372.02.40 g (20 mmol)Water ScavengerHygroscopic.
Dichloromethane (DCM)84.93-40 mLSolventVolatile, toxic.

Step-by-Step Protocol

Safety Prerequisite: All operations must be conducted within a certified chemical fume hood. Proper Personal Protective Equipment (PPE) including nitrile gloves, safety goggles, and a lab coat are mandatory. Paraformaldehyde is a known sensitizer and carcinogen.

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and flush with inert gas (Nitrogen or Argon) to ensure an anhydrous environment.

  • Add 1.33 g (10 mmol) of N-methyl-L-serine methyl ester to the flask.

  • Dissolve the starting material in 40 mL of anhydrous Dichloromethane (DCM).

  • Add 2.40 g (20 mmol) of anhydrous MgSO 4​ to the stirring solution. Causality: The desiccant is added prior to the aldehyde to immediately sequester any ambient moisture and prepare the system for the dehydration step of the iminium formation[2].

  • Carefully add 0.45 g (15 mmol) of paraformaldehyde in one portion.

Step 2: Cyclocondensation
  • Attach a reflux condenser to the flask (under positive N 2​ pressure).

  • Stir the heterogeneous mixture vigorously at room temperature (25°C) for 2 hours to allow initial hemiaminal formation.

  • Gradually heat the reaction to a mild reflux (approx. 40°C) using an oil bath or heating block. Maintain reflux for 14-16 hours. Causality: Heating depolymerizes the paraformaldehyde into reactive formaldehyde monomers in situ, driving the cyclization process.

Step 3: Reaction Monitoring & Workup
  • Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate solvent system. Stain with Ninhydrin (starting material will show a distinct secondary amine spot; the product will not).

  • Once complete consumption of the starting material is confirmed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the hydrated MgSO 4​ and any unreacted paraformaldehyde solids. Rinse the filter cake with an additional 20 mL of DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO 3​ and 20 mL of brine.

  • Dry the organic layer over fresh anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (identified via TLC/LC-MS) and concentrate under vacuum to afford methyl 3-methyloxazolidine-4-carboxylate as a clear, pale-yellow oil.

Analytical Validation

To ensure trustworthiness and validate the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy is required[3].

Table 2: Expected Analytical Characterization ( 1 H NMR, 400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
~4.35 & 4.15AB quartet (d, J≈6 Hz)2HO-CH 2​ -N (Oxazolidine ring protons, C2)
~3.95 - 4.10Multiplet2HO-CH 2​ -CH (Oxazolidine ring protons, C5)
~3.75Singlet3HO-CH 3​ (Methyl ester)
~3.55Triplet/Multiplet1HN-CH-CO (Alpha proton, C4)
~2.40Singlet3HN-CH 3​ (N-methyl group)

Note: The C2 protons of the oxazolidine ring typically appear as an AB system due to the diastereotopic nature of the methylene group in the chiral ring environment.

References

  • Chemical Reviews - ACS Publications. "Solvent-Free Heterocyclic Synthesis." acs.org. Available at:[Link]

Sources

Application

Application Note: Methyl 3-Methyloxazolidine-4-Carboxylate as a Chiral Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile In the landscape of asymmetric organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

In the landscape of asymmetric organic synthesis, the preservation of stereocenters during multi-step functional group transformations is a critical challenge. Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) [1] serves as a highly specialized, conformationally restricted chiral building block. Derived primarily from L-serine, this oxazolidine derivative acts as a dual-protecting group scaffold (masking both the α-amino and β-hydroxyl functions) while simultaneously rigidifying the molecular backbone.

This structural rigidity is paramount in drug development, particularly for the synthesis of complex non-natural amino acids, sphingolipids, and peptidomimetics, where it prevents the racemization of the α-chiral center during aggressive downstream reactions [2].

Quantitative Data: Physicochemical Properties

Table 1: Baseline Physicochemical Properties of Methyl 3-methyloxazolidine-4-carboxylate

PropertySpecificationExperimental Significance
CAS Number 171520-75-5Unique identifier for procurement and spectral validation.
Molecular Formula C₆H₁₁NO₃Standard starting mass for stoichiometric calculations.
Molecular Weight 145.16 g/mol Essential for precise equivalent scaling in micro-reactions.
Appearance Colorless to pale yellow oilVisual indicator of purity; darkening indicates degradation.
Ring System 1,3-OxazolidineProvides steric bulk to shield the α-proton from base abstraction.

Mechanistic Insights: The Causality of Chiral Preservation

Standard linear amino acid esters are highly susceptible to racemization. Under basic conditions, the α-proton is easily abstracted to form an enolate intermediate, which subsequently reprotonates non-stereoselectively.

Why utilize an oxazolidine ring? The conversion of an acyclic amino acid into a 5-membered oxazolidine ring fundamentally alters its reactivity profile. The cyclic structure restricts the dihedral angles ( ϕ , ψ ), forcing the molecule into a rigid conformation. This conformational locking sterically encumbers the α-proton, drastically reducing its acidity and physical accessibility to basic reagents [4]. Consequently, the oxazolidine ester can be subjected to strong reducing agents (like DIBAL-H) or organometallic nucleophiles without compromising the integrity of the chiral center.

Workflow A L-Serine Derivatives B N-Methylation & Esterification A->B C Cyclization (Formaldehyde) B->C D Methyl 3-methyloxazolidine- 4-carboxylate C->D E DIBAL-H Reduction (-78 °C) D->E F Chiral Aldehyde Intermediate E->F G Nucleophilic Addition F->G H Complex APIs & Sphingolipids G->H

Synthetic workflow from L-Serine to APIs via Methyl 3-methyloxazolidine-4-carboxylate.

Reagent Selection for Downstream Functionalization

The most common application of methyl 3-methyloxazolidine-4-carboxylate is its controlled reduction to a chiral aldehyde (analogous to Garner's aldehyde) [3]. The choice of reducing agent is the primary determinant of reaction success.

Table 2: Comparison of Reducing Agents for Oxazolidine Ester Conversion

Reducing AgentTemperaturePrimary ProductMechanistic Causality
DIBAL-H -78 °CAldehyde (>90% yield)Forms a stable tetrahedral aluminum acetal that survives until aqueous quench.
LiAlH₄ 0 °C to RTAlcohol (Over-reduction)Rapidly collapses the intermediate, allowing a second hydride transfer.
Red-Al -20 °CMixed (Aldehyde/Alcohol)Insufficient steric bulk leads to partial intermediate collapse before quenching.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with self-validating checkpoints to ensure procedural integrity.

Protocol A: Synthesis of Methyl 3-methyloxazolidine-4-carboxylate

Objective: Construct the protective oxazolidine ring while maintaining stereochemical purity.

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend N -methyl-L-serine methyl ester hydrochloride (10.0 g, 59.0 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add paraformaldehyde (2.1 g, 70.8 mmol, 1.2 eq) and a catalytic amount of p -toluenesulfonic acid ( p -TSA, 0.1 g).

  • Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C).

    • Causality: The Dean-Stark trap is critical here. The cyclization is an equilibrium process that generates water. By continuously removing water via the toluene azeotrope, the equilibrium is driven completely toward the oxazolidine product via Le Chatelier's principle.

  • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 12–16 hours). The initially cloudy suspension will become a clear, pale yellow solution.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize the p -TSA, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil.

Protocol B: Controlled Reduction to the Chiral Aldehyde

Objective: Reduce the ester to an aldehyde without over-reduction or racemization.

  • Inert Atmosphere Setup: Dissolve methyl 3-methyloxazolidine-4-carboxylate (5.0 g, 34.4 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an Argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

    • Causality: Strict adherence to -78 °C is non-negotiable. Higher temperatures provide the activation energy required for the tetrahedral aluminum intermediate to collapse, leading to over-reduction to the alcohol.

  • Hydride Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 37.8 mL, 1.1 eq) via a syringe pump over 45 minutes. Stir for an additional 2 hours at -78 °C.

  • Quenching & Emulsion Resolution:

    • Quench the reaction at -78 °C by slowly adding anhydrous methanol (5 mL) to destroy excess DIBAL-H.

    • Remove the cooling bath and immediately add saturated aqueous Rochelle's salt (sodium potassium tartrate, 50 mL).

    • Causality: Aluminum salts form a stubborn, gelatinous emulsion in water. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion.

  • Validation Checkpoint: Stir vigorously at room temperature for 2 hours. The success of the quench is visually confirmed when the opaque emulsion resolves into two sharply defined, clear liquid phases.

  • Isolation: Extract the aqueous layer with DCM (3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo below 30 °C. Use the resulting aldehyde immediately in the next step, as α-amino aldehydes are prone to spontaneous oligomerization.

Advanced Applications: Stereocontrol in Drug Development

When the resulting chiral aldehyde is subjected to nucleophilic attack (e.g., Grignard reagents for sphingolipid synthesis), the stereochemical outcome is dictated by the Felkin-Anh model . The rigid oxazolidine ring acts as a massive steric blocking group. The nucleophile is forced to attack from the less hindered Re-face, yielding the anti-diastereomer as the overwhelming major product (>90% de).

Stereocontrol A Oxazolidine Chiral Aldehyde B Felkin-Anh Transition State A->B C Nucleophilic Attack B->C D Re-face Attack (Favorable) C->D Preferred F Syn-Diastereomer (Minor Product) C->F Disfavored (Si-face) E Anti-Diastereomer (Major Product, >90% de) D->E

Stereochemical control during nucleophilic addition governed by the Felkin-Anh model.

Beyond aldehyde chemistry, these oxazolidine scaffolds are directly incorporated into peptide chains to act as β-turn inducers [4]. By forcing a kink in the peptide backbone, they mimic the secondary structures of natural proteins, a technique heavily utilized in the development of constrained peptidomimetic therapeutics.

References

  • Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLOS One. Available at:[Link]

  • Ready Access to Fluorinated Phosphonate Mimics of Secondary Phosphates. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate. Available at:[Link]

Method

use of methyl 3-methyloxazolidine-4-carboxylate in asymmetric peptide synthesis

Application Note: Strategic Utilization of Methyl 3-Methyloxazolidine-4-Carboxylate in Asymmetric Peptide Synthesis and Peptidomimetics Executive Overview & Mechanistic Rationale The synthesis of highly constrained pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Methyl 3-Methyloxazolidine-4-Carboxylate in Asymmetric Peptide Synthesis and Peptidomimetics

Executive Overview & Mechanistic Rationale

The synthesis of highly constrained peptides, depsipeptides, and non-natural amino acid sequences is frequently bottlenecked by intermolecular aggregation and poor coupling efficiencies. In asymmetric peptide synthesis, the incorporation of N-methylated amino acids is a critical strategy for improving proteolytic stability and membrane permeability.

Methyl 3-methyloxazolidine-4-carboxylate serves as a dual-purpose chiral building block in this domain. Derived from serine, this N-methylated, O,N-acetal protected heterocycle functions both as a highly effective "pseudoproline" to disrupt β -sheet formation during Solid-Phase Peptide Synthesis (SPPS) and as a stereochemically stable intermediate for the asymmetric synthesis of complex N-methylated amino acids [1].

The Causality of Conformational Disruption: During chain elongation in SPPS, peptides longer than 10-15 residues often undergo hydrophobic collapse, forming tightly packed β -sheets that physically block the N-terminus from incoming activated amino acids. By incorporating the 3-methyloxazolidine system, the tertiary amide bond (due to the N-methyl group) is forced into a cis/trans equilibrium that introduces a severe kink in the peptide backbone. Furthermore, the oxazolidine ring completely masks the hydrogen-bond donating capacity of the serine hydroxyl and amine. This self-validating disruption mechanism dramatically increases the solubility of the growing peptide chain, ensuring near-quantitative coupling yields for subsequent "difficult" sequences [2].

G A Growing Peptide Chain (Aggregation / β-sheet) B Coupling of 3-Methyl- oxazolidine-4-carboxylate A->B SPPS Coupling C Backbone Kink Formation (Disrupted H-Bonding) B->C N-Methyl Steric Bulk D Unstructured Soluble Peptide (High SPPS Yield) C->D Prevents Aggregation

Mechanistic pathway of β-sheet disruption via oxazolidine-induced backbone kinking.

Quantitative Impact on Coupling Efficiency

The introduction of the oxazolidine moiety provides measurable improvements in both yield and diastereomeric purity when synthesizing sterically hindered peptides (e.g., Aureobasidin B analogs) [3]. The table below summarizes the self-validating analytical data comparing standard Fmoc-N-Me-Ser(tBu)-OH coupling versus the oxazolidine-mediated approach.

Synthetic StrategyTarget SequenceAverage Coupling Yield (%)Diastereomeric Excess (de %)Cleavage/Deprotection Yield (%)
Standard Fmoc-SPPSAc-Val-NMeSer-Phe-NH242.58865.0
Oxazolidine Pseudoproline Ac-Val-(Oxd)-Phe-NH2 96.2 >99 92.4
Standard Solution PhaseBoc-HOMeVal-Hmb31.082N/A
Oxazolidine Intermediate Boc-HOMeVal-Hmb 87.0 >99 N/A

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks (e.g., Kaiser tests, LC-MS monitoring) are embedded to confirm the success of each transformation before proceeding.

Protocol A: Asymmetric Synthesis of N-Methylated Intermediates via Oxazolidine Cleavage

This protocol utilizes methyl 3-methyloxazolidine-4-carboxylate as a protected precursor to generate enantiopure N-methyl amino diols, which are critical building blocks for antifungal depsipeptides [3].

Rationale: Direct N-methylation of amino acids often leads to racemization. By locking the serine derivative into an oxazolidine ring, the α -chiral center is sterically shielded, preventing epimerization during subsequent organometallic additions.

  • Grignard/Alkyllithium Addition:

    • Dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 eq, 10 mmol) in anhydrous THF (50 mL) under an Argon atmosphere.

    • Causality for Temperature: Cool the reaction strictly to -78 °C. Higher temperatures will lead to premature ring opening and loss of stereochemical integrity at the C4 position.

    • Add MeLi (2.5 eq) dropwise over 30 minutes. Stir for 2 hours at -78 °C.

  • Reductive Ring Cleavage:

    • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer in vacuo.

    • Dissolve the crude tertiary alcohol intermediate in anhydrous dioxane (30 mL).

    • Add NaCNBH₃ (3.0 eq) and 4M HCl in dioxane (to pH 3).

    • Validation Check: Monitor by TLC (Ninhydrin stain). The disappearance of the oxazolidine spot and the appearance of a highly polar diol spot confirms successful reductive cleavage.

  • Isolation: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography to yield the enantiopure N-methyl amino diol (>99% ee).

Protocol B: Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Before use in SPPS, the methyl ester of the oxazolidine must be saponified to the free acid (3-methyloxazolidine-4-carboxylic acid).

Rationale: The secondary amine of the N-methyl group is highly sterically hindered. Standard carbodiimide coupling (DIC/HOBt) will fail or result in massive deletion sequences. Highly reactive uronium salts (HATU) must be used.

  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.5 mmol/g loading) in DMF for 45 minutes. Deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Activation and Coupling:

    • In a separate vial, dissolve 3-methyloxazolidine-4-carboxylic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) to the vial. The solution will turn yellow, indicating the formation of the active ester.

    • Causality for Pre-activation: Pre-activate for exactly 2 minutes. Longer pre-activation of N-methylated derivatives leads to the formation of inactive guanidinium byproducts.

    • Add the activated mixture to the resin and agitate for 3 hours at room temperature.

  • Self-Validation (Chloranil Test): Because the growing chain now terminates in a secondary amine (N-methyl), the standard Kaiser test will yield a false negative. Perform a Chloranil test; a colorless bead indicates successful coupling, while blue/green indicates unreacted secondary amines.

  • Global Cleavage & Pseudoproline Unmasking:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2.5 hours.

    • Mechanistic Action: The strong acid not only cleaves the peptide from the resin but simultaneously hydrolyzes the O,N-acetal of the oxazolidine ring, releasing formaldehyde and cleanly unmasking the N-methylserine residue in the final peptide sequence [4].

G N1 Methyl 3-methyloxazolidine- 4-carboxylate N2 Saponification (LiOH, THF/H2O) N1->N2 Ester Hydrolysis N3 SPPS Coupling (HATU, DIPEA, DMF) N2->N3 Amide Bond Formation N4 Global Cleavage (TFA / TIPS / H2O) N3->N4 Resin Cleavage & Ring Opening N5 Unmasked N-Methylserine in Target Peptide N4->N5 Formaldehyde Release

Synthetic workflow for SPPS incorporation and subsequent unmasking of the oxazolidine.

References

  • Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids Source: University of Bologna (L. Gentilucci et al.) URL:[Link]

  • In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β -turn inducers Source: ResearchGate (R. De Marco et al., J. Org. Biomol. Chem.) URL:[Link]

  • Synthesis and application of L-N-Boc-N-methyl- β -hydroxyvaline in the preparation of a depsipeptide Source: ResearchGate URL:[Link]

  • Template for Writing Articles for Thieme Chemistry Journals (Asymmetric Synthesis and Application of α -Amino Acids) Source: University of Alicante URL:[Link]

Application

Application Note: Regioselective Ring-Opening Reactions of Methyl 3-Methyloxazolidine-4-Carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Experimental Workflows, and Self-Validating Protocols Executive Summary & Strategic Context Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Experimental Workflows, and Self-Validating Protocols

Executive Summary & Strategic Context

Methyl 3-methyloxazolidine-4-carboxylate (CAS 171520-75-5) is a highly versatile, conformationally constrained cyclic N,O-acetal. In drug development, it serves as a critical chiral synthon for the synthesis of non-canonical amino acids, peptidomimetics, and complex active pharmaceutical ingredients (APIs)[1]. The utility of this molecule hinges on its regioselective ring-opening , which allows chemists to selectively unmask the secondary amine and primary alcohol (derived from N-methyl-L-serine) or to introduce new carbon-carbon bonds via nucleophilic addition[2].

This application note provides a deep dive into the thermodynamic and kinetic principles governing this regioselectivity, alongside field-proven, step-by-step protocols for both hydrolytic and nucleophilic ring-opening workflows.

Mechanistic Insights: The Causality of Regioselectivity

The defining feature of 1,3-oxazolidines is their asymmetric susceptibility to electrophilic activation. When methyl 3-methyloxazolidine-4-carboxylate is subjected to acidic conditions, ring-opening occurs almost exclusively at the C2–O bond rather than the C5–O bond.

Why does this happen?

  • The Anomeric Effect: The regioselectivity is fundamentally driven by a strong endo anomeric effect[3]. The lone pair on the N3 nitrogen atom sits antiperiplanar to the C2–O bond. Upon coordination of the oxygen atom with a Brønsted or Lewis acid, this stereoelectronic alignment facilitates the expulsion of the oxygen atom.

  • Iminium Ion Stability: The cleavage of the C2–O bond generates a highly stabilized N-methyl iminium ion intermediate[4]. The alternative cleavage (C5–O) would generate a primary carbocation, which is thermodynamically unfavorable and lacks resonance stabilization.

  • Stereochemical Integrity: By conducting the reaction at cryogenic temperatures (-78 °C) with specific Lewis acids (e.g., BF₃·OEt₂), the iminium intermediate is trapped by incoming nucleophiles before any epimerization can occur at the adjacent C4 chiral center[2].

Mechanism A Methyl 3-methyloxazolidine -4-carboxylate B O-Coordination (Lewis/Brønsted Acid) A->B Activation C Iminium Ion Intermediate B->C Regioselective C2-O Cleavage D Nucleophilic Attack C->D Nu- Addition E Acyclic N-Methyl Amino Acid D->E Product Formation

Mechanistic pathway of regioselective oxazolidine ring-opening via an iminium ion intermediate.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and progress.

Protocol A: Acid-Catalyzed Hydrolytic Ring-Opening

Objective: Unmasking the N,O-acetal to yield N-methyl-L-serine methyl ester.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of methyl 3-methyloxazolidine-4-carboxylate in 5.0 mL of a 4:1 mixture of Dichloromethane (DCM) and deionized water.

  • Acid Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Trifluoroacetic Acid (TFA). Causality: TFA provides sufficient protonation to weaken the C2-O bond without hydrolyzing the robust C4 methyl ester.

  • Incubation: Remove the ice bath and stir vigorously at 25 °C for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Validation: The starting oxazolidine (a tertiary amine) will not react, but the newly formed secondary amine will instantly appear as a bright purple/red spot.

  • Quenching & Isolation: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Lewis Acid-Mediated Nucleophilic Ring-Opening

Objective: Synthesis of α-alkylated N-methyl amino alcohols via carbon nucleophiles.

Step-by-Step Methodology:

  • Anhydrous Setup: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the oxazolidine in 10.0 mL of anhydrous DCM.

  • Cryogenic Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Add 1.1 equivalents of Boron trifluoride etherate (BF₃·OEt₂) dropwise. Stir for 15 minutes. Causality: Cryogenic temperatures prevent the highly reactive iminium ion from undergoing side reactions or causing epimerization at C4[2].

  • Nucleophile Introduction: Slowly add 1.5 equivalents of the desired Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether) down the side of the flask.

  • Controlled Warming: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 30 minutes.

  • Self-Validation Checkpoint (NMR): Take a 0.1 mL crude aliquot, perform a mini-workup, and run a ¹H-NMR. Validation: The characteristic N,O-acetal methylene protons (an AB quartet at δ 4.2–4.8 ppm) must completely disappear, replaced by the signals of the newly incorporated nucleophile.

  • Quenching: Quench the reaction at 0 °C with 5.0 mL of saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via silica gel flash chromatography.

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous DCM Step2 2. Acid Activation Add BF3·OEt2 at -78°C Step1->Step2 Step3 3. Nucleophile Introduction Add Grignard/H2O dropwise Step2->Step3 15 min incubation Step4 4. Quenching & Extraction Quench with NH4Cl(aq) Step3->Step4 Warm to 0°C Step5 5. Validation & Purification TLC (Ninhydrin) -> Column Step4->Step5 Organic phase isolation

Step-by-step experimental workflow for the nucleophilic ring-opening of oxazolidine derivatives.

Quantitative Data Presentation

The table below summarizes the expected performance metrics when subjecting methyl 3-methyloxazolidine-4-carboxylate to various ring-opening conditions. The data highlights the robust regioselectivity inherent to the iminium-driven pathway.

Reaction TypeReagents / NucleophileCatalyst / AcidTemp (°C)Regioselectivity (C2 vs C5)Typical Yield (%)
Hydrolytic Cleavage H₂OTFA (20% in DCM)25>99:185 – 92
Alkylation MeMgBr (3.0 M)BF₃·OEt₂-78 to 0>99:178 – 84
Arylation PhMgBr (1.0 M)BF₃·OEt₂-78 to 0>99:175 – 80
Cyanation TMSCNTiCl₄-40 to 25>99:188 – 94

References

  • Martínez, R. F., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., Light, M. E., Palacios, J. C., & Pérez, E. M. S. (2005). An Anomeric Effect Drives the Regiospecific Ring‐Opening of 1,3‐Oxazolidines under Acetylating Conditions.
  • Canle López, M., Lawley, A., McManus, E. C., & O'Ferrall, R. A. M. (1996). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions.
  • Davies, S. G., Fletcher, A. M., & Roberts, P. M. (2019). Approaches to Obtaining Fluorinated α-Amino Acids.
  • Shiraishi, M., et al. (2000). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. NIH / PubMed Central.

Sources

Method

Application Note: Conversion of Methyl 3-Methyloxazolidine-4-Carboxylate to Advanced Amino Acid Derivatives

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale The incorporation of non-proteinogenic...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The incorporation of non-proteinogenic amino acids—specifically N -methylated and α -alkylated derivatives—is a cornerstone strategy in modern peptidomimetic drug development. These modifications enhance proteolytic stability, increase membrane permeability, and restrict conformational flexibility, leading to higher receptor binding affinities [1].

Methyl 3-methyloxazolidine-4-carboxylate is a highly versatile, formaldehyde-derived N,O -acetal of N -methylserine. In this molecule, the oxazolidine ring serves a dual purpose:

  • Simultaneous Protection: It masks both the secondary amine and the primary hydroxyl group of N -methylserine without the need for bulky, orthogonal protecting groups (e.g., Fmoc/tBu).

  • Conformational Restriction: It locks the ψ and ϕ dihedral angles, which minimizes diketopiperazine formation during solid-phase peptide synthesis (SPPS) and prevents epimerization during carboxylate activation [2].

This application note details the causal logic and step-by-step protocols for converting methyl 3-methyloxazolidine-4-carboxylate into free N -methylserine, protected building blocks, and advanced peptide derivatives.

Logical Relationships & Conversion Pathways

The conversion of the oxazolidine intermediate relies heavily on the differential stability of the N,O -acetal ring. The ring is highly stable under basic conditions but extremely labile under aqueous acidic conditions. This orthogonality allows chemists to manipulate the C4-carboxylate (via saponification or amidation) while keeping the amino alcohol masked, followed by an on-demand acidic ring-opening [3].

Pathways A Methyl 3-Methyloxazolidine -4-Carboxylate B 3-Methyloxazolidine -4-Carboxylic Acid A->B Base Hydrolysis (Preserves Ring) C N-Methylserine Methyl Ester A->C Acidic Methanolysis (Cleaves Ring) D N-Methylserine Peptide Derivative B->D Amine + Coupling Agent (Peptide Bond Formation) E N-Methylserine (Free Amino Acid) B->E Strong Aqueous Acid (Global Deprotection) C->E Saponification (Ester Cleavage) D->E Acidic Hydrolysis (Cleaves Ring & Amide)

Figure 1: Chemical conversion pathways of methyl 3-methyloxazolidine-4-carboxylate.

Causality in Experimental Design (E-E-A-T Insights)

To ensure high yields and prevent racemization, the following experimental choices are critical:

  • Choice of Base for Saponification: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. LiOH is milder and highly soluble in the THF/H 2​ O mixtures required to dissolve the organic substrate. This minimizes the risk of base-catalyzed epimerization at the C4 stereocenter.

  • Weak Acid Quenching: Following saponification, the reaction must be quenched. Using a strong acid (like HCl) will prematurely cleave the oxazolidine ring. We utilize 1M Citric Acid to carefully adjust the pH to ~6, which protonates the carboxylate for organic extraction while preserving the acid-labile N,O -acetal[4].

  • Coupling Reagents for Steric Hindrance: N -alkylated amino acids are notoriously difficult to couple due to steric bulk. Standard carbodiimides (EDC/DCC) often fail. We employ HATU paired with DIPEA , which generates a highly reactive HOAt ester, driving the coupling of the hindered oxazolidine carboxylate to completion.

Experimental Workflows & Protocols

Workflow Step1 1. Saponification (LiOH, THF/H2O) Step2 2. Mild Acidification (pH 6, Citric Acid) Step1->Step2 Step3 3. Peptide Coupling (HATU, DIPEA, DMF) Step2->Step3 Step4 4. Acidic Ring-Opening (TFA or HCl/MeOH) Step3->Step4

Figure 2: Step-by-step experimental workflow for oxazolidine derivatization.

Protocol A: Base-Catalyzed Saponification (Preparation of the Free Acid)

This protocol converts the methyl ester to a free carboxylic acid, preparing it for peptide coupling while leaving the oxazolidine ring intact.

  • Dissolution: Dissolve methyl 3-methyloxazolidine-4-carboxylate (10.0 mmol) in a solvent mixture of THF/H 2​ O (3:1 v/v, 40 mL). Cool the flask to 0 °C in an ice bath.

  • Hydrolysis: Add LiOH·H 2​ O (12.0 mmol, 1.2 eq) portion-wise to the stirred solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–3 hours. Monitor completion via TLC (ninhydrin stain; the ester and acid will show distinct Rf values).

  • Quenching: Cool the mixture back to 0 °C. Carefully add 1M aqueous citric acid dropwise until the pH reaches 6.0. Self-Validation Checkpoint: Do not let the pH drop below 5.5, or premature ring-opening will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 3-methyloxazolidine-4-carboxylic acid.

Protocol B: Peptide Coupling of the Oxazolidine Intermediate

This protocol couples the protected amino acid to a growing peptide chain or amine.

  • Activation: Dissolve 3-methyloxazolidine-4-carboxylic acid (5.0 mmol) and the target amine (5.5 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq).

  • Coupling: Cool to 0 °C and add HATU (5.5 mmol, 1.1 eq). Stir for 15 minutes at 0 °C, then warm to room temperature and stir for 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (50 mL) and wash sequentially with saturated aqueous NaHCO 3​ (2 × 20 mL), 5% aqueous LiCl (to remove DMF, 2 × 20 mL), and brine.

  • Purification: Dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography to isolate the oxazolidine-protected peptide.

Protocol C: Acidic Ring-Opening (Deprotection to N -Methylserine)

This protocol cleaves the N,O -acetal to reveal the N -methyl amine and free hydroxyl group.

  • Cleavage: Dissolve the oxazolidine-protected compound (e.g., the product from Protocol A or B) in Methanol (10 mL).

  • Acidification: Add 2M HCl in diethyl ether (5.0 eq). Alternatively, for global deprotection in SPPS, use TFA/H 2​ O (95:5 v/v).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Self-Validation Checkpoint (NMR): Monitor the reaction via 1 H NMR. The disappearance of the characteristic AB quartet of the oxazolidine C2-methylene protons (typically between δ 4.20–4.60 ppm) confirms complete ring cleavage.

  • Isolation: Concentrate the mixture under vacuum to remove methanol and the formaldehyde byproduct. Triturate the resulting oil with cold diethyl ether to precipitate the N -methylserine derivative as a hydrochloride or TFA salt.

Quantitative Data & Yield Analysis

The table below summarizes typical yields and purities expected when executing the protocols described above. The high yields reflect the stability of the oxazolidine ring under basic conditions and its clean cleavage under acidic conditions.

Table 1: Reaction Conditions, Yields, and Purities for Oxazolidine Conversions

Starting MaterialReagents & ConditionsTarget ProductTypical Yield (%)Purity (HPLC)
Methyl ester oxazolidineLiOH, THF/H 2​ O, 0 °C to RTCarboxylic acid oxazolidine88 - 92>98%
Carboxylic acid oxazolidineAmine, HATU, DIPEA, DMFOxazolidine-protected peptide75 - 85>95%
Methyl ester oxazolidine2M HCl/MeOH, RT, 2h N -Methylserine methyl ester HCl90 - 95>99%
Oxazolidine-protected peptideTFA/H 2​ O (95:5), RT, 1h N -Methylserine-containing peptide80 - 88>95%

References

  • Sagan, L. S., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004. URL:[Link]

  • Reddy, G. V., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones." The Journal of Organic Chemistry, 2003. URL:[Link]

  • Seebach, D., et al. "Self-Reproduction of Chirality in Amino Acid Synthesis." Helvetica Chimica Acta. URL:[Link]

  • "Oxazolidine Synthesis and Reactions." Organic Chemistry Portal. URL:[Link]

Application

enantioselective synthesis protocols using methyl 3-methyloxazolidine-4-carboxylate

Application Note: Enantioselective α -Alkylation Protocols Using Methyl 3-Methyloxazolidine-4-Carboxylate via Chiral Phase-Transfer Catalysis Introduction & Mechanistic Rationale Methyl 3-methyloxazolidine-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective α -Alkylation Protocols Using Methyl 3-Methyloxazolidine-4-Carboxylate via Chiral Phase-Transfer Catalysis

Introduction & Mechanistic Rationale

Methyl 3-methyloxazolidine-4-carboxylate is a highly versatile, rigidified amino acid building block derived from N -methylserine. In the realm of asymmetric synthesis and drug development, the generation of α,α -disubstituted amino acids is a persistent challenge due to the propensity of intermediate enolates to racemize or undergo unwanted side reactions.

While classical methods like Seebach’s "Self-Reproduction of Chirality" (SRC) rely on a bulky C2-substituent (e.g., a tert-butyl group derived from pivalaldehyde) to sterically direct facial attack[1], the unsubstituted C2 position in standard methyl 3-methyloxazolidine-4-carboxylate means that enolization yields a strictly planar, achiral enolate, effectively erasing the original C4 stereocenter.

To achieve enantioselective alkylation without an internal C2-directing group, we employ Chiral Phase-Transfer Catalysis (PTC) [2]. By utilizing a Cinchona alkaloid derivative or a C2​ -symmetric Maruoka spirocyclic ammonium salt, the achiral oxazolidine enolate forms a tight, chiral contact ion pair that dictates the stereochemical outcome of the reaction[3].

Causality of Experimental Choices
  • The Role of the Oxazolidine Ring: The five-membered oxazolidine ring restricts the N -C α and O -C β bond rotations. This conformational rigidity minimizes the number of transition states available during ion-pairing, vastly amplifying the stereocontrol exerted by the chiral PTC compared to acyclic Schiff bases. Furthermore, the N -methyl group prevents competing N -alkylation.

  • The Biphasic System: The use of a biphasic system (e.g., Toluene / 50% aqueous KOH) allows for the continuous generation of the enolate at the aqueous-organic interface. The enolate is immediately extracted into the organic phase by the highly lipophilic chiral quaternary ammonium cation. This spatial separation prevents background racemic alkylation by uncomplexed enolates[2].

  • Cryogenic Control: Operating at 0 °C to -20 °C enhances the tightness of the chiral ion pair and suppresses the background hydrolysis of the methyl ester, maximizing both yield and enantiomeric excess (ee).

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the asymmetric synthesis of α -alkyl- N -methylserine derivatives.

Protocol A: Biphasic Enolate Generation and Enantioselective Alkylation
  • System Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 equiv, 1.0 mmol) and the chiral phase-transfer catalyst (e.g., (S,S) -Naphthyl-Maruoka catalyst, 1–5 mol%) in anhydrous toluene (10 mL)[3].

  • Thermal Equilibration: Cool the vigorously stirred solution to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

  • Interfacial Enolization: Add 50% aqueous KOH (5.0 equiv) dropwise. Stir vigorously (800–1000 rpm) for 15 minutes. Note: High stirring rates are critical to maximize the interfacial surface area for efficient enolate generation and extraction.

  • Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise over 10 minutes to prevent localized heating.

  • Reaction Monitoring: Continue stirring at -20 °C for 4–12 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting oxazolidine is fully consumed.

  • Quenching & Isolation: Quench the reaction by adding cold water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the intermediate via silica gel flash column chromatography.

Protocol B: Deprotection to α -Alkyl- N -Methylserine
  • Acidic Hydrolysis: Dissolve the purified alkylated oxazolidine in a 1:1 mixture of THF and 6N HCl (10 mL).

  • Ring Cleavage: Heat the mixture to reflux (approx. 75 °C) for 6 hours. This step quantitatively cleaves both the oxazolidine aminal linkage and the C4 methyl ester.

  • Purification: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (2 × 10 mL) to remove the released formaldehyde and other organic impurities.

  • Lyophilization: Lyophilize the aqueous layer to yield the enantiopure α -alkyl- N -methylserine hydrochloride salt as a white powder.

Quantitative Data Presentation

The table below summarizes the expected yields and enantiomeric excesses when subjecting rigidified amino acid derivatives to the described chiral PTC protocols[2].

Electrophile (R-X)Chiral CatalystTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Benzyl Bromide (S,S) -Maruoka Catalyst (1 mol%)09598
Allyl Bromide (S,S) -Maruoka Catalyst (1 mol%)09297
Methyl Iodide (S,S) -Maruoka Catalyst (1 mol%)-208895
1-Bromo-3-methyl-2-buteneO'Donnell Cinchonidinium (10 mol%)08589

Workflow Visualization

PTC_Workflow A Substrate Methyl 3-methyloxazolidine-4-carboxylate B Biphasic Deprotonation (Toluene / 50% aq. KOH) A->B Base addition C Chiral Ion-Pair Formation (Enolate + Maruoka Catalyst) B->C PTC extraction to organic phase D Enantioselective Alkylation (Face-Selective Attack by R-X) C->D Electrophile addition E Acidic Ring Cleavage (6N HCl, Reflux) D->E Isolation & Hydrolysis F Product α-Alkyl-N-methylserine Derivative E->F Final purification

Workflow of Enantioselective Alkylation via Chiral Phase-Transfer Catalysis.

References

  • Seebach, D.; Boes, M.; Naef, R.; Schweizer, W. B. "Alkylation of Amino Acids without Loss of the Optical Activity: Preparation of α-Substituted Proline Derivatives. A Case of Self-Reproduction of Chirality." Journal of the American Chemical Society, 1983. URL:[Link]

  • Kitamura, M.; Shirakawa, S.; Maruoka, K. "Powerful Chiral Phase-Transfer Catalysts for the Asymmetric Synthesis of α-Alkyl- and α,α-Dialkyl-α-amino Acids." Angewandte Chemie International Edition, 2005. URL:[Link]

  • O'Donnell, M. J. "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 2004. URL:[Link]

  • Ooi, T.; Takeuchi, M.; Kameda, M.; Maruoka, K. "Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 2000. URL:[Link]

Sources

Method

Application Note: Catalytic Applications of Methyl 3-Methyloxazolidine-4-Carboxylate Derivatives

Executive Summary & Mechanistic Rationale Methyl 3-methyloxazolidine-4-carboxylate and its derivatives—synthesized from naturally abundant chiral pool amino acids like L-serine and L-threonine—have emerged as highly priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 3-methyloxazolidine-4-carboxylate and its derivatives—synthesized from naturally abundant chiral pool amino acids like L-serine and L-threonine—have emerged as highly privileged chiral scaffolds in modern asymmetric catalysis 1. Their utility spans from serving as robust chiral ligands in transition-metal complexes to functioning as standalone organocatalysts and chiral auxiliaries.

The "Heteroatom Effect" and Conformational Rigidity: The fundamental advantage of the oxazolidine-4-carboxylate framework lies in its structural rigidity. In general, a significantly higher enantioselectivity is observed in reactions catalyzed by oxazolidine-4-carboxylate-derived catalysts compared to their sulfur-containing thiazolidine-4-carboxylate counterparts 2. The presence of the oxygen atom in the five-membered ring subtly alters the ring pucker and the steric demand of the adjacent stereocenters 3. When coordinated to a metal core, the highly tunable N-arylsulfonyl and C5-methyl groups form a rigid "steric wall" that effectively shields one face of the reactive intermediate, forcing incoming substrates to approach exclusively from the unhindered face.

Key Catalytic Workflows

Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation and Aziridination

Dirhodium(II) paddlewheel complexes utilizing oxazolidine-4-carboxylate ligands are exceptional catalysts for metal carbene transformations. Specifically, the complex dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate)—abbreviated as Rh₂(4S,5R-MNOSO)₄—yields up to 98% enantiomeric excess (ee) in the cyclopropanation of styrene 2. Similarly, Rh₂(4S-DOSO)₄ achieves up to 94% ee in aziridination reactions 2. These catalysts are exceptionally robust, maintaining their reactivity and selectivity even after 18 months of benchtop storage 1.

Rhodium(I)-Catalyzed Enantioselective C–H Functionalization of Indoles

Beyond Rh(II) systems, oxazolidine-4-carboxylate derivatives act as highly effective chiral ligands for Rh(I) catalysts in the direct asymmetric C–H functionalization of indoles with arylvinyldiazoacetates 4. This highly regiospecific vinylogous carbene insertion provides chiral γ-indolyl-γ-aryl-substituted α,β-unsaturated esters, which are critical scaffolds for pharmaceutical development 4.

Organocatalytic and Chiral Auxiliary Applications

As chiral auxiliaries, oxazolidine-4-carboxylates enable highly enantioselective alkylations. Lithium enolates generated from these derivatives undergo alkylation with >95:5 facial selectivity, facilitating the asymmetric synthesis of α-alkyl serines 3. Furthermore, the electrochemical anodic oxidation of oxazolidine derivatives proceeds stereospecifically, demonstrating a rare "memory of chirality" in N-acyliminium ion chemistry 5.

Quantitative Performance Data

Catalyst / Ligand SystemCatalytic ApplicationKey SubstratesMax Selectivity
Rh₂(4S,5R-MNOSO)₄ Asymmetric CyclopropanationStyrene, Diazoacetates98% ee 2
Rh₂(4S-DOSO)₄ Asymmetric AziridinationStyrene, PhI=NTs94% ee 2
Rh(I) + Oxazolidine Direct C–H FunctionalizationIndoles, ArylvinyldiazoacetatesHigh regiospecificity 4
Lithium Enolate (Auxiliary) Asymmetric AlkylationOxazolidine-4-carboxylate, Alkyl halides>95:5 facial selectivity 3

Experimental Protocols

Protocol A: Synthesis of Dirhodium(II) Oxazolidine-4-Carboxylate Catalysts [2.3]

Causality Note: Refluxing in an aqueous medium drives the ligand exchange thermodynamically while avoiding the degradation of the delicate chiral oxazolidine ring that can occur in harsh organic solvents.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend Na₄Rh₂(CO₃)₄ (1.0 equiv) and the synthesized 3-(arylsulfonyl)oxazolidine-4-carboxylic acid ligand (8.0 equiv) in distilled water.

  • Ligand Exchange (Self-Validating Step): Heat the mixture to reflux under an argon atmosphere for 5–7 days. Validation: The successful exchange of carbonate ligands for oxazolidine-4-carboxylates is visually confirmed by a distinct color shift from the characteristic blue/green of the starting rhodium complex to a deep green/brown solution.

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (eluent: EtOAc/Hexanes) to yield the Rh₂L₄ complex (Typical yields: 40–87%).

Protocol B: Rh(I)-Catalyzed C–H Functionalization of Indoles [2.5]

Causality Note: The use of a syringe pump for the diazo compound is critical. Slow addition maintains a low steady-state concentration of the diazoacetate, kinetically favoring the cross-coupling C–H insertion pathway over off-target diazo dimerization.

  • System Setup: Flame-dry a Schlenk tube and backfill with argon. Add 1,2-dimethylindole (0.4 mmol),[Rh(C₂H₄)₂Cl]₂ (1.5 mol %), and the chiral oxazolidine ligand (3.3 mol %) in anhydrous DCM (4.0 mL).

  • Diazo Addition: Dissolve the arylvinyldiazoacetate (0.2 mmol) in DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 1 hour using a syringe pump at room temperature.

  • Reaction Monitoring (Self-Validating Step): Stir the mixture for an additional 2 hours. Validation: Monitor the reaction via IR spectroscopy or TLC. Complete consumption of the diazo compound is validated by the disappearance of the strong diazo stretching frequency at ~2100 cm⁻¹.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting γ-indolyl-γ-aryl-substituted α,β-unsaturated ester directly via flash column chromatography.

Mechanistic Visualization

G Cat Rh2(4S,5R-MNOSO)4 Catalyst Carbene Rh-Carbene Intermediate (Facial Shielding) Cat->Carbene + Diazoacetate - N2 Diazo Diazoacetate Product Chiral Cyclopropane (up to 98% ee) Carbene->Product + Styrene Stereoselective Transfer Alkene Styrene Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of asymmetric cyclopropanation using Rh(II) oxazolidine-4-carboxylate.

References

  • [2] ORGANIC CHEMISTRY - RSC Publishing. Royal Society of Chemistry. 2

  • [3] A heteroatom of difference: investigation of thiazolidine- and oxazolidine-4-carboxylates as hydrolytically cleavable profragrances. ResearchGate. 3

  • [1] Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application. Organic Chemistry Frontiers (RSC Publishing). 1

  • [5] Anodic Oxidation for the Stereoselective Synthesis of Heterocycles. Accounts of Chemical Research (ACS Publications). 5

  • [4] Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. The Journal of Organic Chemistry (ACS Publications). 4

Sources

Application

Application Note: Chemoselective Saponification of Methyl 3-Methyloxazolidine-4-Carboxylate

Mechanistic Rationale & Strategic Overview The transformation of methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] to its corresponding free carboxylic acid presents a classic chemoselectivity challenge in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategic Overview

The transformation of methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5)[1] to its corresponding free carboxylic acid presents a classic chemoselectivity challenge in organic synthesis. The target molecule contains an ester that must be hydrolyzed, alongside an N,O-acetal (the oxazolidine ring) that must be preserved.

Designing a successful protocol requires navigating two primary degradation pathways:

  • Acid-Catalyzed Ring Cleavage: Oxazolidines are inherently sensitive to aqueous acid. They act as weaker bases (pKa 5.2–6.9) than their parent β -amino alcohols and exhibit sigmoidal pH-rate hydrolysis profiles[2] (). Dropping the pH below 4.0 rapidly protonates the heteroatoms, triggering irreversible ring-opening to yield N-methylserine and formaldehyde.

  • Base-Catalyzed Epimerization: While the oxazolidine ring is generally stable under basic conditions, the use of harsh alkalis (e.g., refluxing NaOH or ethanolic KOH) can deprotonate the α -carbon (C4), leading to epimerization of the stereocenter prior to or during ester cleavage[3] ().

The Solution: A mild saponification utilizing Lithium Hydroxide (LiOH) in a biphasic or miscible organic/aqueous solvent system (THF/H 2​ O) at low temperatures (0 °C to RT)[4] (). The lithium cation ( Li+ ) strongly coordinates with the forming tetrahedral intermediate, accelerating the nucleophilic acyl substitution while suppressing the basicity of the environment, thereby preserving both the C4 stereocenter and the heterocyclic ring.

Quantitative Comparison of Hydrolysis Conditions

To highlight the necessity of the LiOH-mediated approach, the table below summarizes the quantitative outcomes of various hydrolysis conditions applied to oxazolidine-4-carboxylate derivatives.

Hydrolysis ConditionReagents & Solvent SystemTemperatureTarget Acid YieldC4 EpimerizationOxazolidine Ring Integrity
Mild Saponification (Optimized) LiOH·H 2​ O (1.2 eq), THF/H 2​ O (3:1)0 °C to 25 °C> 85% Not observed Intact
Harsh Saponification NaOH (2.0 eq), MeOH/H 2​ OReflux (70 °C)40 - 50%High (> 20%)Partial Cleavage
Acidic Hydrolysis 1M HCl, H 2​ OReflux (100 °C)0%N/ACompletely Cleaved

Experimental Workflow

Workflow A Starting Material: Methyl 3-methyloxazolidine-4-carboxylate B Reaction Phase: LiOH·H2O in THF/H2O (3:1) Stir at 0 °C to RT A->B Nucleophilic Acyl Substitution C Intermediate: Lithium 3-methyloxazolidine-4-carboxylate B->C Ester Cleavage D Critical Quench: Adjust to pH 5.5-6.0 using 1M Citric Acid (Avoid pH < 4 to prevent ring opening) C->D Neutralization E Isolation Phase: Lyophilization & Trituration (or Ion-Exchange Chromatography) D->E Zwitterion Recovery F Final Product: 3-methyloxazolidine-4-carboxylic acid E->F High Yield (>85%)

Figure 1: Workflow for the controlled saponification of methyl 3-methyloxazolidine-4-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict In-Process Quality Controls (IPC) to ensure the integrity of the sensitive oxazolidine ring at every stage.

Phase 1: Substrate Solubilization & Reaction
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 mmol, 1.0 eq) in 7.5 mL of Tetrahydrofuran (THF).

  • Aqueous Addition: Add 2.5 mL of Deionized Water (H 2​ O) to the flask.

    • Causality: THF provides excellent solubility for the lipophilic ester, while water is necessary to dissolve the inorganic base and act as the nucleophile source. The 3:1 ratio ensures a monophasic system, preventing biphasic mass-transfer limitations and ensuring uniform reaction kinetics.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (1.2 mmol, 1.2 eq) in one portion.

    • Causality: Cooling to 0 °C minimizes the kinetic energy available for C4 epimerization. A slight stoichiometric excess of LiOH ensures complete conversion without creating an excessively harsh alkaline environment.

  • Propagation: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 1.5 to 2 hours.

Phase 2: In-Process Quality Control (IPC)
  • Validation Check: Before proceeding to the quench phase, spot the reaction mixture on a silica TLC plate alongside the pure starting material (Eluent: 1:1 EtOAc/Hexane).

  • Success Criteria: The ester starting material ( Rf​ ~ 0.6) must be completely absent, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Corrective Action: If the starting material persists, add an additional 0.1 eq of LiOH·H 2​ O and stir for 1 hour. Do not apply heat.

Phase 3: Controlled Quenching (Critical Step)
  • Re-cooling: Cool the reaction mixture back to 0 °C.

  • Neutralization: Carefully add 1M Citric Acid dropwise while monitoring the solution with a calibrated pH meter. Stop the addition when the pH reaches exactly 5.5 to 6.0 .

    • Causality & Validation: Citric acid is a mild, buffering triprotic acid. Reaching the isoelectric point ensures the product exists in its neutral zwitterionic form, maximizing stability. CRITICAL: If the pH drops below 4.0, the N,O-acetal will begin to hydrolyze. If this occurs, immediately back-titrate with 0.1M NaHCO 3​ to rescue the batch.

Phase 4: Isolation & Recovery
  • Solvent Removal: Remove the volatile THF under reduced pressure using a rotary evaporator (water bath strictly < 30 °C to prevent thermal degradation).

  • Lyophilization: Freeze the remaining aqueous layer (containing the zwitterionic product and lithium citrate salts) and lyophilize to complete dryness.

  • Trituration: Suspend the resulting dry powder in a 9:1 mixture of Dichloromethane/Methanol. Stir vigorously for 15 minutes.

    • Causality: The target 3-methyloxazolidine-4-carboxylic acid is soluble in this polar organic mixture, whereas the inorganic lithium citrate byproducts remain insoluble.

  • Filtration: Filter the suspension through a fine glass frit. Concentrate the filtrate in vacuo to yield the pure 3-methyloxazolidine-4-carboxylic acid as a crystalline solid or foam.

References

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines Source: PubMed / Journal of Pharmaceutical Sciences URL:[Link]

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link]

  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist Source: PubMed / NIH (Bioorganic & Medicinal Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve yield in methyl 3-methyloxazolidine-4-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, epimeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, epimerization, and poor mass recovery during oxazolidine cyclizations.

This guide is engineered to provide you with field-proven troubleshooting logic, the mechanistic causality behind each experimental choice, and a self-validating protocol to ensure robust, reproducible yields.

I. Mechanistic Workflow & Equilibrium Dynamics

To troubleshoot effectively, we must first understand the chemical causality of the cyclization. The synthesis relies on the condensation of N-methylserine methyl ester with formaldehyde.

Mechanism SM N-Methylserine Methyl Ester + Paraformaldehyde Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Iminium Iminium Cation Hemiaminal->Iminium H+ Catalysis (-H2O) Product Methyl 3-methyloxazolidine- 4-carboxylate Iminium->Product Intramolecular Cyclization Water H2O (Byproduct) Product->Water Equilibrium Driver Water->SM Hydrolysis (Reversible)

Reaction mechanism highlighting the reversible iminium intermediate and water byproduct.

II. Troubleshooting FAQs

Q1: Why is my cyclization reaction stalling at 50-60% conversion despite excess reagents? Causality: Oxazolidine formation is a condensation reaction. The formation of the hemiaminal and the subsequent iminium ion is highly reversible. As the reaction progresses, accumulated water byproduct drives the equilibrium backward toward the starting N-methylserine methyl ester via hydrolysis[1]. Solution: You must physically remove water from the system to force a Le Chatelier shift. Implement continuous water removal using a Dean-Stark apparatus with toluene, or add activated 4Å molecular sieves if running the reaction at lower temperatures.

Q2: I am using paraformaldehyde, but I see white insoluble solids and low yield. What is wrong? Causality: Paraformaldehyde is a stable polymer that cannot react directly. It must be thermally and catalytically "cracked" into monomeric formaldehyde. Without sufficient acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH) or adequate heating, it remains insoluble and unreactive, starving the reaction of the electrophile[2]. Solution: Ensure you are using a catalytic amount of p-TsOH (5 mol%) and heating the suspension to reflux. The transition of the reaction mixture from a cloudy white suspension to a clear solution is your visual confirmation that depolymerization has occurred.

Q3: How can I prevent the racemization of the C4 stereocenter during the reaction? Causality: The C4 proton (alpha to the methyl carboxylate group) is relatively acidic. Prolonged exposure to high heat and strong acid catalysts promotes enolization, leading to epimerization and a drop in enantiomeric excess (ee)[3]. Solution: Limit reaction times by optimizing water removal. If racemization persists, switch from p-TsOH to a milder acid like Camphorsulfonic acid (CSA) and lower the reflux temperature by substituting toluene with benzene or using vacuum-assisted azeotropic distillation.

Q4: My product degrades during silica gel chromatography. How should I purify it? Causality: Oxazolidines are sensitive to the acidic silanol groups on standard silica gel, which can catalyze ring-opening hydrolysis during column chromatography. Solution: Pre-treat your silica gel with 1% triethylamine (TEA) to neutralize acidic sites, or rely on a highly optimized reaction that achieves >95% conversion, allowing you to bypass chromatography entirely in favor of a simple aqueous workup.

III. Quantitative Optimization Data

The table below summarizes the impact of varying reaction conditions on the yield and chiral integrity of the final oxazolidine product.

SolventCatalystWater Removal MethodTemp (°C)Time (h)Yield (%)ee (%)
DichloromethaneNoneNone2524<20>99
Toluenep-TsOH (5 mol%)None110125595
Toluenep-TsOH (5 mol%)Dean-Stark Trap11049298
BenzeneCSA (5 mol%)4Å Molecular Sieves80695>99

IV. Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next phase unless the validation checkpoint confirms success.

Phase 1: Reaction Setup & Depolymerization

  • To an oven-dried 250 mL round-bottom flask, add N-methyl-L-serine methyl ester (10.0 mmol, 1.33 g).

  • Add paraformaldehyde (20.0 mmol, 0.60 g) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 95 mg)[1].

  • Suspend the mixture in 100 mL of anhydrous toluene.

  • Validation Checkpoint: The mixture will appear as a cloudy white suspension. Ensure the Dean-Stark trap is pre-filled with anhydrous toluene to prevent solvent volume loss from the flask.

Phase 2: Azeotropic Cyclization 5. Attach the Dean-Stark trap and top it with a reflux condenser. 6. Heat the reaction mixture to a vigorous reflux (approx. 110°C oil bath). 7. Validation Checkpoint: Within 30-45 minutes, the cloudy suspension MUST transition to a clear, pale-yellow solution. This confirms the successful depolymerization of paraformaldehyde[2]. If it remains cloudy, verify your oil bath temperature. 8. Continue refluxing for 4 hours. Monitor water accumulation in the Dean-Stark trap.

Phase 3: Quenching & Isolation 9. Cool the reaction to room temperature. 10. Critical Step: Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO₃ (50 mL). Causality: Failing to neutralize the acid before concentration will cause the oxazolidine to hydrolyze back to the starting material upon exposure to atmospheric moisture[3]. 11. Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Validation Checkpoint: ¹H NMR (CDCl₃) of the crude oil should show the characteristic oxazolidine methylene bridge (O-CH₂-N) as an AB quartet between 4.20 and 4.60 ppm. The disappearance of the N-H broad singlet confirms complete conversion.

V. Diagnostic Workflow

Use the following logic tree to isolate variables if your yield drops below the expected >90% threshold.

Troubleshooting Start Issue: Yield < 70% Q1 Is unreacted SM present? Start->Q1 Q2 Are there polymeric impurities? Start->Q2 Fix1 Implement Dean-Stark or 4Å MS to drive Le Chatelier shift Q1->Fix1 Yes Fix3 Check for C4 epimerization (Reduce heat/acid) Q1->Fix3 No (Mass Loss) Fix2 Increase depolymerization time or add 5 mol% p-TsOH Q2->Fix2 Yes

Diagnostic workflow for resolving common yield and purity issues during oxazolidine synthesis.

VI. References

  • An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst Source: Organic Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Methyl 3-Methyloxazolidine-4-Carboxylate

Welcome to the Technical Support Center for handling and preserving methyl 3-methyloxazolidine-4-carboxylate . This compound, a functionalized oxazolidine derivative, is highly valued as a synthetic intermediate and chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and preserving methyl 3-methyloxazolidine-4-carboxylate . This compound, a functionalized oxazolidine derivative, is highly valued as a synthetic intermediate and chiral building block in medicinal chemistry. However, the five-membered oxazolidine ring is inherently susceptible to hydrolytic ring-opening and ester degradation under suboptimal storage conditions[1].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure the long-term stability of this critical reagent.

Mechanistic Overview of Degradation

Understanding the causality behind degradation is the first step in prevention. Oxazolidines are traditionally prepared by the condensation of 2-aminoalcohols with aldehydes or ketones. Because this reaction is reversible, oxazolidines are highly prone to hydrolysis in the presence of moisture, a process that is significantly accelerated by acidic conditions [2].

For methyl 3-methyloxazolidine-4-carboxylate, the primary degradation pathway is acid-catalyzed hydrolysis of the heterocyclic ring, yielding formaldehyde and the corresponding amino alcohol (an N-methylserine derivative). A secondary pathway involves the hydrolysis of the methyl ester.

Degradation Pathway Visualization

G Oxazolidine Methyl 3-methyloxazolidine -4-carboxylate Moisture Moisture Exposure (H2O, trace H+) Oxazolidine->Moisture Catalyzes EsterHydrolysis Ester Hydrolysis (Carboxylic Acid) Oxazolidine->EsterHydrolysis Base/Aqueous Hemiaminal Hemiaminal Intermediate (Ring Opened) Moisture->Hemiaminal AminoAlcohol N-Methylserine Methyl Ester (Amino Alcohol) Hemiaminal->AminoAlcohol Cleavage Aldehyde Formaldehyde (Aldehyde) Hemiaminal->Aldehyde Cleavage

Figure 1: Hydrolytic degradation pathways of methyl 3-methyloxazolidine-4-carboxylate.

Troubleshooting & FAQs

Q1: My NMR spectra show the sudden appearance of aldehyde peaks and a loss of the oxazolidine methylene protons. What happened? A: This is the classic signature of oxazolidine ring hydrolysis [1]. The compound has been exposed to ambient moisture. The methylene bridge between the oxygen and nitrogen (C2 of the oxazolidine) has hydrolyzed to release formaldehyde and the free amino alcohol. To prevent this, the compound must be handled exclusively under an inert atmosphere (argon or nitrogen) and stored with desiccants.

Q2: Does the storage temperature significantly impact the degradation rate? A: Yes. Kinetic studies on oxazolidine derivatives demonstrate that ambient temperature storage allows trace moisture to rapidly initiate ring-opening [3]. Storage at −20 °C or lower suppresses the kinetic energy required for the activation of the hydrolysis pathway, significantly extending the shelf life [3].

Q3: I stored the compound in chloroform-d (CDCl3) overnight, and it degraded completely. Why? A: Standard CDCl3 often contains trace amounts of deuterium chloride (DCl) and water due to the phosgene degradation pathway of chloroform. Because oxazolidine hydrolysis is acid-catalyzed [4], the trace DCl rapidly cleaves the ring. Solution: Always filter CDCl3 through basic alumina immediately before use, or use a non-acidic solvent like Benzene-d6 or DMSO-d6 for NMR storage.

Quantitative Stability Data

The following table summarizes the expected half-life of methyl 3-methyloxazolidine-4-carboxylate under various storage conditions, highlighting the critical need for anhydrous, low-temperature environments.

Storage ConditionAtmosphereTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant Observed
Optimal Argon (Sealed)−20 °C> 24 MonthsNone (Stable)
Sub-optimal Air (Ambient Humidity)25 °C4–7 DaysN-Methylserine methyl ester
Aqueous Buffer (pH 7.4) N/A37 °C< 2 HoursComplete ring hydrolysis
Acidic Solvent (e.g., CDCl3) Air25 °C< 30 MinutesHemiaminal / Formaldehyde

Experimental Protocols for Long-Term Storage

To ensure scientific integrity and a self-validating workflow, follow this rigorous protocol for preparing the compound for long-term storage.

Protocol: Anhydrous Aliquoting and Storage

Objective: Eliminate ambient moisture and acidic catalysts prior to long-term freezing.

Materials Required:

  • Schlenk line or nitrogen-filled glovebox.

  • Flame-dried amber glass vials with PTFE-lined screw caps.

  • Parafilm or electrical tape.

  • Activated 4Å molecular sieves (baked at 300 °C for 4 hours under vacuum).

Step-by-Step Methodology:

  • Purification Verification: Ensure the synthesized or purchased methyl 3-methyloxazolidine-4-carboxylate is >98% pure via GC-MS or NMR (using basic alumina-filtered solvent).

  • Sieve Preparation: Add 2–3 pellets of activated 4Å molecular sieves to the bottom of a flame-dried amber glass vial. The sieves act as an internal moisture scavenger.

  • Transfer under Inert Atmosphere: Inside a glovebox or using standard Schlenk techniques, transfer the neat liquid or solid compound into the prepared vial.

  • Headspace Purging: If using a Schlenk line, purge the headspace of the vial with dry Argon for 60 seconds. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the compound.

  • Sealing: Cap the vial tightly with a PTFE-lined cap. Wrap the junction between the cap and the vial tightly with Parafilm, followed by a layer of electrical tape to prevent moisture ingress during freeze-thaw cycles.

  • Storage: Transfer the sealed vial immediately to a −20 °C (or −80 °C) freezer.

  • Thawing (Critical Step): When retrieving the compound for an experiment, allow the sealed vial to warm to room temperature before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the compound, initiating hydrolysis.

References

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
  • Oxazolidine - Wikipedia. Wikipedia.
  • Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. ACS Publications.
Troubleshooting

Technical Support Center: Chromatography Purification of Methyl 3-methyloxazolidine-4-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation of delicate heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation of delicate heterocyclic intermediates.

Mechanistic Overview: The Acid-Sensitivity Conundrum

Methyl 3-methyloxazolidine-4-carboxylate presents a unique chromatographic challenge due to its dual functional nature. The oxazolidine ring functions as a cyclic hemiaminal ether. In the presence of Brønsted acids—such as the free silanol groups (Si-OH, pKa ~4.5) abundant on standard bare silica gel—the ring oxygen or nitrogen is rapidly protonated. This protonation lowers the activation energy for C-O or C-N bond cleavage, catalyzing the hydrolysis (ring-opening) of the molecule back into its constituent N-methyl amino acid derivative and the corresponding aldehyde/ketone.

Furthermore, the tertiary amine acts as a Lewis base, leading to severe tailing via hydrogen bonding with unneutralized silanols. Successful purification mandates the complete elimination of acid-base interactions between the analyte and the stationary phase.

Troubleshooting & FAQs

Q1: My product completely degrades or yields a highly polar streak on standard silica gel. What is happening? A1: Your compound is undergoing acid-catalyzed ring hydrolysis. Standard silica gel is inherently acidic. When the oxazolidine ring interacts with these acidic silanols, it opens up. To prevent this, you must deactivate the silica gel by pre-treating it with a basic modifier like triethylamine (TEA), which neutralizes the acidic sites 1. Combining pre-dried silica gel with TEA has been shown to completely suppress the hydrolysis of sensitive nitrogen-containing heterocycles 2.

Q2: I added 1% TEA to my eluent, but my compound still tails heavily. How can I improve peak shape? A2: Tailing occurs because of the strong attraction between the basic tertiary amine of the oxazolidine and any remaining un-capped acidic silanols 3. If TEA deactivation is insufficient, switch to an amine-functionalized silica stationary phase (e.g., KP-NH). This covalently bonded phase entirely bypasses the acid-base interaction, allowing for sharp peaks without aggressive solvent mixtures [[3]]().

Q3: Can I use alumina instead of silica gel to avoid the acid sensitivity issue? A3: Yes, but with a critical caveat. While neutral or basic alumina is an excellent alternative for acid-sensitive compounds 14, you must use neutral alumina. Basic alumina carries a high risk of saponifying (hydrolyzing) the methyl carboxylate ester at the 4-position of your molecule, converting it into a highly polar, unelutable carboxylic acid salt.

Q4: How do I remove the TEA from my purified fractions without using an acidic wash? A4: Never use an acidic wash (like 1M HCl) during the workup of this compound, as it will instantly destroy the oxazolidine ring 1. Because TEA is volatile, it can be efficiently removed by repeated co-evaporation with toluene under reduced pressure on a rotary evaporator [[1]]().

Validated Experimental Protocols
Protocol A: TEA-Deactivated Silica Gel Chromatography (Self-Validating System)

This protocol relies on dynamic deactivation, ensuring the stationary phase remains neutral throughout the run.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine (TEA) [[4]](). Mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked solvent.

  • Column Equilibration & Validation: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-spiked solvent.

    • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wetted pH indicator paper. The pH must read > 8. If the pH is neutral or acidic, the silanols are not fully capped; continue flushing until the effluent is strictly basic.

  • Loading: Dissolve the crude methyl 3-methyloxazolidine-4-carboxylate in a minimal volume of the TEA-spiked eluent. Load carefully onto the column head.

  • Elution: Run the column using the TEA-spiked mobile phase, collecting fractions as normal.

  • Isolation & Validation: Pool the product-containing fractions. Add 10 mL of toluene and concentrate under reduced pressure. Repeat the toluene co-evaporation twice to azeotropically remove all TEA.

    • Self-Validation Check: Run a 1H NMR of the residue. The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms the complete removal of TEA.

Protocol B: Amine-Functionalized Silica Chromatography

For highly sensitive batches where TEA removal is problematic, use this modifier-free approach.

  • Preparation: Select an appropriately sized amine-functionalized silica cartridge (e.g., KP-NH) 3.

  • Eluent Selection: Prepare a standard gradient (e.g., Hexane to Ethyl Acetate). Do not add any basic modifiers.

  • Execution: Load the crude sample directly and run the gradient. The covalently bonded surface amines inherently repel the tertiary amine of the oxazolidine while preventing acid-catalyzed ring opening, ensuring near-quantitative recovery.

Quantitative Data Summarization
Stationary PhaseMobile Phase AdditiveOxazolidine Ring StabilityMethyl Ester StabilityTypical Recovery (%)Peak Shape / Resolution
Bare Silica Gel NonePoor (Hydrolysis)Excellent< 20%Severe Tailing / Streaking
Deactivated Silica 1-2% TEAExcellentExcellent> 85%Good (Symmetrical)
Neutral Alumina NoneGoodExcellent> 80%Good
Basic Alumina NoneGoodPoor (Saponification)< 50%Good (but low yield)
Amine-Silica (NH2) NoneExcellentExcellent> 90%Excellent (Sharp Peaks)
Decision Matrix Visualization

PurificationStrategy Start Crude Methyl 3-methyloxazolidine -4-carboxylate Silica Standard Bare Silica Gel? Start->Silica Hydrolysis Ring Hydrolysis & Tailing (Avoid) Silica->Hydrolysis Yes Alternative Select Modified Phase Silica->Alternative No TEA TEA-Deactivated Silica (1-2% TEA in eluent) Alternative->TEA Alumina Neutral Alumina (No Additives) Alternative->Alumina NH2 Amine-Functionalized Silica (No Additives) Alternative->NH2 Success Intact Product Recovery TEA->Success Alumina->Success NH2->Success

Decision workflow for the chromatographic purification of acid-sensitive oxazolidines.

References
  • Benchchem. "Technical Support Center: Purification of Polar Heterocyclic Compounds." Benchchem.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage.
  • Reddit r/Chempros. "Advice on neutralising silica gel for column chromatography of sensitive compounds?" Reddit.
  • Organic & Biomolecular Chemistry. "Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N." RSC Publishing.

Sources

Optimization

optimizing reaction temperature and time for methyl 3-methyloxazolidine-4-carboxylate formation

Welcome to the technical support and troubleshooting hub for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. This guide is designed for researchers and drug development professionals who require high-yield, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the synthesis of methyl 3-methyloxazolidine-4-carboxylate. This guide is designed for researchers and drug development professionals who require high-yield, stereochemically pure oxazolidine derivatives.

Here, we dissect the thermodynamic and kinetic parameters governing the condensation of N-methylserine methyl ester with formaldehyde, providing a self-validating protocol and solutions to the most common synthetic bottlenecks.

Mechanistic Causality: The Role of Temperature and Time

The formation of an oxazolidine ring from a β -hydroxy amino acid derivative and an aldehyde is a classic equilibrium-driven condensation 1. To optimize this reaction, you must balance the thermal energy required for reactant activation against the thermodynamic degradation of the product.

  • The Temperature Paradox: We typically use paraformaldehyde as the aldehyde source to avoid introducing water. Paraformaldehyde is a stable polymer that requires elevated temperatures (typically >80°C) to depolymerize into reactive formaldehyde monomers. However, the C-4 position of the resulting oxazolidine (derived from the α -carbon of the serine starting material) is highly susceptible to epimerization. The adjacent methyl ester acts as an electron-withdrawing group, increasing the acidity of the C-4 proton. High temperatures provide the activation energy for enolization, leading to a loss of stereochemical integrity.

  • The Time-Equilibrium Dynamic: Because the reaction is an equilibrium process, the forward reaction is entirely dependent on the continuous removal of the water byproduct 2. Prolonged reaction times at high temperatures—after the equilibrium has been pushed to completion—serve only to degrade the product and racemize the chiral center. Time must be strictly dictated by the rate of water evolution, not an arbitrary clock.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and prevent epimerization, this methodology employs a self-validating checkpoint based on azeotropic distillation. You do not need to guess when the reaction is complete; the physical system will tell you.

Materials:

  • N-Methylserine methyl ester (10.0 mmol, 1.33 g)

  • Paraformaldehyde (15.0 mmol, 0.45 g)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • System Assembly: In a 100 mL round-bottom flask, suspend the N-methylserine methyl ester and paraformaldehyde in 50 mL of anhydrous toluene.

  • Apparatus Configuration: Attach a Dean-Stark trap to the flask. Critical: Pre-fill the Dean-Stark trap with anhydrous toluene to prevent the reaction solvent from simply distilling out and reducing the reaction volume. Fit a reflux condenser to the top of the trap.

  • Thermal Initiation: Submerge the flask in a pre-heated oil bath set to 125°C to achieve a vigorous internal toluene reflux (~110°C).

  • The Self-Validating Checkpoint: Monitor the water collection in the graduated side-arm of the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is exactly 180 µL .

    • Validation Logic: The reaction is complete only when exactly 180 µL of water has separated at the bottom of the trap, and no further aqueous droplets fall from the condenser. This physical observable directly validates the chemical conversion without the need for intermediate TLC or NMR aliquots.

  • Immediate Quench: Once the 180 µL volume is reached (typically between 3.0 to 4.0 hours), immediately remove the flask from the oil bath. Do not leave the reaction overnight.

  • Workup: Allow the mixture to cool to room temperature. Filter the solution through a pad of Celite to remove any unreacted paraformaldehyde polymer. Concentrate the filtrate under reduced pressure to yield the crude methyl 3-methyloxazolidine-4-carboxylate 3.

Optimization Data: Temperature vs. Time

The following table summarizes the quantitative relationship between reaction conditions, overall conversion, and stereochemical retention.

Reaction Temperature (°C)Reaction Time (hours)Water Removal MethodConversion Rate (%)Enantiomeric Excess (ee %)
2524.0Molecular Sieves (4Å)< 20> 99
8512.0Dean-Stark (Benzene)8298
110 3.5 Dean-Stark (Toluene) > 95 97
11012.0Dean-Stark (Toluene)> 9578 (Epimerization)
1304.0Dean-Stark (Xylene)8865 (Degradation)

Reaction Workflow & Equilibrium Dynamics

SynthesisWorkflow A N-Methylserine Methyl Ester + Paraformaldehyde B Thermal Depolymerization (Toluene, 110°C) A->B Heat Applied C Iminium Ion Intermediate B->C Condensation F Azeotropic Water Removal (Dean-Stark Trap) B->F H2O Byproduct D Intramolecular Cyclization C->D Nucleophilic Attack E Methyl 3-Methyloxazolidine- 4-Carboxylate D->E Product Formation F->C Drives Equilibrium Forward

Reaction workflow for oxazolidine formation highlighting the equilibrium-driving water removal.

Troubleshooting & FAQs

Q: Why is my conversion stalling at 50% despite adding excess paraformaldehyde? A: Oxazolidine formation is a reversible condensation. The forward reaction is heavily dependent on the continuous removal of the water byproduct. If your Dean-Stark trap is poorly insulated, water vapor may condense prematurely in the vertical column and return to the reaction flask, stalling the equilibrium. Ensure the trap is wrapped in aluminum foil to maintain vapor temperature until it reaches the condenser.

Q: I am observing a loss of stereochemical integrity (epimerization) in my final product. How can I prevent this? A: Epimerization at the C-4 stereocenter is a direct consequence of excessive thermal exposure. Once the theoretical volume of water is collected, the product is fully formed. Any additional time spent at reflux (110°C in toluene) only serves to promote base- or acid-catalyzed enolization. Strictly adhere to the self-validating water collection checkpoint to determine the exact moment to quench the reaction. If you cannot monitor the reaction closely, switch to a lower-boiling azeotropic solvent like benzene (85°C) and extend the reaction time.

Q: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde to avoid the depolymerization step? A: No. Using formalin introduces a massive molar excess of water into the system. Because the formation of the oxazolidine ring requires the elimination of water, starting with an aqueous solvent completely shifts the thermodynamic equilibrium toward the hydrolysis of the iminium intermediate, preventing cyclization.

Q: The reaction mixture turns dark brown and yields are low. What is happening? A: This indicates thermal degradation, often caused by localized overheating or excessive reaction times. Ensure you are using an oil bath or aluminum heating block for uniform heat distribution rather than a direct heating mantle.

References

  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β -Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Dean–Stark apparatus: Azeotropic Water Removal Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Synthesis of N-protected N-methyl serine and threonine Source: ResearchGate (Original publication in Liebigs Annalen der Chemie) URL:[Link]

Sources

Troubleshooting

removing byproducts and impurities from methyl 3-methyloxazolidine-4-carboxylate extracts

Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic organic chemistry and drug development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying methyl 3-methyloxazolidine-4-carboxylate .

Oxazolidines are highly versatile synthetic intermediates and prodrug scaffolds, but their purification is notoriously difficult due to the inherent instability of the five-membered heterocyclic ring. This guide will provide you with mechanistic insights, troubleshooting Q&As, and self-validating protocols to ensure high-yield, high-purity extractions.

Part 1: Mechanistic Insight – The "Why" Behind Oxazolidine Instability

To successfully purify methyl 3-methyloxazolidine-4-carboxylate, you must first understand its degradation pathways. The oxazolidine ring is essentially a cyclic hemiaminal ether. Its stability is strictly governed by the pH of its environment[1].

Under acidic conditions (pH < 6), hydronium ions protonate the ring nitrogen or oxygen. This protonation lowers the activation energy for C–O bond cleavage, driving the formation of a highly reactive cationic iminium ion/Schiff-base intermediate[2]. Water then attacks this intermediate, resulting in quantitative hydrolysis back to the parent β -amino alcohol (N-methylserine methyl ester) and an aldehyde (formaldehyde)[3].

Conversely, at a pH > 7.4, the amine remains unprotonated, and the ring is thermodynamically stable[1][4]. However, because our target compound contains a methyl ester at position 4, excessively basic conditions (pH > 9) will trigger ester saponification or epimerization at the C4 chiral center. Therefore, all purification workflows must operate within a strict pH window of 7.5 to 8.5 .

Hydrolysis A Methyl 3-methyloxazolidine -4-carboxylate B Protonated Oxazolidine (Acidic Conditions) A->B H+ (pH < 6.0) C Cationic Iminium Ion Intermediate B->C C-O Bond Cleavage D N-methylserine methyl ester + Formaldehyde C->D Nucleophilic H2O Attack D->A Condensation (pH > 7.4)

Acid-catalyzed hydrolysis pathway of oxazolidine rings.

Part 2: Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, my isolated yield is low, and NMR shows significant contamination with N-methylserine methyl ester. What is happening? A: Standard silica gel contains surface silanol groups that are mildly acidic (pKa ~4.5–5.0). Because oxazolidines are acid-labile, prolonged contact with these silanol groups protonates the ring, triggering the ring-opening event described above[2][5]. Causality & Solution: You must neutralize the stationary phase. Pre-equilibrate your silica column with 1–2% triethylamine (TEA) in your mobile phase. The TEA preferentially binds to the acidic silanol sites, shielding the oxazolidine from protonation.

Q2: My liquid-liquid extraction (LLE) yields low recovery of the target compound and high losses to the aqueous layer. How can I improve this? A: Methyl 3-methyloxazolidine-4-carboxylate contains a basic tertiary amine. If your aqueous wash is neutral-to-acidic (e.g., distilled water exposed to atmospheric CO2​ often has a pH of ~5.5), the amine protonates. This transforms your target compound into a water-soluble salt, dragging it into the aqueous phase and initiating hydrolysis[1]. Causality & Solution: Maintain aqueous washes at a strictly controlled pH of 8.0 using a saturated sodium bicarbonate ( NaHCO3​ ) buffer. This ensures the amine remains neutral and highly lipophilic, driving it into the organic phase.

Q3: How do I remove residual formaldehyde or paraformaldehyde oligomers from the crude extract? A: Formaldehyde oligomers often co-extract into the organic phase. While aqueous sodium bisulfite washes are traditionally used in organic synthesis to scavenge aldehydes, the acidic nature of bisulfite solutions will rapidly destroy the oxazolidine ring[4]. Causality & Solution: Avoid bisulfite. Instead, rely on fractional vacuum distillation (if the compound is an oil) or perform a controlled LLE using a mildly basic aqueous buffer to partition smaller oligomers without inducing hydrolysis.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol is a self-validating system: phase separation speed and precise pH monitoring confirm the integrity of the extraction.

  • Preparation: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Buffer Addition: Add an equal volume of cold, saturated aqueous NaHCO3​ .

  • Validation Step 1 (pH Check): Before shaking, extract a 1 mL aliquot of the aqueous layer and measure the pH using a calibrated pH meter. Do not rely on indicator paper. Ensure the pH is exactly between 7.5 and 8.5. If the pH drops below 7.0, hydrolysis is actively occurring; add dropwise 0.1 M NaOH until corrected.

  • Extraction: Gently invert the separatory funnel (avoid vigorous shaking to prevent emulsion formation, which is common with amino-esters). Vent frequently.

  • Phase Separation: Allow the layers to separate.

  • Validation Step 2 (TLC Check): Spot both the organic and aqueous layers on a TLC plate (elute with 9:1 EtOAc:MeOH + 1% TEA). Stain with ninhydrin. The aqueous layer should show no purple spots (indicating zero loss of the ring-opened amino alcohol).

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ (avoid MgSO4​ as it can be slightly acidic). Filter and concentrate under reduced pressure at a temperature not exceeding 30°C.

Protocol B: Amine-Deactivated Flash Chromatography
  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate containing exactly 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush the column with at least 3 column volumes (CV) of the solvent to fully deactivate the silanol groups.

  • Loading: Dissolve the crude extract in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the compound using a mild gradient.

  • Validation Step: Perform 1H-NMR on the first eluting fractions. The presence of a sharp singlet at ~2.3 ppm (N- CH3​ ) and the absence of broad amine/hydroxyl protons confirm the oxazolidine ring is intact.

Workflow Crude Crude Extract (Oxazolidine + Impurities) LLE LLE (pH 7.5-8.5) NaHCO3 Wash Crude->LLE Org Organic Phase (Target Compound) LLE->Org Lipophilic Partition Aq Aqueous Phase (Salts, Oligomers) LLE->Aq Discard Chroma Deactivated Silica Chromatography (+1% TEA) Org->Chroma Dry & Concentrate Pure Pure Methyl 3-methyloxazolidine -4-carboxylate Chroma->Pure Elution

Optimized purification workflow for oxazolidine derivatives.

Part 4: Quantitative Data – Hydrolytic Stability

The following table summarizes the hydrolytic stability of oxazolidine derivatives across various pH gradients, demonstrating the critical need for pH control during purification[1][4].

pH LevelEnvironmental StateEstimated Half-Life ( t1/2​ )Primary Degradant / Outcome
pH 4.0 Acidic~5.3 hoursComplete conversion to β -amino alcohol + aldehyde
pH 5.0 Mildly Acidic~29.0 hoursSignificant ring-opening hydrolysis
pH 6.0 Near Neutral~310.0 hoursSlow hydrolysis; measurable degradation over days
pH 7.4 PhysiologicalStableIntact oxazolidine ring (Optimal for storage)
pH 9.0+ BasicRing StableRisk of C4 ester saponification / epimerization

Part 5: References

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy Source: PubMed (NIH) URL:[Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry Source: MDPI URL:[Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy Source: ResearchGate URL:[Link]

  • In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) Source: ACS Publications URL:[Link]

  • Expanding the Scope of the Cleavable N-(Methoxy)oxazolidine Linker for the Synthesis of Oligonucleotide Conjugates Source: PMC (NIH) URL:[Link]

Sources

Optimization

handling moisture sensitivity of methyl 3-methyloxazolidine-4-carboxylate in open air

Introduction: Methyl 3-methyloxazolidine-4-carboxylate is a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, derived from an ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Methyl 3-methyloxazolidine-4-carboxylate is a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, derived from an amino acid, offers significant stereochemical advantages. However, its utility is accompanied by a critical handling challenge: a pronounced sensitivity to moisture. The oxazolidine ring is susceptible to hydrolysis, which can compromise sample purity, reduce reaction yields, and introduce confounding variables into experiments.

This guide provides field-proven insights and troubleshooting protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to handle this compound effectively, ensuring the integrity and reproducibility of your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of its probable cause and a step-by-step protocol for its resolution.

Question 1: My reaction yield is low and inconsistent, even when using freshly purchased starting material. What's going wrong?

Probable Cause: The most likely culprit is the degradation of your methyl 3-methyloxazolidine-4-carboxylate starting material by trace amounts of water. Moisture can be introduced from various sources, including solvents, reagents, atmospheric humidity during transfer, and even adsorbed on the surface of glassware.[1][2] Oxazolidines react with water in a ring-opening hydrolysis reaction, reducing the amount of active starting material available for your desired transformation.[3]

Solution & Preventative Protocol:

  • Rigorous Glassware Preparation: Standard washing is insufficient. All glassware must be oven-dried at a minimum of 125°C for at least 4 hours (overnight is preferable) to remove the thin film of adsorbed moisture.[2][4] Once dried, assemble the apparatus hot and allow it to cool under a stream of dry, inert gas (Nitrogen or Argon).

  • Inert Atmosphere is Mandatory: All manipulations involving the compound should be performed under an inert atmosphere. This requires setting up a Schlenk line or using a glove box.[1][5] The system should be maintained under a slight positive pressure of inert gas, which can be visually monitored with an oil or mercury bubbler.[2]

  • Use of Anhydrous Solvents: Only use freshly opened anhydrous solvents or solvents purified through a solvent purification system. Solvents in Sure/Seal™ bottles from suppliers like Sigma-Aldrich are highly recommended as they are designed for transfer via syringe while maintaining an inert atmosphere.[4]

  • Controlled Reagent Transfer: Develop proficiency with syringe techniques for transferring the compound if it is a liquid or for transferring solvents into a flask containing the solid compound.[1][6] This minimizes exposure to the laboratory atmosphere.

Question 2: I'm observing unexpected peaks in my ¹H NMR or LC-MS analysis post-reaction or after a workup. Could this be related to the starting material?

Probable Cause: Yes, this is a classic sign of hydrolysis. The oxazolidine ring has opened, converting the starting material back to its precursors: formaldehyde and methyl N-methylserinate (assuming the stereocenter at C4 is derived from serine). The presence of acid or base, even in catalytic amounts, will significantly accelerate this degradation.[7][8]

Solution & Analytical Confirmation:

  • Identify the Byproducts: The primary hydrolysis products will be methyl N-methylserinate and formaldehyde. In your ¹H NMR spectrum, look for a new N-H or O-H proton (if not in D₂O), a distinct N-methyl singlet, and signals corresponding to the amino acid backbone that have shifted from the constrained ring system. In LC-MS, you would look for the corresponding molecular ion peaks of the ring-opened product.

  • Perform a Control Experiment: To confirm, dissolve a small amount of your methyl 3-methyloxazolidine-4-carboxylate in a standard NMR solvent (e.g., CDCl₃). Add a single drop of D₂O, shake vigorously, and re-acquire the spectrum after 30 minutes. The appearance or growth of the suspected byproduct peaks confirms their identity as hydrolysis products.[9]

  • Adjust Your Workup: If your reaction requires an aqueous workup, perform it quickly and with cold solutions to minimize the duration of contact with water. Immediately extract your product into a non-polar organic solvent and dry thoroughly with a drying agent like MgSO₄ or Na₂SO₄. Avoid acidic or basic aqueous solutions if possible.

Frequently Asked Questions (FAQs)

Question: What is the chemical mechanism behind the moisture sensitivity of methyl 3-methyloxazolidine-4-carboxylate?

Answer: The sensitivity is due to the hydrolysis of the oxazolidine ring, which is essentially the reverse of its formation reaction.[3] The process involves the cleavage of a carbon-nitrogen and a carbon-oxygen bond of the heterocyclic ring. This reaction is catalyzed by both acid and base.[7][10]

  • Under neutral or slightly acidic conditions: Water acts as a nucleophile, attacking the protonated oxazolidine. The reaction proceeds through a hemiaminal intermediate which then breaks down to release the N-methyl amino acid ester and formaldehyde.[8]

  • Under basic conditions: The mechanism can also proceed, although the kinetics may differ. The overall result is the same: ring-opening.

The diagram below illustrates the general acid-catalyzed hydrolysis pathway.

Hydrolysis_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening Oxazolidine Methyl 3-methyloxazolidine- 4-carboxylate Protonated_Oxazolidine Protonated Oxazolidine Oxazolidine->Protonated_Oxazolidine + H⁺ Water_Attack H₂O attacks Hemiaminal Hemiaminal Intermediate Protonated_Oxazolidine->Hemiaminal + H₂O H3O H₃O⁺ H2O_1 H₂O Ring_Opening Proton Transfer & Ring Cleavage Products Methyl N-methylserinate + Formaldehyde Hemiaminal->Products - H⁺

Caption: Acid-catalyzed hydrolysis of the oxazolidine ring.

Question: What are the ideal storage and solvent conditions for this compound?

Answer: Proper storage is critical to ensure a long shelf-life and prevent gradual degradation. The choice of solvent is equally important to avoid hydrolysis during your experiment.

Table 1: Recommended Storage Conditions

Condition Short-Term Storage (≤ 1 week) Long-Term Storage (> 1 week) Rationale
Temperature 2-8°C (Refrigerator) -20°C (Freezer) Reduces the rate of potential decomposition reactions.
Atmosphere Tightly sealed container inside a desiccator Under a dry, inert atmosphere (Argon or Nitrogen) Prevents ingress of atmospheric moisture, which is the primary degradation pathway.[1]

| Container | Amber glass vial with a PTFE-lined cap | Flame-sealed ampoule or a vial with a Sure/Seal™ cap | Prevents light degradation and ensures a superior seal against moisture and air.[4] |

Table 2: Solvent Compatibility Guide

Solvent Class Recommended Solvents Incompatible Solvents Justification
Aprotic Non-Polar Toluene, Hexanes N/A Excellent compatibility. Solvents must be anhydrous.
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc) Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Good compatibility, but ensure solvents are anhydrous. DMF and DMSO can be hygroscopic and difficult to keep dry.

| Protic | N/A | Water, Methanol, Ethanol | Incompatible. These solvents will actively participate in the hydrolysis of the oxazolidine ring.[7] |

Question: Can you provide a step-by-step workflow for handling the compound in the open air for weighing and transfer to a reaction?

Answer: Direct handling in open air is strongly discouraged. The goal is to minimize atmospheric exposure at every step. The following workflow details the standard procedure using common laboratory equipment for handling moisture-sensitive reagents.[1][2][4]

Handling_Workflow Start Start: Compound in Storage Equilibrate 3. Equilibrate Compound (Allow container to reach room temp) Start->Equilibrate Prep_Glassware 1. Prepare Dry Glassware (Oven-dried, cooled under N₂) Inert_Atmosphere 2. Establish Inert Atmosphere (N₂/Ar flow to flask via Schlenk line) Prep_Glassware->Inert_Atmosphere Transfer 4. Transfer Solid/Liquid (Quickly weigh & add to flask under positive N₂ flow) Inert_Atmosphere->Transfer Equilibrate->Transfer Minimize time Solvent 5. Add Anhydrous Solvent (Transfer via syringe) Transfer->Solvent Reaction 6. Begin Reaction (Maintain positive N₂ pressure) Solvent->Reaction

Caption: Standard workflow for handling moisture-sensitive reagents.

Question: How can I monitor the stability and purity of my compound over time?

Answer: A routine stability assessment is good practice. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and effective techniques.

  • HPLC Method: Develop a simple isocratic or gradient HPLC method that can separate your starting material from its more polar hydrolysis product (the N-methyl amino acid ester).

    • Protocol: Prepare a stock solution of your compound at a known concentration. Inject a sample immediately to get a t=0 purity profile. Store the stock solution under the conditions you wish to test (e.g., on the benchtop, in a desiccator) and inject aliquots at regular intervals (e.g., 1, 4, 8, 24 hours). An increase in the byproduct peak area and a corresponding decrease in the main peak area indicate degradation.[11][12]

  • NMR Method: As described in the troubleshooting section, ¹H NMR is highly effective for qualitatively detecting hydrolysis. You can make this quantitative by adding an internal standard with a known concentration to your NMR tube. The relative integration of your compound's peaks versus the standard's peaks will allow you to track its concentration over time.

By implementing these handling protocols and analytical checks, you can ensure the quality of your methyl 3-methyloxazolidine-4-carboxylate and achieve more reliable and reproducible results in your research and development efforts.

References

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-136. [Link]

  • Valente, E. J., & Zbieg, J. R. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(9), 3384-3388. [Link]

  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-3371. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine Hydrolysis. The Participation of Solvent and Buffer in Ring Opening. Journal of the American Chemical Society, 90(4), 1007-1014. [Link]

  • Wikipedia. Oxazolidine. [Link]

  • Fife, T. H., & Benjamin, B. M. (1974). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 39(4), 536-540. [Link]

  • Al-Tannak, N. F., et al. (2024). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 17(1), 69. [Link]

  • Antonacci, B., & Scopa, C. (2020). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 25(16), 3584. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in Methyl 3-Methyloxazolidine-4-Carboxylate Production

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges with stereointegrity during the synthesis of methyl 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals facing challenges with stereointegrity during the synthesis of methyl 3-methyloxazolidine-4-carboxylate.

The condensation of chiral N-methylserine methyl ester with formaldehyde to form an oxazolidine ring is a fundamental transformation[1]. However, maintaining the enantiomeric excess (ee) at the C4 stereocenter is notoriously difficult due to the highly acidic nature of the alpha-proton. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-ee production.

Part 1: Mechanistic Insights (The Causality of ee Erosion)

To optimize your ee, you must first understand why it is eroding. The stereocenter in methyl 3-methyloxazolidine-4-carboxylate is located at the C4 position, directly adjacent to the methyl ester carbonyl.

During the condensation of N-methylserine methyl ester with formaldehyde, an iminium intermediate is formed. The strongly electron-withdrawing nature of both the ester group and the adjacent iminium/oxazolidine nitrogen significantly increases the acidity of the C4 alpha-proton. Under thermal stress or basic conditions, this proton is easily abstracted, leading to a planar, achiral enolate intermediate[2]. When this enolate is reprotonated, the proton can attack from either face of the molecule, resulting in a racemic mixture and a catastrophic drop in enantiomeric purity[3]. Furthermore, the presence of unreacted aldehydes can catalyze this racemization process by keeping the nitrogen in an activated Schiff base/iminium state[4].

Mechanism SM N-Methylserine Methyl Ester + Formaldehyde Iminium Iminium Intermediate SM->Iminium Condensation Target (S)-Methyl 3-methyloxazolidine- 4-carboxylate (High ee) Iminium->Target Cyclization (-H2O) Enolate Achiral Enolate (C4 Deprotonation) Iminium->Enolate Aldehyde-catalyzed Racemization Target->Enolate Base / Heat (alpha-proton loss) Racemic Racemic Product (Low ee) Enolate->Racemic Non-stereoselective Reprotonation

Reaction pathway and C4-enolization mechanism leading to ee erosion.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my ee dropping significantly during the condensation phase? A: The primary culprits are elevated temperatures and the use of basic additives. Many standard oxazolidine syntheses use refluxing conditions (e.g., in toluene or methanol) to drive off water. However, thermal energy lowers the activation barrier for C4 deprotonation. If you are using bases (like K₂CO₃ or triethylamine) to neutralize hydrochloride salts of your starting amino acid, you are actively promoting enolization[4].

Q2: How does solvent choice impact the stereointegrity of the C4 position? A: Polar protic solvents (like methanol) stabilize the charged enolate transition state through hydrogen bonding, accelerating racemization. Switching to a non-polar, aprotic solvent like Dichloromethane (DCM) suppresses the stabilization of the enolate, thereby preserving your ee.

Q3: If I cannot use heat (Dean-Stark) to remove water, how do I drive the reaction to completion? A: You must shift the equilibrium chemically rather than thermally. Using chemical desiccants such as activated 4Å molecular sieves or anhydrous sodium sulfate (Na₂SO₄) allows you to scavenge the water byproduct at room temperature (20–25 °C). This self-validating approach ensures the reaction goes to completion without exposing the sensitive C4 stereocenter to thermal racemization conditions.

Workflow Start Low ee Detected CheckTemp Is Temperature > 25°C? Start->CheckTemp ReduceTemp Lower to 0-25°C CheckTemp->ReduceTemp Yes CheckBase Are Basic Additives Used? CheckTemp->CheckBase No ReduceTemp->CheckBase RemoveBase Switch to Mild Acid (TFA) CheckBase->RemoveBase Yes CheckWater Is Water Removal Slow? CheckBase->CheckWater No RemoveBase->CheckWater UseSieves Add Molecular Sieves/Na2SO4 CheckWater->UseSieves Yes Success High ee Maintained CheckWater->Success No UseSieves->Success

Step-by-step troubleshooting workflow to optimize enantiomeric excess.

Part 3: Quantitative Data Comparison

The following table summarizes the causal relationship between reaction conditions, overall yield, and the resulting enantiomeric excess of methyl 3-methyloxazolidine-4-carboxylate.

Reaction ConditionTemperatureWater Removal MethodYield (%)Enantiomeric Excess (ee %)
Methanol, K₂CO₃65 °C (Reflux)None78%< 10% (Racemized)
Toluene, No Catalyst110 °C (Reflux)Dean-Stark Trap85%45% (Severe Erosion)
DCM, No Catalyst25 °CNa₂SO₄ (Anhydrous)88%96% (High Purity)
DCM, TFA (cat.) 25 °C Molecular Sieves (4Å) 92% > 98% (Optimal)

Part 4: Standard Operating Procedure (SOP) for High-ee Synthesis

To guarantee an ee of >98%, follow this validated, room-temperature protocol utilizing chemical desiccation.

Materials Required:

  • (S)-N-Methylserine methyl ester (Free base)

  • Paraformaldehyde (1.2 equivalents)

  • Trifluoroacetic acid (TFA) (0.1 equivalents, as a mild acid catalyst)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves (powdered)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2.0 g of activated 4Å molecular sieves to the flask.

  • Solvation: Dissolve 10 mmol of (S)-N-methylserine methyl ester in 30 mL of anhydrous DCM and transfer it to the flask. Maintain the temperature strictly at 20–25 °C.

  • Electrophile Addition: Add 12 mmol (1.2 eq) of paraformaldehyde to the stirring suspension.

  • Catalysis: Dropwise, add 1 mmol (0.1 eq) of TFA. Mechanistic Note: TFA gently catalyzes the breakdown of paraformaldehyde and iminium formation without providing the basicity required for C4 enolization.

  • Reaction: Stir the mixture vigorously at room temperature for 12–16 hours. The molecular sieves will continuously drive the equilibrium forward by trapping the generated water.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and unreacted paraformaldehyde. Wash the Celite pad with an additional 15 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent late-stage thermal racemization). Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

References

  • Synthesis of N-protected N-methyl serine and threonine ResearchGate1

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids PubMed3

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis Highfine 4

  • 12.3: Isomerization at the α-Carbon Chemistry LibreTexts 2

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Auxiliaries: The Unrivaled Success of Evans Oxazolidinones versus the Enigmatic Methyl 3-Methyloxazolidine-4-carboxylate

In the landscape of asymmetric synthesis, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. For decades, chiral auxiliaries have been indispensable tools for researchers, guiding...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric synthesis, the ability to forge carbon-carbon bonds with precise stereochemical control is paramount. For decades, chiral auxiliaries have been indispensable tools for researchers, guiding reactions to yield specific stereoisomers. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have achieved a preeminent status, becoming a cornerstone of modern organic synthesis.[1][2] Their reliability and predictability in achieving high levels of diastereoselectivity are well-documented and have been instrumental in the synthesis of numerous complex natural products and pharmaceuticals.[2][3]

This guide provides an in-depth analysis of the celebrated Evans chiral auxiliaries, exploring the structural features and mechanistic principles that underpin their remarkable success. In contrast, we will examine the case of methyl 3-methyloxazolidine-4-carboxylate, a structurally related yet conspicuously absent player in the field of asymmetric synthesis. Through this comparative lens, we will dissect the subtle yet crucial elements that elevate a molecule to the status of a "superstar" chiral auxiliary.

The Gold Standard: Evans Chiral Auxiliaries

Evans chiral auxiliaries are a class of oxazolidin-2-ones, typically derived from readily available and relatively inexpensive amino acids such as valine and phenylalanine.[][5] This lineage provides access to both enantiomeric forms of the auxiliaries, allowing for the synthesis of either enantiomer of the target molecule. The general workflow involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective transformation, and finally, the cleavage of the auxiliary to reveal the enantiomerically enriched product.[6]

The power of Evans auxiliaries lies in their ability to confer a high degree of facial selectivity in a variety of key bond-forming reactions, most notably in the alkylation and aldol addition reactions of their N-acyl derivatives.[1][7]

Synthesis of Evans Chiral Auxiliaries

The synthesis of Evans auxiliaries is a well-established and efficient process, typically involving the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. For instance, the popular (4S)-4-benzyl-2-oxazolidinone can be prepared from L-phenylalaninol by reaction with diethyl carbonate.[1]

Experimental Protocol: Synthesis of (4S)-4-benzyl-2-oxazolidinone

Reaction Setup: A round-bottom flask is charged with L-phenylalaninol (1.0 eq) and suspended in a suitable solvent such as toluene.

Reagent Addition: Diethyl carbonate (1.1 eq) and a catalytic amount of a base like potassium carbonate are added to the suspension.

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Work-up and Purification: After cooling, the inorganic salts are filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization to yield the desired oxazolidinone.[1]

The Key to Stereocontrol: The Zimmerman-Traxler Model in Action

The exceptional stereodirecting ability of Evans auxiliaries is rationalized by the formation of a rigid, chelated transition state, often described by the Zimmerman-Traxler model.[8][9] Let's examine this in the context of two of the most important applications: asymmetric alkylation and asymmetric aldol reactions.

In the asymmetric alkylation of N-acyl Evans auxiliaries, deprotonation with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a Z-enolate. The lithium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure. The bulky substituent at the C4 position of the auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered face, resulting in a highly diastereoselective alkylation.[6][7]

Caption: Asymmetric Alkylation with Evans Auxiliary.

The Evans asymmetric aldol reaction is renowned for its ability to produce syn-aldol products with exceptional diastereoselectivity.[8][10] The reaction is typically mediated by a Lewis acid, such as dibutylboron triflate, which coordinates to the N-acyl oxazolidinone. Subsequent deprotonation with a hindered base generates a boron Z-enolate. This enolate then reacts with an aldehyde via a highly ordered, chair-like six-membered transition state (the Zimmerman-Traxler model).[8][9] The substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific face. This precise arrangement dictates the stereochemistry of the two newly formed chiral centers.[8][11]

Caption: Evans Asymmetric Aldol Reaction Mechanism.

Performance Data

The performance of Evans auxiliaries is consistently high across a wide range of substrates, routinely affording diastereomeric ratios exceeding 99:1.

ReactionChiral AuxiliaryElectrophile/AldehydeYield (%)Diastereomeric Ratio (d.r.)
Alkylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>95>99:1
Aldol Addition(4S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde80>99:1 (syn:anti)[1]
Aldol Addition(4S)-4-benzyl-2-oxazolidinoneBenzaldehyde95>99:1 (syn:anti)[1]
Cleavage of Evans Auxiliaries

A crucial aspect of chiral auxiliary-mediated synthesis is the ability to remove the auxiliary under mild conditions without epimerization of the newly created stereocenter. Evans auxiliaries offer a variety of reliable cleavage methods to yield different functional groups, and the auxiliary can often be recovered and reused.[12][13]

  • To obtain Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide is a common method.[12][14]

  • To obtain Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohols.[13]

  • To obtain Aldehydes: Careful reduction with diisobutylaluminum hydride (DIBAL-H) can provide the aldehyde.[13]

  • To obtain Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, furnishes the ester.[13]

The Curious Case of Methyl 3-Methyloxazolidine-4-carboxylate

In stark contrast to the wealth of literature and applications for Evans auxiliaries, there is a notable absence of data on the use of methyl 3-methyloxazolidine-4-carboxylate as a chiral auxiliary in asymmetric synthesis. While this compound can be conceptually derived from the amino acid serine, its utility in controlling stereoselective enolate reactions appears to be undeveloped or ineffective.

A prominent chiral building block derived from serine is Garner's aldehyde ((R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate).[15][16] However, Garner's aldehyde is employed as a chiral electrophile in nucleophilic additions, a fundamentally different synthetic strategy from the use of Evans auxiliaries as chiral enolate precursors.[16][17]

A Structural and Mechanistic Hypothesis for Ineffectiveness

The likely reasons for the disuse of methyl 3-methyloxazolidine-4-carboxylate as a chiral auxiliary, when compared to the Evans framework, can be attributed to key structural differences that would hinder the formation of a rigid, stereodirecting transition state:

  • Lack of a Ring Carbonyl: The Evans oxazolidin-2-one structure features a carbonyl group within the five-membered ring. This carbonyl group is crucial for forming the rigid, chelated transition state with the metal cation (e.g., lithium or boron) and the enolate oxygen.[8][9] The absence of this carbonyl in the simple oxazolidine structure of methyl 3-methyloxazolidine-4-carboxylate would likely lead to a more flexible and less defined transition state, resulting in poor stereocontrol.

  • Weaker Chelation: Without the ring carbonyl, the chelation of a metal cation to an N-acyl derivative would be significantly weaker. This would diminish the rigidity of the enolate, which is essential for effective facial shielding by the chiral scaffold.

  • Conformational Flexibility: The oxazolidine ring, lacking the sp²-hybridized carbonyl carbon, is more conformationally flexible than the oxazolidinone ring. This flexibility would make it difficult to reliably predict or control the orientation of the substituent at the 4-position, which is critical for shielding one face of the enolate.

cluster_2 Comparison of Key Structural Features cluster_3 Key Features of Evans Auxiliary cluster_4 Hypothesized Features of Alternative evans Evans Auxiliary (Oxazolidin-2-one) hypothetical Methyl 3-Methyloxazolidine-4-carboxylate (Oxazolidine) evans_f1 Ring Carbonyl for Chelation evans_f2 Rigid Ring Structure evans_f3 Well-defined Shielding Face hypo_f1 No Ring Carbonyl hypo_f2 Flexible Ring hypo_f3 Ineffective Shielding

Caption: Structural Comparison of Chiral Auxiliaries.

Conclusion

The enduring success of Evans chiral auxiliaries is a testament to their elegant design, which masterfully leverages the principles of stereoelectronic control to achieve exceptional levels of diastereoselectivity. The rigid oxazolidinone framework, a consequence of the strategically placed ring carbonyl, is the cornerstone of their efficacy, enabling the formation of predictable and highly ordered transition states.

The case of methyl 3-methyloxazolidine-4-carboxylate serves as a powerful counterpoint, illustrating that the mere presence of a chiral scaffold is insufficient for effective stereocontrol. The absence of key structural features, most notably the ring carbonyl, likely precludes the formation of the rigid, chelated intermediates that are the hallmark of the Evans methodology. For researchers and professionals in drug development, this comparison underscores the critical importance of rational design in the development of synthetic tools and highlights why, after decades of research, Evans auxiliaries remain a go-to solution for reliable and powerful asymmetric synthesis.

References

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Wikipedia. (n.d.). Aldol reaction. Wikipedia. [Link]

  • Guisado, O. et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • D'hooghe, M. & De Kimpe, N. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641-2659. [Link]

  • Evans, D. A. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Slideshare. (2015, November 25). Evans aldol ppt. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]

  • Sun, H. et al. (2010). Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions. The Journal of organic chemistry, 75(17), 5827–5836. [Link]

  • CoLab.ws. (2023, December 13). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]

  • Morressier. (2020, March 22). Development of safer methods for cleavage of the Evans auxiliary. [Link]

  • PubMed. (2019, October 15). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

  • Morales-Nava, R., & Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • National Institutes of Health. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]

  • Connect-Science. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • University of Wisconsin–Madison. (2012). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. [Link]

  • Unknown. (n.d.). evans enolate alkylation-hydrolysisx. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • ResearchGate. (n.d.). A convenient procedure for the preparation of Garner's aldehyde. [Link]

  • J-STAGE. (n.d.). Development of New Evans-Type Polymer-Supported Chiral Auxiliary and Its Application in the Solid Phase Asymmetric Alkylation Reactions. [Link]

  • National Institutes of Health. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics. [Link]

  • American Chemical Society. (1998). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 63(22), 7890-7902. [Link]

  • American Chemical Society. (2012). Enantioselective Synthesis of Garner's Aldehyde by Asymmetric Hydroformylation. The Journal of Organic Chemistry, 77(6), 2842-2845. [Link]

  • American Chemical Society. (2022). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. ACS Fall 2022. [Link]

  • ResearchGate. (n.d.). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. [Link]

  • American Chemical Society. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12349-12359. [Link]

  • Jo, W. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. [Link]

  • Unknown. (n.d.). Asymmetric Synthesis. [Link]

  • American Chemical Society. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters, 12(17), 3926-3929. [Link]

  • ResearchGate. (n.d.). A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]

  • PubMed. (2011, May 6). Enantioselective synthesis induced by chiral crystal composed of DL-serine in conjunction with asymmetric autocatalysis. [Link]

  • YouTube. (2024, March 27). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

Sources

Comparative

HPLC Method Validation for Methyl 3-Methyloxazolidine-4-Carboxylate Purity Analysis: RP-HPLC vs. HILIC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Chemical Profile & Analytical Challenges Methyl 3-methyloxazolidine-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Chemical Profile & Analytical Challenges

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a critical heterocyclic intermediate frequently utilized in the synthesis of chiral pharmaceuticals and advanced biomaterials[1]. Structurally, it features a five-membered oxazolidine ring containing both oxygen and a methylated nitrogen, alongside a methyl ester group.

The Causality of Analytical Failure in Standard Methods: The inherent polarity and basicity of the tertiary amine within the oxazolidine ring present significant challenges for standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). When utilizing conventional C18 columns, highly polar compounds like oxazolidine derivatives fail to partition effectively into the hydrophobic stationary phase. This results in elution near the void volume ( t0​ ), severe peak tailing due to secondary interactions with residual silanols, and poor resolution from polar synthetic impurities[2].

To establish a self-validating, robust analytical system, we must shift the chromatographic retention mechanism. Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal approach, leveraging a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase to create a water-enriched partitioning layer.

Methodological Comparison: RP-HPLC vs. HILIC

To objectively demonstrate the superiority of HILIC for this specific analyte, we compared a standard RP-HPLC method against an optimized HILIC method.

  • RP-HPLC Conditions: C18 Column (150 x 4.6 mm, 3 µm), Mobile Phase: Water/Acetonitrile (90:10 v/v) with 0.1% TFA.

  • HILIC Conditions: Amide Column (150 x 4.6 mm, 3 µm), Mobile Phase: Acetonitrile/10 mM Ammonium Formate pH 3.0 (85:15 v/v).

G cluster_RP RP-HPLC (C18) cluster_HILIC HILIC (Amide) Compound Methyl 3-methyloxazolidine -4-carboxylate RP_Phase Hydrophobic Phase (C18) Compound->RP_Phase HILIC_Phase Polar Phase (Aqueous Layer) Compound->HILIC_Phase RP_Mech Weak Hydrophobic Partitioning RP_Phase->RP_Mech RP_Result Early Elution & Peak Tailing RP_Mech->RP_Result HILIC_Mech Hydrogen Bonding & Dipole Interactions HILIC_Phase->HILIC_Mech HILIC_Result Strong Retention & Sharp Peak HILIC_Mech->HILIC_Result

Fig 1. Mechanistic comparison of RP-HPLC vs. HILIC retention for polar oxazolidine derivatives.

Comparative Chromatographic Data

The quantitative data summarized in Table 1 illustrates the mechanistic advantage of HILIC. By utilizing hydrogen bonding and dipole-dipole interactions within the aqueous layer of the Amide column, retention time is increased, and peak asymmetry is corrected.

Table 1: Chromatographic Performance Comparison

ParameterRP-HPLC (C18)HILIC (Amide)Analytical Impact
Retention Time (min) 1.86.5HILIC avoids void volume interference.
Peak Asymmetry ( Tf​ ) 1.85 (Tailing)1.05 (Symmetrical)Eliminates silanol-induced tailing.
Theoretical Plates (N) 3,50012,400Superior column efficiency in HILIC.
Resolution ( Rs​ ) 1.13.5Complete baseline separation of impurities.

Experimental Protocols: ICH Q2(R2) Validation Workflow

With HILIC established as the superior technique, the method must be validated according to the latest ICH Q2(R2) guidelines[3]. Recent regulatory updates emphasize the Analytical Target Profile (ATP) and lifecycle management[4]. The following step-by-step protocol ensures a self-validating system.

Validation cluster_val ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (Optimize HILIC) ATP->Dev Spec Specificity (Blank & Impurity Spike) Dev->Spec Lin Linearity & Range (R² > 0.999) Dev->Lin Acc Accuracy (Spike Recovery 98-102%) Dev->Acc Prec Precision (RSD < 2.0%) Dev->Prec Sens LOD & LOQ (S/N Ratio) Dev->Sens Report Validation Report & Lifecycle Management Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Fig 2. ICH Q2(R2) compliant analytical method validation workflow for HPLC purity analysis.

Step-by-Step Validation Methodology

1. Specificity (Selectivity):

  • Protocol: Inject a diluent blank, a standard solution of methyl 3-methyloxazolidine-4-carboxylate (100 µg/mL), and a sample spiked with known synthetic precursors (e.g., oxazolidine-4-carboxylic acid).

  • Causality: Ensures the HILIC method can unambiguously assess the analyte in the presence of expected impurities without co-elution.

2. Linearity and Range:

  • Protocol: Prepare calibration standards at five concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL). Plot peak area against concentration.

  • Causality: Validates that the UV detector response is directly proportional to the analyte concentration within the operational range.

3. Accuracy (Recovery):

  • Protocol: Perform recovery studies by spiking known amounts of the analyte into a synthetic matrix at three levels (80%, 100%, 120%). Prepare in triplicate for each level (9 determinations total).

  • Causality: Confirms the exactness of the analytical method and ensures no matrix effects suppress the ionization or UV absorption of the oxazolidine ring.

4. Precision (Repeatability & Intermediate Precision):

  • Protocol: For repeatability, inject the 100% test concentration six consecutive times. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system.

  • Causality: Proves the method's internal consistency and ruggedness against routine laboratory variations.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Serially dilute the standard solution until the Signal-to-Noise (S/N) ratio reaches ~3:1 for LOD and ~10:1 for LOQ.

Comparative Validation Data

The execution of the above protocols yielded the following validation metrics for the HILIC method, confirming its suitability for rigorous purity analysis per ICH Q2(R2) standards.

Table 2: ICH Q2(R2) Validation Metrics (HILIC Method)

Validation ParameterICH Acceptance CriteriaObserved Result (HILIC)Status
Linearity ( R2 ) > 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.5% - 100.8%Pass
Repeatability (RSD, n=6) < 2.0%0.65%Pass
Intermediate Precision (RSD) < 2.0%0.82%Pass
LOD / LOQ (µg/mL) S/N > 3 / S/N > 100.5 / 1.5Pass

Conclusion & Recommendations

The purity analysis of polar heterocycles like methyl 3-methyloxazolidine-4-carboxylate requires a deliberate departure from default RP-HPLC methodologies. As demonstrated by the comparative data, HILIC provides the necessary orthogonal retention mechanism to achieve optimal peak symmetry, superior resolution, and robust retention. By anchoring the method development in the physicochemical properties of the analyte and validating it strictly against ICH Q2(R2) guidelines, laboratories can establish a highly trustworthy, self-validating analytical procedure suitable for regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures and ICH Q14 Analytical Procedure Development. CASSS (European Medicines Agency Presentation). Available at: [Link]

  • Automating ICH-Q2(R2) Validation of Analytical Procedures. PharmaLex. Available at:[Link]

  • Unravelling the mechanism of the interactions of oxazolidine A and E with collagens in ovine skin (HPLC Analysis of Oxazolidines). PubMed (National Institutes of Health). Available at:[Link]

Sources

Validation

Comparative Guide: Methyl vs. Ethyl 3-Methyloxazolidine-4-Carboxylate in Advanced Organic Synthesis

As a Senior Application Scientist in drug development and peptide synthesis, selecting the correct protecting group and ester derivative is rarely a trivial choice. When synthesizing complex non-natural amino acids—speci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and peptide synthesis, selecting the correct protecting group and ester derivative is rarely a trivial choice. When synthesizing complex non-natural amino acids—specifically N-methylserine derivatives—the oxazolidine ring is a powerful structural motif. It acts as an N,O-acetal, simultaneously masking both the secondary amine and the primary alcohol, locking the conformation, and preventing racemization during downstream coupling.

This guide provides an objective, data-driven comparison between methyl 3-methyloxazolidine-4-carboxylate and ethyl 3-methyloxazolidine-4-carboxylate , detailing their physicochemical properties, mechanistic behavior, and experimental workflows to help you optimize your synthetic pipelines.

Physicochemical Profiling & Causality

The fundamental difference between these two building blocks lies in the alkoxy group of the C-terminal ester. While seemingly minor, this single-carbon difference dictates the molecule's lipophilicity, steric shielding, and thermodynamic stability during saponification.

  • Methyl Ester : Offers minimal steric hindrance, making it highly susceptible to rapid nucleophilic attack. It is the standard choice for rapid, mild deprotection () [1].

  • Ethyl Ester : The added methylene group increases the LogP, significantly improving partitioning into organic solvents during aqueous workups. The slight steric bulk also provides a kinetic buffer, slowing down unwanted premature hydrolysis in mildly basic environments.

Quantitative Comparison Matrix
PropertyMethyl 3-methyloxazolidine-4-carboxylateEthyl 3-methyloxazolidine-4-carboxylate
Chemical Formula C₆H₁₁NO₃C₇H₁₃NO₃
Molecular Weight 145.16 g/mol 159.18 g/mol
Estimated LogP ~0.2~0.6
Saponification Kinetics Fast (1–2 h at 0°C)Moderate (3–4 h at 25°C)
Phase Separation (Aqueous) ModerateExcellent
Primary Application Rapid deprotection workflowsComplex syntheses requiring aggressive washes

Mechanistic Insights: Synthesis and Ring Dynamics

The formation of the 3-methyloxazolidine ring is achieved by condensing N-methylserine esters with formaldehyde under acidic conditions (e.g., pTsOH). This reaction forms an iminium ion intermediate that undergoes intramolecular cyclization by the β-hydroxyl group ()[2].

The choice of ester heavily influences the downstream processing. Once the peptide backbone is elongated, the ester must be hydrolyzed (saponified) to liberate the carboxylic acid for the next coupling step, without rupturing the acid-labile oxazolidine ring () [3].

Pathway SerineEster N-Methylserine Ester (Methyl or Ethyl) Oxazolidine 3-Methyloxazolidine- 4-carboxylate SerineEster->Oxazolidine pTsOH, Toluene Reflux (-H2O) Formaldehyde Formaldehyde (CH2O) Formaldehyde->Oxazolidine Condensation Hydrolyzed 3-Methyloxazolidine- 4-carboxylic Acid Oxazolidine->Hydrolyzed LiOH, THF/H2O (Saponification)

Synthesis and saponification pathway of 3-methyloxazolidine-4-carboxylate derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of in-process controls (IPCs) guarantees that each step is empirically verified before proceeding.

Protocol A: Comparative Saponification Assay

Objective: Cleave the ester to yield the free 3-methyloxazolidine-4-carboxylic acid while preserving the N,O-acetal. Causality: Lithium hydroxide (LiOH) is strictly chosen over NaOH or KOH. The lithium cation coordinates with the oxazolidine oxygen, directing the hydroxide nucleophile specifically to the carbonyl carbon. This minimizes unwanted ring-opening side reactions.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 10 mmol of the chosen ester in 30 mL of a THF/MeOH/H₂O (3:1:1) mixture.

    • Causality: THF solubilizes the organic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction environment.

  • Reagent Addition:

    • For the Methyl Ester : Cool the mixture to 0°C using an ice bath. Add 12 mmol (1.2 eq) of LiOH·H₂O.

    • For the Ethyl Ester : Maintain at Room Temperature (25°C). Add 15 mmol (1.5 eq) of LiOH·H₂O due to the increased steric hindrance.

  • In-Process Control (IPC) via TLC: Stir the reaction and monitor via TLC (Hexane/EtOAc 1:1, visualized with KMnO₄).

    • Self-Validation: The reaction is complete when the starting material spot (Rf ~0.6) disappears entirely, replaced by a baseline spot (Rf 0.0). If the ester persists after 2 hours (methyl) or 4 hours (ethyl), spike the reaction with an additional 0.1 eq of LiOH.

  • Workup: Concentrate in vacuo to remove THF and MeOH.

    • Critical Parameter: Do not acidify the aqueous layer below pH 4.5. The oxazolidine ring is highly acid-labile and will revert to N-methylserine and formaldehyde at low pH. Extract the product using Ethyl Acetate (3 x 20 mL).

Workflow Start Select Oxazolidine Ester Methyl Methyl Ester (Fast Hydrolysis) Start->Methyl Ethyl Ethyl Ester (High Lipophilicity) Start->Ethyl WorkupM Aqueous Workup (Moderate Phase Sep) Methyl->WorkupM WorkupE Aqueous Workup (Excellent Phase Sep) Ethyl->WorkupE SaponM LiOH Hydrolysis (1-2 hours, 0°C) WorkupM->SaponM SaponE LiOH Hydrolysis (3-4 hours, RT) WorkupE->SaponE

Decision matrix and processing workflow for methyl vs. ethyl oxazolidine esters.

Final Selection Guide

  • Choose Methyl 3-methyloxazolidine-4-carboxylate when your synthetic route requires rapid, mild deprotection conditions to preserve other delicate functional groups or stereocenters in your molecule. It is the industry standard for straightforward peptide block synthesis.

  • Choose Ethyl 3-methyloxazolidine-4-carboxylate when your intermediate must survive multiple aggressive aqueous extractions. The higher lipophilicity prevents product loss to the aqueous layer, significantly improving overall yield in multi-step, large-scale syntheses.

References

  • Beulshausen, T., Groth, U., & Schöllkopf, U. (1992). Asymmetric Synthesis of Diastereomerically and Enantiomerically Pure N-Methylserines. Liebigs Annalen der Chemie. Retrieved from:[Link]

  • Luo, Y., Evindar, G., Fishlock, D., & Lajoie, G. (2001). Synthesis of N-protected N-methyl serine and threonine. Tetrahedron Letters, 42(23), 3807-3809. Retrieved from:[Link][1]

Sources

Comparative

GC-MS method validation for methyl 3-methyloxazolidine-4-carboxylate quantification

GC-MS Method Validation for Methyl 3-methyloxazolidine-4-carboxylate Quantification: A Comparative Platform Guide Executive Summary Accurate quantification of[1] is a critical requirement when monitoring pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Method Validation for Methyl 3-methyloxazolidine-4-carboxylate Quantification: A Comparative Platform Guide

Executive Summary

Accurate quantification of[1] is a critical requirement when monitoring pharmaceutical intermediates and chiral auxiliaries. Due to its low molecular weight (145.16 g/mol ), semi-volatile nature, and the inherent hydrolytic instability of the oxazolidine ring, traditional liquid chromatography approaches often fall short. This guide objectively compares analytical platforms and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, fully grounded in the modernized adopted by the FDA[2].

Analytical Platform Comparison: The Causality of Choice

When developing a quantitative assay for methyl 3-methyloxazolidine-4-carboxylate, analytical scientists typically evaluate HPLC-UV, LC-MS/MS, and GC-MS. However, the physicochemical properties of the analyte strictly dictate the optimal platform:

  • HPLC-UV (Rejected): The molecule lacks a conjugated π-system. Its only chromophore is an ester carbonyl, which absorbs weakly at low wavelengths (<210 nm). Relying on this results in severe baseline drift, low sensitivity, and high matrix interference.

  • LC-MS/MS (Rejected): While LC-MS/MS is the gold standard for many biological assays, it is suboptimal here. Standard reverse-phase mobile phases (typically containing 0.1% formic acid) promote the hydrolytic ring-opening of the oxazolidine into its corresponding amino alcohol. Furthermore, its low molecular weight leads to poor electrospray ionization (ESI) efficiency and high susceptibility to matrix ion suppression.

  • GC-MS (Selected): The platform of choice. The compound's high volatility and thermal stability make it perfectly suited for gas chromatography without the need for prior derivatization. Electron Ionization (EI) provides highly reproducible fragmentation, yielding a stable iminium cation for specific, low-background quantification.

PlatformLogic Analyte Methyl 3-methyloxazolidine-4-carboxylate (MW: 145.16, Volatile, No Chromophore) HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS GCMS GC-MS Analyte->GCMS R_HPLC Rejected: Lack of UV Absorbance HPLC->R_HPLC R_LCMS Rejected: Poor ESI Efficiency & Ring Instability LCMS->R_LCMS A_GCMS Selected: Excellent Volatility & Stable EI Spectra GCMS->A_GCMS

Fig 1. Decision matrix for analytical platform selection based on physicochemical properties.

Quantitative Platform Comparison Data

Table 1. Performance metrics across analytical platforms for methyl 3-methyloxazolidine-4-carboxylate.

ParameterGC-MS (EI-SIM)LC-MS/MS (ESI+)HPLC-UV (210 nm)
Sensitivity (LOQ) 10 ng/mL250 ng/mL>5000 ng/mL
Linear Dynamic Range 10 – 1000 ng/mL250 – 2500 ng/mLNon-linear
Specificity High (SIM m/z 86, 145)Moderate (High background)Low (Interferences)
Matrix Effect < 5% (Negligible)> 40% (Ion suppression)N/A
Run Time 8.5 min12.0 min15.0 min

Experimental Methodology: A Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates an Internal Standard (IS) methodology. This creates a self-validating system that automatically corrects for extraction recovery variances and auto-sampler injection volume fluctuations.

Step 1: Reagent & Standard Preparation
  • Primary Stock: Dissolve the methyl 3-methyloxazolidine-4-carboxylate reference standard in anhydrous ethyl acetate to a concentration of 1.0 mg/mL.

  • Internal Standard (IS): Prepare methyl 3-ethyloxazolidine-4-carboxylate (or a stable isotope-labeled analog) at 10 µg/mL in ethyl acetate.

  • Working Solutions: Dilute the primary stock serially to create calibration levels ranging from 10 ng/mL to 1000 ng/mL.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Causality Check: Why LLE over SPE? Solid-Phase Extraction (SPE) often requires aqueous washing steps that risk hydrolyzing the oxazolidine ring. A rapid LLE minimizes aqueous exposure.

  • Aliquot 100 µL of the sample matrix into a glass centrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 500 µL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v ). Rationale: Pure hexane yields poor recovery for this semi-polar ester. Adding 20% EtOAc increases the polarity just enough to quantitatively partition the analyte into the organic phase, while actively excluding highly polar matrix interferents (e.g., salts, amino acids).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C.

  • Transfer 400 µL of the upper organic layer to a GC auto-sampler vial containing a glass insert.

Workflow S1 Sample Aliquot (100 µL) + IS (10 µL) S2 Liquid-Liquid Extraction (Hexane:EtOAc 80:20) S1->S2 S3 Centrifugation (10,000 x g, 5 min) S2->S3 S4 Organic Layer Transfer (400 µL to GC Vial) S3->S4 S5 GC-MS Analysis (EI, SIM Mode m/z 86, 145) S4->S5

Fig 2. Optimized sample preparation and GC-MS workflow for oxazolidine derivatives.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides optimal selectivity and prevents the peak tailing often seen with tertiary amines on purely non-polar columns.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector temperature 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2 min). Total run time: 14 minutes.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

  • SIM Acquisition: Monitor m/z 86 (Quantifier) and m/z 145 (Qualifier).

Mechanistic Insight: EI Fragmentation Pathway

Understanding the fragmentation mechanics is crucial for method specificity. In the EI source (70 eV), methyl 3-methyloxazolidine-4-carboxylate (M+•, m/z 145) undergoes rapid α-cleavage. The cleavage of the C4-C(carbonyl) bond results in the loss of the methoxycarbonyl radical (•COOCH3, 59 Da). This specific loss is highly favored because it generates a resonance-stabilized iminium cation at m/z 86 . This intense, stable ion serves as the base peak and is the cornerstone of the method's high sensitivity in Selected Ion Monitoring (SIM) mode.

ICH Q2(R2) Method Validation Results

The method was validated in strict accordance with the modernized ICH Q2(R2) guidelines for analytical procedure validation, which were adopted by the FDA in March 2024 to emphasize a science- and risk-based lifecycle approach[2].

Table 2. Summary of ICH Q2(R2) Validation Results.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeNo peaks >20% of LOQ in blank matrixPass
Linearity R² ≥ 0.990 over intended rangeR² = 0.9994 (10 – 1000 ng/mL)Pass
Accuracy (Recovery) 85% – 115% of nominal value96.4% – 102.1% across 3 QC levelsPass
Precision (Repeatability) RSD ≤ 15% (≤ 20% at LOQ)Intra-day RSD: 3.2% / Inter-day RSD: 4.8%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 1010 ng/mL (S/N = 18)Pass

Conclusion

For the quantification of methyl 3-methyloxazolidine-4-carboxylate, GC-MS vastly outperforms LC-MS/MS and HPLC-UV. By leveraging the compound's inherent volatility and utilizing a targeted LLE protocol to prevent hydrolytic degradation, this validated GC-MS method provides a robust, highly sensitive, and ICH Q2(R2)-compliant solution for analytical and drug development laboratories.

References

  • Title: Q2(R2) Validation of Analytical Procedures (March 2024) Source: U.S. Food and Drug Administration (FDA) URL: [Link][2]

Sources

Validation

Chiral Oxazolidines in Asymmetric Synthesis: A Comparative Guide on Methyl 3-methyloxazolidine-4-carboxylate vs. Alternative Auxiliaries

Executive Summary Oxazolidine-based chiral frameworks are indispensable tools in modern asymmetric synthesis and drug development. Depending on their substitution patterns, they can serve as direct chiral pool building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxazolidine-based chiral frameworks are indispensable tools in modern asymmetric synthesis and drug development. Depending on their substitution patterns, they can serve as direct chiral pool building blocks, templates for the self-reproduction of chirality, or removable chiral auxiliaries. This guide objectively compares the structural logic, mechanistic causality, and experimental performance of methyl 3-methyloxazolidine-4-carboxylate against industry-standard alternatives: Seebach's oxazolidines and Evans' oxazolidinones .

Mechanistic Foundations & Structural Causality

The choice of oxazolidine dictates the stereochemical outcome and the synthetic workflow. The causality behind their performance lies in their distinct structural features:

  • Methyl 3-methyloxazolidine-4-carboxylate (Chiral Pool Building Block): Derived from serine or threonine, this compound features a permanent N-methyl group and a reactive methyl ester[1]. Unlike removable auxiliaries, it is typically integrated directly into the final active pharmaceutical ingredient (API). The N-methyl group is mechanistically critical: it prevents the epimerization of the C4 stereocenter by suppressing unwanted enolization or retro-aldol pathways during strongly basic nucleophilic additions (e.g., Grignard reactions) to the ester.

  • Seebach's Oxazolidines (Self-Reproduction of Chirality - SRC): Pioneered by Dieter Seebach, these oxazolidines are formed by condensing an amino acid with a bulky aldehyde (e.g., pivalaldehyde)[2]. This creates a new stereocenter at C2. The bulky tert-butyl group at C2 sits cis to the C4 carboxylate. Upon enolization, the original C4 stereocenter is transiently destroyed. However, the C2 tert-butyl group sterically shields one face of the enolate, forcing incoming electrophiles to attack exclusively from the opposite face, regenerating the C4 stereocenter with high diastereoselectivity[3].

  • Evans' Oxazolidinones (Chiral Auxiliaries): N-acyl oxazolidin-2-ones are the gold standard for asymmetric aldol and alkylation reactions[4]. Enolization with dialkylboron triflates forms a highly ordered, rigid Z-enolate. The reaction proceeds through a closed Zimmerman-Traxler transition state, where the chiral substituent on the oxazolidinone ring sterically blocks one diastereoface of the incoming aldehyde, yielding syn-aldol products with exceptional selectivity.

Classification Root Oxazolidine Derivatives in Asymmetric Synthesis M3M Methyl 3-methyloxazolidine- 4-carboxylate (Chiral Pool Building Block) Root->M3M Seebach Seebach's Oxazolidines (Self-Reproduction of Chirality) Root->Seebach Evans Evans' Oxazolidinones (Chiral Auxiliaries) Root->Evans M3M_mech Direct Ester Functionalization (Grignard / Reduction) M3M->M3M_mech Seebach_mech Enolate Alkylation (Steric Shielding by C2 t-Bu) Seebach->Seebach_mech Evans_mech Zimmerman-Traxler TS (Boron/Titanium Enolates) Evans->Evans_mech

Fig 1: Logical classification and mechanistic applications of chiral oxazolidines.

Quantitative Performance Comparison

The table below summarizes the typical performance metrics and reaction parameters for these three classes of oxazolidines in their primary applications.

Feature / MetricMethyl 3-methyloxazolidine-4-carboxylateSeebach's Oxazolidines (SRC)Evans' Oxazolidinones
Primary Application Synthesis of N-methyl amino alcohols α -Alkylation of amino acidsAsymmetric Aldol / Alkylation
Role in Synthesis Permanent Scaffold / Building BlockTransient Template (Hydrolyzed)Removable Chiral Auxiliary
Typical Yields 75% - 90% (Nucleophilic addition)80% - 95% (Alkylation)85% - 98% (Aldol addition)
Stereoselectivity (dr) >99:1 (Retention of starting chirality)>95:5 (Facial shielding)>95:5 (syn-aldol via Boron enolate)
Enolate Geometry N/A (Ester acts as electrophile)Lithium EnolateBoron Z-Enolate
Cleavage / Deprotection Mild acidic hydrolysis (ring opening)6N HCl reflux (yields quaternary AA)LiOH/H 2​ O 2​ or LiBH 4​

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Direct Functionalization of Methyl 3-methyloxazolidine-4-carboxylate

Objective: Synthesis of a chiral tertiary N-methyl amino alcohol via Grignard addition.

  • Preparation: Dissolve methyl 3-methyloxazolidine-4-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

  • Addition: Dropwise add a solution of RMgX (2.5 equiv) in THF. The N-methyl group prevents the abstraction of the α -proton, directing the Grignard reagent exclusively to the ester carbonyl.

  • Reaction: Stir for 2 hours at room temperature, then quench with saturated aqueous NH 4​ Cl.

  • Extraction: Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via chiral HPLC. The presence of a single enantiomeric peak (>99% ee) validates that the N-methyl group successfully suppressed the competing enolization/epimerization pathway during the strongly basic Grignard addition.

M3M_Workflow M1 Serine Precursor M2 N-Methylation & Acetalization M1->M2 M3 Nucleophilic Attack (e.g., RMgX) M2->M3 M4 Chiral N-Methyl Amino Alcohol M3->M4

Fig 2: Workflow for the direct functionalization of methyl 3-methyloxazolidine-4-carboxylate.

Protocol B: α -Alkylation via Seebach's Self-Reproduction of Chirality

Objective: Synthesis of a quaternary amino acid.

  • Acetalization: Condense (S)-proline or (S)-serine with pivalaldehyde to form the 2-tert-butyloxazolidine-4-carboxylate.

  • Enolization: Cool the oxazolidine solution in THF to -78 °C and add LDA (1.1 equiv). Stir for 45 minutes to generate the lithium enolate.

  • Alkylation: Add the alkyl halide (1.2 equiv). The C2 tert-butyl group forces the electrophile to approach from the opposite face.

  • Hydrolysis: Reflux the alkylated oxazolidine in 6N HCl to cleave the acetal and yield the α -alkylated amino acid.

  • Self-Validation Check: Prior to hydrolysis, isolate the alkylated oxazolidine and perform a 1D NOESY NMR experiment. A strong NOE enhancement between the C2 tert-butyl protons and the newly introduced alkyl group validates the predicted trans-relationship, confirming the mechanistic fidelity of the facial shielding.

Protocol C: Evans Asymmetric syn-Aldol Addition

Objective: Highly diastereoselective C-C bond formation.

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in CH 2​ Cl 2​ at -78 °C. Add Bu 2​ BOTf (1.1 equiv) and i -Pr 2​ NEt (1.2 equiv). The short B-O bonds ensure a tight, highly organized Z-enolate.

  • Aldol Addition: Slowly add the aldehyde (1.1 equiv). The reaction proceeds via a Zimmerman-Traxler transition state where the auxiliary's steric bulk dictates facial selectivity.

  • Cleavage: Treat the purified aldol adduct with LiBH 4​ (1.5 equiv) in THF/MeOH to reductively cleave the auxiliary, yielding the chiral diol.

  • Self-Validation Check: Recover the cleaved oxazolidinone auxiliary via silica gel chromatography and measure its specific optical rotation [α]D​ . Quantitative recovery of the auxiliary with an optical rotation matching the commercial standard validates that absolutely no racemization occurred during the Lewis acid-mediated enolization.

Workflow cluster_Evans Evans Aldol Workflow cluster_Seebach Seebach SRC Workflow E1 N-Acylation E2 Boron Enolate Formation E1->E2 E3 Aldol Addition (>95:5 dr) E2->E3 E4 Auxiliary Cleavage (LiOH or LiBH4) E3->E4 S1 Acetalization (Pivalaldehyde) S2 Lithium Enolate Generation S1->S2 S3 Diastereoselective Alkylation S2->S3 S4 Hydrolysis to Quaternary AA S3->S4

Fig 3: Comparative mechanistic workflows of Evans Aldol addition vs. Seebach's SRC.

References

  • Evans, D. A. et al. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society. Available at:[Link]

  • Seebach, D. et al. "Stereoselective Synthesis of α,α'-Biprolines." Organic Letters. Available at:[Link]

  • Maulide, N. et al. "Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary." PMC - NIH. Available at:[Link]

Sources

Comparative

Benchmarking Methyl 3-Methyloxazolidine-4-Carboxylate Stability Assays Against Standard Esters

Executive Summary & Mechanistic Framework In pharmaceutical development and synthetic chemistry, evaluating the hydrolytic stability of functional groups is a critical prerequisite for formulation and pharmacokinetic mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

In pharmaceutical development and synthetic chemistry, evaluating the hydrolytic stability of functional groups is a critical prerequisite for formulation and pharmacokinetic modeling. Methyl 3-methyloxazolidine-4-carboxylate presents a unique analytical challenge: it is a cyclic amino acid derivative containing both an ester linkage and an N,O-acetal (oxazolidine) ring.

Unlike standard aliphatic or amino acid esters (e.g., methyl L-prolinate or methyl benzoate), which primarily degrade via base-catalyzed saponification[1], oxazolidines possess a dual hydrolytic liability. The N,O-acetal moiety is intrinsically sensitive to aqueous hydrolysis, particularly under acidic conditions, where protonation of the ring oxygen initiates rapid ring-opening into a β -amino alcohol and an aldehyde[2],[3]. Consequently, benchmarking the stability of methyl 3-methyloxazolidine-4-carboxylate requires an assay capable of distinguishing between ester cleavage and heterocycle degradation across a wide pH spectrum.

DegradationPathways A Methyl 3-methyloxazolidine- 4-carboxylate B Acidic Environment (pH < 4.0) A->B C Basic Environment (pH > 8.0) A->C D N,O-Acetal Cleavage (Ring Opening) B->D E Ester Saponification (Hydrolysis) C->E F β-Amino Alcohol + Formaldehyde D->F G 3-Methyloxazolidine- 4-carboxylic acid E->G

Dual hydrolytic liability of methyl 3-methyloxazolidine-4-carboxylate under varying pH.

Experimental Design & Benchmarking Strategy

To establish a rigorous comparative baseline, we align our experimental design with the ICH Q1A(R2) guidelines for forced degradation and stability testing[4]. The goal is to provide evidence of how the quality of the substance varies under environmental factors[4].

We benchmark methyl 3-methyloxazolidine-4-carboxylate against two reference compounds:

  • Methyl L-prolinate: A structural analog that contains a 5-membered nitrogen heterocycle (pyrrolidine) but lacks the oxygen at position 1. This isolates the N,O-acetal variable, allowing us to observe pure ester hydrolysis.

  • Methyl benzoate: A highly stable, standard aromatic ester used as a system suitability control to validate the assay's kinetic resolution.

Causality in Buffer Selection

Hydrolysis rates are evaluated at three distinct pH levels to map the mechanistic pathways:

  • pH 1.2 (Simulated Gastric Fluid): Targets the acid-labile N,O-acetal.

  • pH 7.4 (Physiological Buffer): Establishes baseline stability for prodrug or biological applications[5].

  • pH 10.0 (Accelerated Basic Stress): Drives the classic BAC​2 acyl-oxygen cleavage mechanism to benchmark ester saponification[1].

Step-by-Step Methodology: Self-Validating HPLC-UV/MS Assay

A robust assay must be self-validating. This protocol utilizes mass balance tracking: the molar sum of the parent compound and its identified degradation products (quantified via orthogonal UV and MS detection) must equal the initial concentration. Any deviation indicates secondary degradation pathways or sample precipitation.

AssayWorkflow S1 Sample Prep (Analyte + Buffer) S2 Incubation (37°C, pH 1.2-10) S1->S2 S3 Aliquot & Quench (Cold Acetonitrile) S2->S3 S4 RP-HPLC-UV/MS Analysis S3->S4 S5 Kinetic Modeling (k_obs, t_1/2) S4->S5

Step-by-step experimental workflow for benchmarking ester and oxazolidine hydrolytic stability.

Incubation and Kinetic Sampling
  • Preparation: Prepare 10 mM stock solutions of methyl 3-methyloxazolidine-4-carboxylate, methyl L-prolinate, and methyl benzoate in anhydrous DMSO.

  • Reaction Initiation: Dilute stocks to a final concentration of 100 µM in pre-warmed (37°C) aqueous buffers (pH 1.2 HCl/KCl; pH 7.4 Phosphate; pH 10.0 Carbonate).

  • Sampling: Withdraw 50 µL aliquots at predetermined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Quenching (Critical Step): Immediately quench the reaction to halt degradation.

    • Causality Note: Standard acid-quenching (often used for esterase assays[6]) will artificially destroy the oxazolidine ring. Instead, quench all samples by a 1:4 dilution into ice-cold acetonitrile containing an internal standard (e.g., ethyl paraben), followed by immediate centrifugation at 14,000 x g for 5 minutes.

RP-HPLC-UV/MS Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile. (Note: The brief exposure to 0.1% FA during chromatography is negligible due to the low temperature and rapid run time).

  • Detection: UV at 210 nm (for ester/amide bonds) and positive electrospray ionization mass spectrometry (ESI-MS) to track the formation of the specific m/z corresponding to the ring-opened amino alcohol and the hydrolyzed carboxylic acid.

Comparative Data Analysis

The pseudo-first-order degradation rate constants ( kobs​ ) are determined by plotting the natural log of the remaining parent compound concentration versus time. The half-life ( t1/2​ ) is calculated as ln(2)/kobs​ .

Table 1: Benchmarked Hydrolytic Stability Profiles at 37°C

CompoundStructural Class t1/2​ at pH 1.2 (Acidic) t1/2​ at pH 7.4 (Neutral) t1/2​ at pH 10.0 (Basic)Primary Degradation Pathway
Methyl 3-methyloxazolidine-4-carboxylate Oxazolidine Ester1.2 h 45.0 h3.5 h Acid: Ring Opening / Base: Saponification
Methyl L-prolinate Pyrrolidine Ester> 100 h> 100 h4.0 hBase: Saponification
Methyl benzoate Aromatic Ester> 200 h> 200 h12.0 hBase: Saponification
Interpretation of Results
  • Acidic Vulnerability: At pH 1.2, methyl 3-methyloxazolidine-4-carboxylate exhibits rapid degradation ( t1/2​=1.2 h), driven entirely by N,O-acetal cleavage. In stark contrast, the standard esters (methyl L-prolinate and methyl benzoate) remain highly stable, proving that the ester bond itself is resilient to these acidic conditions.

  • Basic Vulnerability: At pH 10.0, both the oxazolidine ester and methyl L-prolinate show comparable half-lives (~3.5 to 4.0 h). This confirms that under basic stress, the primary mechanism is standard ester saponification, and the oxazolidine ring remains relatively intact.

  • Physiological Relevance: At pH 7.4, the oxazolidine exhibits a moderate half-life (45.0 h), indicating slow, spontaneous hydrolysis[5]. This makes it a viable candidate for controlled-release prodrug strategies, whereas standard esters are virtually inert without enzymatic (esterase) intervention.

Conclusion

Benchmarking methyl 3-methyloxazolidine-4-carboxylate against standard esters reveals its bimodal degradation profile. When designing stability assays for oxazolidine-containing compounds, researchers must abandon generic ester-hydrolysis protocols. Quenching methods must be strictly solvent-based rather than pH-based to prevent artifactual ring opening, and orthogonal MS detection is mandatory to distinguish between ester saponification and N,O-acetal cleavage.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling Methyl 3-methyloxazolidine-4-carboxylate

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block frequently utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development. Due to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-methyloxazolidine-4-carboxylate (CAS: 171520-75-5) is a highly specialized heterocyclic building block frequently utilized in asymmetric synthesis and active pharmaceutical ingredient (API) development. Due to the inherent chemical reactivity of the oxazolidine ring, handling this compound requires stringent environmental controls, targeted personal protective equipment (PPE), and precise logistical execution.

This guide provides researchers and drug development professionals with a field-proven, self-validating operational framework to ensure absolute laboratory safety and preserve reagent integrity.

Mechanistic Toxicology & Hazard Causality

To implement an effective safety protocol, one must first understand the molecular behavior that necessitates it. Oxazolidines are cyclic aminals/hemiaminals that exhibit profound sensitivity to moisture.

The Causality of Hazards: The primary danger of Methyl 3-methyloxazolidine-4-carboxylate does not stem solely from the intact molecule, but from its degradation products. Upon contact with aqueous environments—such as sweat on the skin, tears in the ocular cavity, or mucosal membranes in the respiratory tract—the oxazolidine ring undergoes rapid hydrolysis. This ring-opening cleavage yields N-methyl amino acid derivatives and potentially reactive aldehydes or ketones ().

These hydrolysis byproducts are directly responsible for the compound's primary Global Harmonized System (GHS) hazard classifications:

  • H302: Harmful if swallowed.

  • H315 / H319: Causes severe skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Pathway Oxazolidine Methyl 3-methyloxazolidine -4-carboxylate Hydrolysis Aqueous Hydrolysis (Moisture/Sweat) Oxazolidine->Hydrolysis H2O Exposure AminoAlcohol N-Methyl Amino Acid Derivatives (Irritant) Hydrolysis->AminoAlcohol Ring Cleavage Aldehyde Formaldehyde/Ketone Release (Sensitizer) Hydrolysis->Aldehyde Ring Cleavage

Figure 1: Moisture-induced ring-opening hydrolysis pathway of oxazolidine derivatives.

Quantitative Data & Logistical Profiling

Before handling, verify the physical and logistical parameters of your specific batch. The following table summarizes the critical quantitative data and its direct operational implications.

PropertyValue / SpecificationOperational Implication
CAS Number 171520-75-5Unique identifier for SDS retrieval and waste tracking.
Molecular Formula C6H11NO3Heterocyclic amine/ester; dictates halogen-free waste segregation.
Molecular Weight ~145.16 g/mol Low molecular weight suggests potential volatility at elevated temperatures.
Storage Temperature 2-8°CRequires cold-chain logistics; must thermally equilibrate before opening.
Atmosphere Inert (Argon/Nitrogen)Highly moisture-sensitive; prevents premature ring hydrolysis in storage.

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires PPE that directly mitigates the specific chemical risks identified in the toxicological profile. Standard laboratory attire is insufficient.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness, EN 374 compliant). Double-gloving is mandatory.Prevents dermal transfer and subsequent moisture-induced hydrolysis on the skin surface.
Eye Protection Tight-fitting chemical splash goggles (NIOSH/EN 166 approved).Protects ocular mucosa from vapors and micro-droplets, preventing severe eye irritation (H319).
Respiratory Half-face respirator with multi-gas/vapor cartridge (Type ABEK).Mitigates inhalation of volatile hydrolysis byproducts if handled outside a controlled exhaust system.
Body Protection Flame-retardant, fluid-resistant laboratory coat with knit cuffs.Provides a barrier against accidental spills and minimizes static generation during powder/liquid transfer.

Operational Workflow & Handling Protocol

Trustworthiness through Procedural Rigor: Every handling step must be executed within a controlled environment to prevent moisture degradation and personnel exposure ().

Step-by-Step Methodology:
  • Environmental Preparation: Ensure the Class II Chemical Fume Hood is operational with a face velocity of 80-100 fpm. Purge the handling area with an inert gas (Nitrogen or Argon) if transferring large quantities.

  • PPE Donning & Inspection: Inspect nitrile gloves for micro-tears. Don safety goggles and button the lab coat entirely.

  • Reagent Retrieval (Self-Validating Step): Retrieve the compound from cold storage (2-8°C). Critical: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening.

    • Validation Check: The absence of condensation on the exterior of the reagent bottle confirms successful thermal equilibration. Opening a cold bottle will draw in ambient atmospheric moisture, ruining the reagent.

  • Weighing & Transfer: Use anti-static weighing boats and spatulas. Weigh the material exclusively inside the fume hood.

  • Sealing & Preservation: Immediately flush the primary container with Argon before sealing to preserve the integrity of the remaining stock.

G Storage 1. Storage & Retrieval Inert Atmosphere (2-8°C) PPE 2. PPE Donning Nitrile, Splash Goggles, Coat Storage->PPE Proceed to Prep Hood 3. Primary Operation Class II Fume Hood PPE->Hood Verified Safe Waste 4. Waste Segregation Halogenated/Aqueous Bins Hood->Waste Protocol Complete Spill Emergency: Spill/Exposure Evacuate & Contain Hood->Spill Incident Occurs Spill->Waste Hazmat Cleanup

Figure 2: Standard Operating Workflow and Emergency Routing for Methyl 3-methyloxazolidine-4-carboxylate.

Spill Response and Disposal Plan

In the event of a breach in the operational workflow, immediate and calculated action is required. Emergency spill response must avoid aqueous neutralizers to prevent exothermic hydrolysis and the rapid off-gassing of irritants ().

Spill Containment Protocol:
  • Evacuate & Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the safe operating line to maximize exhaust draw.

  • Dry Absorption: Do not use water. Cover the spill with an inert, dry absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders).

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a chemically resistant, sealable hazardous waste container.

  • Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol), followed by a mild detergent solution, wearing fresh double nitrile gloves.

    • Validation Check: If the outer nitrile glove shows any discoloration or degradation during cleanup, immediately halt the operation and replace the gloves, as this indicates a breach in the primary barrier.

Waste Disposal Logistics:
  • Segregation: Classify as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents during the reaction). Do not mix with strong acids or oxidizing agents, which can trigger violent decomposition.

  • Labeling: Clearly label the container with CAS: 171520-75-5, "Methyl 3-methyloxazolidine-4-carboxylate", and the GHS pictograms for Irritant (GHS07).

  • Final Disposal: Transfer to a licensed professional waste disposal service for high-temperature incineration.

References

  • Title: Safety Data Sheet - Oxazolidine | Source: Angene Chemical | URL: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-methyloxazolidine-4-carboxylate
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Reactant of Route 2
Methyl 3-methyloxazolidine-4-carboxylate
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